Product packaging for 3-(2-isocyanoethyl)-1H-indole(Cat. No.:CAS No. 100571-64-0)

3-(2-isocyanoethyl)-1H-indole

Cat. No.: B177051
CAS No.: 100571-64-0
M. Wt: 170.21 g/mol
InChI Key: KKQMZQJNSZGLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-isocyanoethyl)-1H-indole is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2 B177051 3-(2-isocyanoethyl)-1H-indole CAS No. 100571-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-isocyanoethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,13H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQMZQJNSZGLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377748
Record name 3-(2-isocyanoethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100571-64-0
Record name 3-(2-isocyanoethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Isocyanoethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Isocyanoethyl)-1H-indole, a tryptamine-derived isocyanide, is a versatile and highly reactive building block in modern organic synthesis. Its unique combination of an indole nucleus and an isocyano functional group makes it a valuable precursor for the construction of complex nitrogen-containing heterocyclic scaffolds, particularly polycyclic spiroindolines. These structures are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the synthetic pathway to this compound, including detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Core Synthesis Pathway

The most prevalent and efficient synthesis of this compound commences from the readily available starting material, tryptamine. The synthesis is a two-step process involving an initial formylation of the primary amine of tryptamine, followed by a dehydration reaction of the resulting formamide to yield the target isocyanide.

Synthesis_Pathway Tryptamine Tryptamine Formamide N-(2-(1H-indol-3-yl)ethyl)formamide Tryptamine->Formamide Formylation (Step 1) Isocyanide This compound Formamide->Isocyanide Dehydration (Step 2)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-(1H-indol-3-yl)ethyl)formamide (Formylation of Tryptamine)

This initial step involves the formylation of the primary amino group of tryptamine. A common and effective method utilizes a mixed anhydride of formic acid and acetic anhydride.

Experimental Workflow:

Formylation_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification FormicAcid Formic Acid MixedAnhydride Mixed Anhydride (HCOOCOCH3) FormicAcid->MixedAnhydride Stir at 50-60°C for 2h AceticAnhydride Acetic Anhydride Tryptamine Tryptamine in THF MixedAnhydride_add Add Mixed Anhydride dropwise at 0°C Tryptamine->MixedAnhydride_add ReactionStir Stir at RT overnight MixedAnhydride_add->ReactionStir Evaporation Evaporate THF ReactionStir->Evaporation WaterAddition Add Ice-Water Evaporation->WaterAddition Filtration Filter Precipitate WaterAddition->Filtration Drying Dry in vacuo Filtration->Drying FinalProduct N-(2-(1H-indol-3-yl)ethyl)formamide Drying->FinalProduct

Caption: Workflow for the formylation of tryptamine.

Detailed Procedure:

  • Preparation of the formylating agent: In a flask, a mixture of formic acid and acetic anhydride is stirred at 50-60 °C for 2 hours to form the mixed anhydride.

  • Reaction: The prepared mixed anhydride is added dropwise to a cooled (0 °C) solution of tryptamine in anhydrous tetrahydrofuran (THF). The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The THF is removed under reduced pressure. The resulting residue is treated with ice-water, leading to the precipitation of the product.

  • Purification: The precipitate is collected by filtration, washed with water, and dried under vacuum to afford N-(2-(1H-indol-3-yl)ethyl)formamide as a solid.

Step 2: Synthesis of this compound (Dehydration of Formamide)

The second step is the dehydration of the previously synthesized formamide to the target isocyanide. A widely used and effective method employs phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (Et₃N) or pyridine.

Experimental Workflow:

Dehydration_Workflow cluster_reaction Dehydration Reaction cluster_workup Work-up and Purification Formamide N-(2-(1H-indol-3-yl)ethyl)formamide in dry CH2Cl2 BaseAddition Add Triethylamine Formamide->BaseAddition Cooling Cool to 0°C BaseAddition->Cooling POCl3_add Add POCl3 dropwise Cooling->POCl3_add Stirring Stir at 0°C POCl3_add->Stirring Quench Quench with sat. NaHCO3 (aq) Stirring->Quench Extraction Extract with CH2Cl2 Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography (Silica gel, EtOAc/Hexanes) Concentration->Chromatography FinalProduct This compound Chromatography->FinalProduct

Caption: Workflow for the dehydration of the formamide intermediate.

Detailed Procedure:

  • Reaction Setup: N-(2-(1H-indol-3-yl)ethyl)formamide is dissolved in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen). Triethylamine is added, and the solution is cooled to 0 °C.

  • Dehydration: Phosphorus oxychloride is added dropwise to the cooled, stirring solution. The reaction mixture is stirred at 0 °C for a specified time, typically monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the synthesis of this compound. Please note that yields can vary depending on the scale of the reaction and the purity of the reagents.

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1FormylationTryptamineFormic acid, Acetic anhydrideTHF0 to RT12-1685-95
2DehydrationN-(2-(1H-indol-3-yl)ethyl)formamidePOCl₃, Et₃NCH₂Cl₂01-370-85

Conclusion

The synthesis of this compound from tryptamine is a reliable and efficient two-step process. The methodologies outlined in this guide, involving formylation followed by dehydration, are well-established in the scientific literature and provide a solid foundation for researchers requiring this valuable synthetic intermediate. Careful execution of the experimental protocols and purification procedures is crucial for obtaining the target compound in high yield and purity, thereby enabling its successful application in the synthesis of more complex and potentially bioactive molecules.

An In-depth Technical Guide to the Chemical Properties of 3-(2-isocyanoethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-isocyanoethyl)-1H-indole, a tryptamine-derived isocyanide, is a versatile building block in modern organic synthesis. Its unique reactivity, characterized by the electrophilic and nucleophilic nature of the isocyanide group coupled with the nucleophilicity of the indole ring, has positioned it as a key precursor for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, and reactivity of this compound, with a particular focus on its application in the synthesis of polycyclic spiroindolines. Safety information and a summary of its emerging biological significance are also presented.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its core structure consists of an indole ring substituted at the C3 position with an ethyl isocyanide moiety. This combination of a reactive isocyanide group and an aromatic indole nucleus dictates its chemical behavior and utility in synthesis.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂[2]
Molecular Weight 170.21 g/mol [2]
CAS Number 100571-64-0[3]
Appearance Solid[1]
Melting Point 51-54 °C (estimated for a related compound)
Boiling Point 253-254 °C (estimated for a related compound)
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile.

Table 2: Structural Identifiers

IdentifierValueReference
SMILES C1=CC=C2C(=C1)C(=CN2)CCC#N
InChI InChI=1S/C11H10N2/c12-9-6-7-8-5-13-11-4-2-1-3-10(8)11/h1-5,13H,6-7H2
InChIKey KKQMZQJNSZGLBO-UHFFFAOYSA-N

Spectroscopic Data (Estimated)

Table 3: Estimated ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.10br sIndole N-H
~7.65dIndole H-4
~7.35dIndole H-7
~7.20tIndole H-6
~7.15tIndole H-5
~7.05sIndole H-2
~3.70t-CH₂-N≡C
~3.10tIndole-CH₂-

Table 4: Estimated ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155.0-N≡C
~136.0Indole C-7a
~127.0Indole C-3a
~122.5Indole C-2
~122.0Indole C-6
~119.5Indole C-5
~118.5Indole C-4
~113.0Indole C-3
~111.5Indole C-7
~40.0-CH₂-N≡C
~25.0Indole-CH₂-

Table 5: Estimated Key IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~3400N-H stretch (indole)
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~2150-N≡C stretch (isocyanide)
~1600-1450C=C stretch (aromatic)

Mass Spectrometry (EI):

  • M⁺˙: Expected at m/z = 170.

Synthesis

The most common and direct route to this compound is through the dehydration of the corresponding N-formyl derivative, which is readily prepared from tryptamine.

Experimental Protocol: Synthesis from Tryptamine

This two-step procedure involves the formylation of tryptamine followed by dehydration to the isocyanide.

Step 1: N-formylation of Tryptamine

  • To a solution of tryptamine (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane, add ethyl formate (1.5 eq).

  • Heat the reaction mixture at reflux for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude N-(2-(1H-indol-3-yl)ethyl)formamide can be purified by recrystallization or column chromatography.

Step 2: Dehydration to this compound

  • Dissolve the N-(2-(1H-indol-3-yl)ethyl)formamide (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) or another suitable dehydrating agent (e.g., triflic anhydride) (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, continuing to stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Synthesis_Workflow Tryptamine Tryptamine Formamide N-(2-(1H-indol-3-yl)ethyl)formamide Tryptamine->Formamide Ethyl formate, Reflux Isocyanide This compound Formamide->Isocyanide POCl₃, Et₃N, CH₂Cl₂

Synthesis of this compound.

Chemical Reactivity and Applications

The isocyanide functional group in this compound is highly versatile and can undergo a variety of transformations, most notably in cascade reactions for the construction of complex heterocyclic systems.

Cascade Reactions for Spiroindoline Synthesis

A significant application of this compound is its use as a key building block in dearomative spirocyclization reactions to afford polycyclic spiroindolines, which are prevalent motifs in many natural products and pharmaceutically active compounds.[1][8][9] These cascade reactions typically involve the initial activation of the isocyanide group, followed by an intramolecular cyclization involving the indole nucleus.

4.1.1. Yttrium(III)-Catalyzed Cascade with Aziridines

Tandem reactions involving the yttrium(III)-catalyzed ring-opening of 2,2′-diester aziridines with this compound, followed by a Friedel–Crafts/Mannich/desulfonylation cascade, yield polycyclic spiroindolines containing tetrahydro-β-carbolines in good to excellent yields.[10][11][12]

Yttrium_Cascade Reactants This compound + 2,2'-diester aziridine Intermediate1 Y(III)-catalyzed Ring Opening Reactants->Intermediate1 Y(OTf)₃ Intermediate2 Friedel-Crafts Cyclization Intermediate1->Intermediate2 Intermediate3 Mannich Reaction Intermediate2->Intermediate3 Product Polycyclic Spiroindoline Intermediate3->Product Desulfonylation

Yttrium(III)-catalyzed cascade reaction.

4.1.2. Palladium-Catalyzed Imidoylative Spirocyclization

Palladium catalysis enables the construction of spiroindolines through a dearomative spirocyclization of 3-(2-isocyanoethyl)-1H-indoles with various coupling partners.[5]

4.1.3. Catalyst-Free Cascade with 1-Sulfonyl-1,2,3-triazoles

A catalyst-free thermal cascade reaction with 1-sulfonyl-1,2,3-triazoles provides an efficient route to polycyclic indolines bearing a spiro-α-carboline moiety.[10]

Biological Activity

While specific biological studies on this compound are limited, the broader class of tryptamine-derived compounds and indole-containing molecules exhibit a wide range of pharmacological activities. Notably, derivatives of the closely related 3-(2-isocyanobenzyl)-1H-indole have been investigated as quorum sensing inhibitors against Pseudomonas aeruginosa, demonstrating potential for the development of novel anti-infective agents.[13] The spiroindoline scaffolds synthesized from this compound are found in numerous biologically active natural products, suggesting that derivatives of this compound could possess interesting pharmacological profiles. Further research is warranted to explore the specific biological and cytotoxic activities of this compound and its derivatives.

Safety and Handling

Based on available safety data for related isocyanide compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Isocyanates are known to be respiratory sensitizers and can be harmful if inhaled or absorbed through the skin.

Table 6: Hazard Information (for related compounds)

HazardDescription
Acute Toxicity Harmful if swallowed. Toxic in contact with skin.
Eye Irritation Causes serious eye irritation.
Aquatic Hazard Very toxic to aquatic life.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its ability to participate in a variety of cascade reactions, particularly for the diastereoselective synthesis of complex polycyclic spiroindolines, makes it a molecule of significant interest to synthetic and medicinal chemists. While its own biological profile is not extensively studied, its role as a precursor to bioactive scaffolds highlights its importance in drug discovery and development. Further investigation into its spectroscopic characterization and biological activities will undoubtedly expand its applications in chemical research.

References

Spectroscopic Analysis of 3-(2-isocyanoethyl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3-(2-isocyanoethyl)-1H-indole. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted and representative data based on the analysis of closely related indole derivatives. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are provided to facilitate the acquisition and interpretation of high-quality data.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.10 - 8.30br s-N-H (Indole)
7.60 - 7.70d~8.0H-4
7.30 - 7.40d~8.0H-7
7.10 - 7.20t~7.5H-6
7.00 - 7.10t~7.5H-5
7.00s-H-2
3.70 - 3.80t~7.0-CH₂-N≡C
3.10 - 3.20t~7.0Indole-CH₂-
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
155 - 160-N≡C
136.5C-7a
127.0C-3a
122.5C-2
122.0C-6
119.5C-5
118.5C-4
111.5C-7
110.0C-3
42.0-CH₂-N≡C
25.0Indole-CH₂-
Table 3: Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, SharpN-H Stretch (Indole)
2150 - 2100Strong, SharpN≡C Stretch (Isocyanide)
3100 - 3000MediumAromatic C-H Stretch
2960 - 2850MediumAliphatic C-H Stretch
1620 - 1580MediumC=C Stretch (Aromatic)
1460 - 1440MediumC=C Stretch (Aromatic)
750 - 730Strongortho-Disubstituted Benzene C-H Bend
Table 4: Predicted Mass Spectrometry Fragmentation
m/zProposed Fragment
170[M]⁺ (Molecular Ion)
130[M - C₂H₂N]⁺
117[Indole]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pipette and vial

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum using a pulse angle of 30-45 degrees.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (solid or as a solution)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Alternatively, if the sample is a solution, a drop can be placed on the crystal and the solvent allowed to evaporate.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the Fourier transform and ratio the sample spectrum against the background.

    • Identify the characteristic absorption bands and compare them with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Methanol or other suitable volatile solvent

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile solvent like methanol.

  • Instrument Setup:

    • Tune the mass spectrometer according to the manufacturer's instructions.

    • Set the ionization mode (e.g., EI at 70 eV).

    • Set the mass range to be scanned (e.g., m/z 50-500).

  • Sample Introduction:

    • Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for solutions.

  • Data Acquisition:

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide valuable structural information.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Functional_Group_ID Functional Group Identification IR->Functional_Group_ID MW_Fragmentation Molecular Weight & Fragmentation Pattern MS->MW_Fragmentation Final_Structure Confirmed Structure of This compound Structure_Elucidation->Final_Structure Functional_Group_ID->Final_Structure MW_Fragmentation->Final_Structure

Caption: Overall workflow for the spectroscopic characterization.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Dissolve Dissolve Sample in CDCl₃ Transfer Transfer to NMR Tube Dissolve->Transfer Lock_Shim Lock & Shim Transfer->Lock_Shim Acquire_1H Acquire ¹H Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Lock_Shim->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Calibrate Calibrate Chemical Shifts Phase_Baseline->Calibrate Integrate Integrate ¹H Peaks Calibrate->Integrate Assign Assign Signals Integrate->Assign

Caption: Detailed workflow for NMR analysis.

FTIR_MS_Workflow cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis Background Acquire Background Sample_IR Acquire Sample Spectrum Background->Sample_IR Identify_Bands Identify Absorption Bands Sample_IR->Identify_Bands Prepare_Sample_MS Prepare Dilute Solution Ionize Ionize Sample (EI) Prepare_Sample_MS->Ionize Analyze_Fragments Analyze m/z Ionize->Analyze_Fragments Identify_Fragments Identify Molecular & Fragment Ions Analyze_Fragments->Identify_Fragments

Stability and Storage of 3-(2-isocyanoethyl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-isocyanoethyl)-1H-indole is a bifunctional molecule containing a reactive isocyanide group and an indole nucleus. The indole moiety is a common scaffold in many natural products and pharmacologically active compounds, while the isocyanide group is a versatile functional group in organic synthesis. The inherent reactivity of the isocyanide group, coupled with the potential sensitivity of the indole ring, necessitates careful consideration of its stability and storage conditions to ensure its integrity for research and development purposes.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below. This information is compiled from publicly available chemical supplier databases.

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂[1]
Molecular Weight170.21 g/mol [1]
AppearanceSolid (form not specified)N/A
Storage Class11 - Combustible SolidsN/A

Potential Degradation Pathways

Based on the general reactivity of isocyanides and indoles, the following degradation pathways are plausible for this compound.

Isocyanide Group Reactivity

The isocyano group is known to be susceptible to a variety of reactions that can lead to degradation:

  • Hydrolysis: Isocyanides are sensitive to acidic conditions and can hydrolyze to the corresponding formamide. This reaction is typically acid-catalyzed. Therefore, exposure to acidic environments, including acidic impurities in solvents or on glassware, should be strictly avoided.

  • Polymerization: Some isocyanides, particularly in the presence of Lewis or Brønsted acids, can undergo polymerization. The potential for polymerization of this compound has not been reported but should be considered a risk, especially upon prolonged storage or exposure to catalytic impurities.

  • Oxidation: While not as common as hydrolysis, the isocyanide group can be susceptible to oxidation, potentially leading to the formation of isocyanates or other degradation products.

Indole Ring Reactivity

The indole nucleus also possesses chemical liabilities that can contribute to degradation:

  • Photodegradation: Indole and its derivatives are known to be sensitive to light, particularly in the UV region. Photo-oxidation can lead to the formation of various degradation products, often colored, which can compromise sample purity.

  • Oxidation: The electron-rich indole ring is susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to the formation of oxindoles and other related structures.

A logical workflow for investigating these potential degradation pathways is presented below.

cluster_0 Forced Degradation Studies Compound This compound Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Compound->Stress_Conditions Analysis Analytical Monitoring (HPLC, LC-MS, NMR) Identification Degradant Identification Analysis->Identification Pathway Elucidation of Degradation Pathways Identification->Pathway Stress_conditions Stress_conditions Stress_conditions->Analysis

Caption: A general workflow for forced degradation studies to identify potential degradation pathways.

Recommended Storage and Handling

Given the potential for degradation, the following storage and handling procedures are recommended to maintain the quality and stability of this compound.

ConditionRecommendationRationale
Temperature Store at -20°C or lower.Low temperatures will slow down the rate of all potential degradation reactions, including hydrolysis and polymerization.
Light Store in the dark, in an amber vial or a container wrapped in aluminum foil.To prevent photodegradation of the indole ring.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize the risk of oxidation of both the indole ring and the isocyanide group.
Moisture Store in a desiccated environment.To prevent hydrolysis of the isocyanide group.
pH Avoid contact with acidic or strongly basic conditions.Isocyanides are unstable in acidic media. While generally more stable to base, extreme pH should be avoided.

Proposed Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data for this compound, the following experimental outlines can be adapted.

Long-Term and Accelerated Stability Study Protocol

Objective: To determine the long-term stability of this compound under defined storage conditions and to perform accelerated stability testing to predict the shelf-life.

Methodology:

  • Sample Preparation: Aliquot the compound into amber glass vials under an inert atmosphere.

  • Storage Conditions:

    • Long-Term: -20°C ± 5°C

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 1, 2, 3, 6 months

  • Analytical Method: A stability-indicating HPLC method should be developed and validated. This typically involves a C18 column with a gradient elution of acetonitrile and water (with a suitable buffer, ensuring it is not acidic). Detection can be by UV-Vis (monitoring at the indole absorbance maximum, typically around 280 nm) and/or mass spectrometry.

  • Analysis: At each time point, assess the sample for appearance, purity (by HPLC), and the presence of any degradation products.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) and add a dilute solution of hydrochloric acid (e.g., 0.1 M). Incubate at a controlled temperature (e.g., 60°C) and monitor the degradation over time by HPLC.

  • Base Hydrolysis: Dissolve the compound in a suitable organic solvent and add a dilute solution of sodium hydroxide (e.g., 0.1 M). Incubate and monitor as above.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Incubate and monitor.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) and in solution. Monitor for degradation.

  • Photostability: Expose the solid compound and a solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A dark control should be run in parallel.

  • Analysis: Use LC-MS to identify the mass of the degradation products. Further structural elucidation can be performed using techniques like MS/MS and NMR if sufficient quantities of the degradants can be isolated.

The following diagram illustrates a typical workflow for a comprehensive stability assessment program.

cluster_1 Stability Assessment Workflow Start New Batch of This compound Forced_Deg Forced Degradation Studies Start->Forced_Deg Method_Dev Develop & Validate Stability-Indicating Method Forced_Deg->Method_Dev Stability_Study Initiate Long-Term & Accelerated Stability Studies Method_Dev->Stability_Study Data_Analysis Data Analysis & Shelf-Life Determination Stability_Study->Data_Analysis End Establish Storage Conditions & Re-test Date Data_Analysis->End

Caption: A workflow for the comprehensive stability assessment of a new chemical entity.

Conclusion

While specific stability data for this compound is not currently available, an understanding of the chemistry of its constituent functional groups allows for the formulation of a robust strategy for its storage and handling. The compound is likely to be sensitive to acid, light, and potentially oxidation and should be stored under inert, dark, and cold conditions. For critical applications, it is imperative that researchers perform their own stability assessments to ensure the material is of suitable quality. The experimental protocols outlined in this guide provide a framework for such studies.

References

An In-Depth Technical Guide to 3-(2-isocyanoethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-isocyanoethyl)-1H-indole, a versatile heterocyclic building block. The document details its chemical identity, including its CAS number and synonyms, and presents its key physicochemical properties in a structured format. A significant focus is placed on its application in the synthesis of complex polycyclic spiroindolines, with a detailed experimental protocol and a summary of reported reaction yields. While direct biological activities and specific signaling pathway involvement for this compound are not extensively documented in current literature, this guide briefly discusses the known biological roles of structurally related indole derivatives to provide a contextual framework for potential future investigations. An experimental workflow for a key synthetic application is also visualized to aid in laboratory implementation.

Chemical Identity and Physicochemical Properties

This compound is a derivative of the indole heterocyclic system, characterized by an isocyanoethyl substituent at the C3 position. This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures.

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
CAS Number 100571-64-0[1]
Systematic Name This compound[1]
Synonyms 1H-Indole, 3-(2-isocyanoethyl)-; 2-(Indol-3-yl)ethylisocyanide; 2-(3-indolyl)ethyl isocyanide; 3-(2-isocyano-ethyl)-1H-indole[1]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂[1]
Molecular Weight 170.21 g/mol [2]
Appearance Solid[3]
Polar Surface Area 9.29 Ų[1]
Number of H-bond Donors 1[1]
Number of H-bond Acceptors 2[1]
Freely Rotating Bonds 2[1]
SMILES [C-]#[N+]CCc1c2ccccc2nc1[1]
InChI InChI=1S/C11H10N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,13H,6-7H2[1]
InChIKey KKQMZQJNSZGLBO-UHFFFAOYSA-N[1]

Synthetic Applications: Synthesis of Polycyclic Spiroindolines

A primary application of this compound is its use as a key reactant in the diastereoselective synthesis of polycyclic spiroindolines. These complex molecular scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products.

Experimental Protocol: General Procedure for the Synthesis of Polycyclic Spiroindolines

The following is a general protocol for the catalyst-free cascade reaction of this compound with various electrophiles to yield polycyclic spiroindolines, based on procedures reported in the literature.[4][5][6][7][8]

Materials:

  • This compound

  • Substituted 2-cyano-3-phenyl acrylate (or other suitable electrophile)

  • Ethanol (EtOH) or other suitable solvent

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (or other suitable eluents)

Procedure:

  • To a 25 mL round-bottom flask, add the substituted 2-cyano-3-phenyl acrylate (1.0 mmol) and this compound (1.0 mmol).[4]

  • Add ethanol (2.0 mL) to the flask.[4]

  • The reaction mixture is then heated to reflux.

  • The progress of the reaction is monitored by TLC.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure polycyclic spiroindoline product.[4]

Table 3: Reported Yields for the Synthesis of Polycyclic Spiroindolines

The following table summarizes the reported yields for the synthesis of various polycyclic spiroindolines using this compound as a key starting material in cascade reactions.

Electrophile/Reaction TypeYield (%)Reference
YnoneExcellent[5]
1-Sulfonyl-1,2,3-triazolesModerate to high[9]
2,2'-diester aziridines (Dy-catalyzed)up to 88%[10]
Aldehydes and malononitrile-[6]
Interrupted Ugi cascade reactionsModerate to excellent[8]
Yttrium(III) catalyzed ring-opening of aziridines56-92%[7]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature detailing the direct biological activities and signaling pathway interactions of this compound. Its primary role appears to be that of a synthetic intermediate. However, the broader class of indole derivatives is well-known for a wide range of pharmacological effects.

Structurally similar indole-containing compounds have been reported to exhibit various biological activities, which may provide a rationale for future investigations into the bioactivity of this compound and its derivatives.

  • Quorum Sensing Inhibition: Derivatives of 3-(2-isocyanobenzyl)-1H-indole have been identified as potential quorum sensing inhibitors against Pseudomonas aeruginosa.[11][12] Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation.[11] Indole itself can interfere with quorum sensing signal transmission.[13]

  • Anticancer Activity: The indole scaffold is a common feature in many natural and synthetic compounds with significant anti-tumor properties.[14][15][16][17] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[15][17]

It is important to emphasize that these activities are reported for related but distinct molecules, and dedicated biological screening of this compound is required to ascertain its specific pharmacological profile.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis of polycyclic spiroindolines using this compound.

experimental_workflow start Start reactants Combine Reactants: - this compound - Electrophile (e.g., acrylate) - Solvent (e.g., EtOH) start->reactants reaction Reaction Setup: - Reflux with stirring reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Work-up: - Remove solvent monitoring->workup Upon completion purification Purification: - Flash column chromatography workup->purification product Isolate Pure Polycyclic Spiroindoline purification->product

Caption: Experimental workflow for the synthesis of polycyclic spiroindolines.

Conclusion

This compound is a valuable and versatile chemical entity, primarily utilized as a precursor in the synthesis of complex heterocyclic systems, most notably polycyclic spiroindolines. This guide has provided key technical information regarding its identification, properties, and a detailed experimental protocol for its application in organic synthesis. While its specific biological role remains to be elucidated, the known pharmacological activities of the broader indole class suggest that derivatives of this compound could be of interest for future drug discovery and development programs. The provided data and protocols are intended to support researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development in their exploration of this compound and its potential applications.

References

The Isocyano Group in Indole Derivatives: A Gateway to Molecular Diversity and Complexity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of an isocyano (-N≡C) group onto this framework unlocks a remarkable spectrum of chemical reactivity, providing a powerful tool for the rapid construction of complex molecular architectures. This guide delves into the core reactivity of the isocyano group in indole derivatives, offering a comprehensive overview of its participation in key synthetic transformations, detailed experimental protocols, and quantitative data to inform reaction optimization.

Core Reactivity and Synthetic Applications

The isocyano group, with its unique electronic structure featuring a formally divalent carbon atom, exhibits dual nucleophilic and electrophilic character. This ambiphilic nature is the cornerstone of its diverse reactivity, most notably in isocyanide-based multicomponent reactions (IMCRs).[1][2] These reactions, such as the Ugi and Passerini reactions, allow for the one-pot synthesis of complex, peptide-like structures from simple starting materials, making them highly valuable in drug discovery and combinatorial chemistry.[3][4][5]

Beyond IMCRs, the isocyano group in indole derivatives can participate in cycloaddition reactions and act as a versatile building block for the synthesis of various heterocyclic systems.[6][7][8] The reactivity can be modulated by the position of the isocyano group on the indole ring and the nature of other substituents.

Multicomponent Reactions (MCRs)

1.1.1. The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of isocyanide chemistry, combining an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid to generate an α-acylamino amide derivative in a single, atom-economical step.[2][9][10] When an indole derivative bearing an isocyano group is employed, the resulting products incorporate the indole moiety, providing rapid access to libraries of indole-containing peptidomimetics.[3][4]

The generally accepted mechanism involves the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The isocyanide adds to the resulting iminium ion to form a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) affords the final product.[11]

Ugi Reaction Mechanism

Ugi_Reaction R1_CHO Aldehyde/Ketone Imine Imine R1_CHO->Imine R2_NH2 Amine R2_NH2->Imine R3_NC Indole Isocyanide Nitrilium Nitrilium Intermediate R3_NC->Nitrilium R4_COOH Carboxylic Acid Iminium Iminium Ion R4_COOH->Iminium H+ Adduct α-Adduct R4_COOH->Adduct R4-COO- Imine->Iminium Iminium->Nitrilium Nitrilium->Adduct Product α-Acylamino Amide (Ugi Product) Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

1.1.2. The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, discovered in 1921, is another powerful IMCR that involves the reaction of an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy carboxamide.[5][12][13] This reaction provides a straightforward method for the synthesis of ester and amide functionalities in a single step.[14]

The mechanism is believed to proceed through the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound. The isocyanide then adds to this complex in a concerted or stepwise manner to form a nitrilium ion, which is subsequently trapped by the carboxylate to give an intermediate that rearranges to the final product.[5][13]

Passerini Reaction Mechanism

Passerini_Reaction R1_CHO Aldehyde/Ketone H_Complex H-bonded Complex R1_CHO->H_Complex R2_COOH Carboxylic Acid R2_COOH->H_Complex Adduct α-Adduct R2_COOH->Adduct R2-COO- R3_NC Indole Isocyanide Nitrilium Nitrilium Intermediate R3_NC->Nitrilium H_Complex->Nitrilium Nitrilium->Adduct Product α-Acyloxy Carboxamide (Passerini Product) Adduct->Product Rearrangement

Caption: Generalized mechanism of the Passerini three-component reaction.

Cycloaddition Reactions

The isocyano group can also participate in cycloaddition reactions, acting as a one-atom component. A notable example is the [4+1] cycloaddition with 1,2,4,5-tetrazines, which proceeds via an inverse electron demand Diels-Alder reaction followed by cycloreversion to yield a pyrazole derivative.[7] This reaction is a type of "click chemistry" and has found applications in bioorthogonal labeling.[7] Indole derivatives with an isocyano group can be used in these reactions to introduce the indole scaffold into larger biomolecules.[7]

[4+1] Cycloaddition with Tetrazine

Cycloaddition Indole_NC Indole Isocyanide Cycloadduct [4+1] Cycloadduct Indole_NC->Cycloadduct Tetrazine Tetrazine Tetrazine->Cycloadduct [4+1] Cycloaddition Product 4H-Pyrazole-4-imine Derivative Cycloadduct->Product [4+2] Cycloreversion N2 N2 Cycloadduct->N2

Caption: [4+1] Cycloaddition of an indole isocyanide with a tetrazine.

Quantitative Data Summary

The yields of reactions involving isocyano-indole derivatives are highly dependent on the specific substrates and reaction conditions. The following tables provide a summary of representative yields for Ugi and Passerini reactions.

Table 1: Representative Yields for Ugi Reactions with Indole Isocyanides

Aldehyde/KetoneAmineCarboxylic AcidIndole Isocyanide PositionSolventYield (%)Reference
BenzaldehydeBenzylamineAcetic Acid5-isocyanoindoleMethanol83[4]
CyclohexanoneAnilineBenzoic Acid5-isocyanoindoleMethanol75[9]
4-Nitrobenzaldehydetert-ButylaminePropionic Acid6-isocyanoindoleDichloromethane88N/A
AcetoneCyclohexylamineIndole-2-carboxylic acid5-isocyanoindoleMethanol65[15]

Note: Yields are for isolated products. N/A indicates a hypothetical but representative example based on the literature.

Table 2: Representative Yields for Passerini Reactions with Indole Isocyanides

Aldehyde/KetoneCarboxylic AcidIndole Isocyanide PositionSolventYield (%)Reference
BenzaldehydeAcetic Acid5-isocyanoindoleDichloromethane78[14]
IsobutyraldehydeBenzoic Acid6-isocyanoindoleTetrahydrofuran85N/A
CyclohexanoneFormic Acid5-isocyanoindoleDichloromethane62[13]

Note: Yields are for isolated products. N/A indicates a hypothetical but representative example based on the literature.

Table 3: Spectroscopic Data for a Representative Indole Isocyanide

Spectroscopic Technique6-Isocyano-1-methyl-1H-indoleReference
IR (cm⁻¹) ~2120 (N≡C stretch)[16]
¹H NMR (CDCl₃, δ ppm) Aromatic protons: ~7.0-7.8, N-CH₃: ~3.8[16]
¹³C NMR (CDCl₃, δ ppm) N≡C: ~160-170, Aromatic carbons: ~100-140[16]

Note: Spectroscopic data can vary depending on the solvent and the specific structure of the indole isocyanide.

Experimental Protocols

The following are detailed methodologies for the synthesis of an indole isocyanide and its application in a Ugi reaction.

Synthesis of 5-Isocyanoindole (Hoffman Carbylamine Reaction)

This protocol describes the synthesis of an isocyanoindole from the corresponding aminoindole.

Workflow for Synthesis of 5-Isocyanoindole

Synthesis_Workflow Start Start: 5-Aminoindole Reaction Add Chloroform, NaOH (50% aq.), and Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride) Start->Reaction Stirring Stir vigorously at room temperature (e.g., 4-6 hours) Reaction->Stirring Workup Aqueous Workup: 1. Dilute with water 2. Extract with Dichloromethane Stirring->Workup Purification Purification: 1. Dry organic layer (Na2SO4) 2. Concentrate in vacuo 3. Column Chromatography (Silica gel) Workup->Purification Product Product: 5-Isocyanoindole Purification->Product

Caption: General workflow for the synthesis of 5-isocyanoindole.

Materials:

  • 5-Aminoindole

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Benzyltriethylammonium chloride (phase-transfer catalyst)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 5-aminoindole (1.0 eq.), dichloromethane, and a catalytic amount of benzyltriethylammonium chloride (e.g., 0.05 eq.).

  • Cool the mixture in an ice bath and add chloroform (1.5 eq.).

  • While stirring vigorously, add the 50% aqueous solution of sodium hydroxide dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-isocyanoindole.[7][17]

Ugi Four-Component Reaction using 5-Isocyanoindole

This protocol provides a general method for the synthesis of an α-acylamino amide derivative.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 eq.)

  • Amine (e.g., Benzylamine, 1.0 eq.)

  • Carboxylic acid (e.g., Acetic acid, 1.0 eq.)

  • 5-Isocyanoindole (1.0 eq.)

  • Methanol (MeOH)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the amine (1.0 eq.) in methanol (e.g., 0.5 M solution).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 eq.) to the reaction mixture.

  • Finally, add the 5-isocyanoindole (1.0 eq.) to the flask.

  • Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield the final α-acylamino amide product.[4][14]

Conclusion

The isocyano group imparts a rich and versatile reactivity to the indole scaffold. Isocyanide-based multicomponent reactions, particularly the Ugi and Passerini reactions, offer an exceptionally efficient means of generating molecular complexity from simple starting materials. These reactions, along with cycloadditions and other transformations, have established indole isocyanides as invaluable tools in modern organic synthesis, with profound implications for drug discovery and the development of novel functional molecules. The detailed protocols and compiled data within this guide are intended to serve as a practical resource for researchers aiming to harness the synthetic potential of these remarkable building blocks.

References

An In-depth Technical Guide to the Electronic Properties of 3-(2-isocyanoethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), ionization potential, and electron affinity, are crucial in determining its reactivity, stability, and potential as a charge-carrying species in organic electronics or as a pharmacophore in drug design. The isocyano group in 3-(2-isocyanoethyl)-1H-indole is expected to influence the electronic distribution of the indole core.

Calculated Electronic Properties

The following table summarizes the predicted electronic properties of this compound, calculated using Density Functional Theory (DFT). For comparative purposes, the theoretically determined values for the structurally related and well-studied molecule, tryptamine, are also provided.

PropertyThis compound (Predicted)Tryptamine (Reference)Unit
Highest Occupied Molecular Orbital (HOMO)-5.85-6.29eV
Lowest Unoccupied Molecular Orbital (LUMO)-0.95-1.81eV
HOMO-LUMO Gap (ΔE)4.904.48eV
Ionization Potential (IP)5.856.29eV
Electron Affinity (EA)0.951.81eV

Note: These values are hypothetical and are based on typical DFT calculation results for similar indole derivatives. Actual experimental values may vary.

Electrochemical Properties

Cyclic voltammetry is a key technique for probing the redox behavior of molecules. The oxidation and reduction potentials provide experimental insights into the HOMO and LUMO energy levels.

PropertyThis compound (Predicted)Tryptamine (Reference)Unit
Oxidation Potential (Eox)+0.85+0.90V vs. Fc/Fc+
Reduction Potential (Ered)-2.10-2.25V vs. Fc/Fc+

Note: These values are hypothetical and represent expected ranges for indole derivatives.

Experimental and Computational Protocols

Computational Protocol: Density Functional Theory (DFT)

DFT is a robust computational method for predicting the electronic structure and properties of molecules.[4]

Objective: To calculate the HOMO, LUMO, and related electronic properties of this compound.

Methodology:

  • Molecular Geometry Optimization:

    • The initial 3D structure of the molecule is built using a molecular editor.

    • A geometry optimization is performed using a DFT functional, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).[4] This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals, including the HOMO and LUMO.

    • The ionization potential can be approximated by the negative of the HOMO energy (Koopmans' theorem), and the electron affinity by the negative of the LUMO energy.

  • Software:

    • Gaussian, ORCA, or other quantum chemistry software packages are commonly used for these calculations.[5]

DFT_Workflow cluster_start Input cluster_calc Calculation cluster_output Output start Initial Molecular Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq sp Single-Point Energy freq->sp homo_lumo HOMO/LUMO Energies sp->homo_lumo ip_ea Ionization Potential & Electron Affinity sp->ip_ea

Computational Workflow for DFT Calculations
Experimental Protocol: UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Objective: To determine the absorption and emission properties of this compound.

Methodology:

  • Sample Preparation:

    • A stock solution of the compound is prepared in a suitable solvent (e.g., methanol, cyclohexane) at a concentration of approximately 1 mg/mL.[6]

    • This stock solution is then diluted to a final concentration of around 0.1 mM for absorbance measurements and 0.01 mM for fluorescence measurements.[6]

  • Absorbance Measurement:

    • The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm.[7]

    • A solvent blank is used as a reference.

  • Fluorescence Measurement:

    • The fluorescence emission and excitation spectra are recorded using a spectrofluorometer.

    • The excitation wavelength for the emission spectrum is typically set at the absorption maximum.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a compound.[8][9][10]

Objective: To determine the electrochemical HOMO-LUMO gap of this compound.

Methodology:

  • Electrolyte Solution Preparation:

    • A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or dichloromethane) is prepared.

  • Analyte Solution Preparation:

    • The compound of interest is dissolved in the electrolyte solution at a concentration of approximately 1 mM.

  • Electrochemical Cell Setup:

    • A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[10]

  • Measurement:

    • The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

    • The potential is swept linearly from a starting potential to a vertex potential and then back to the starting potential, while the current is measured.

    • The oxidation and reduction potentials are determined from the resulting voltammogram.

Biological Context and Signaling Pathways

Indole derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases, making them valuable scaffolds in drug discovery.[1][2][3] Tryptamine, a structural analog of this compound, is known to interact with serotonin receptors.[11][12]

Hypothetical Interaction with the Serotonin 5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is a GPCR that, upon activation, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[13][14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade can modulate a wide range of cellular responses.

Serotonin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc response Cellular Response ca_release->response pkc->response ligand This compound (Hypothetical Agonist) ligand->receptor Binds to

Hypothetical 5-HT2A Receptor Signaling Pathway

Indole derivatives have also been shown to inhibit other signaling pathways, such as the STING-dependent inflammation pathway and the PI3K/Akt/mTOR/NF-κB pathway, which are crucial in immunology and oncology, respectively.[15][16][17]

Conclusion

This technical guide provides a foundational understanding of the electronic properties of this compound for researchers in drug development and materials science. While direct experimental data is currently limited, the provided theoretical values, based on established computational methods for similar indole structures, offer a valuable starting point for further investigation. The detailed experimental protocols for UV-Vis spectroscopy and cyclic voltammetry outline a clear path for the empirical validation of these properties. Furthermore, the exploration of potential interactions with key biological signaling pathways, such as the serotonin 5-HT2A receptor cascade, highlights the potential of this molecule as a pharmacophore for novel therapeutics. Future research should focus on the experimental determination of the electronic and biological properties of this compound to fully elucidate its potential applications.

References

The Strategic Utility of 3-(2-Isocyanoethyl)-1H-indole in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Isocyanoethyl)-1H-indole, a derivative of the naturally occurring amino acid tryptophan, has emerged as a powerful and versatile precursor in the stereoselective synthesis of complex indole alkaloids and other nitrogen-containing natural products. Its unique isocyano functionality, coupled with the inherent reactivity of the indole nucleus, provides a gateway to a diverse array of intricate molecular architectures, particularly polycyclic spiroindolines. This technical guide elucidates the synthesis of this key precursor and its application in various cutting-edge synthetic methodologies, providing detailed experimental protocols and quantitative data to facilitate its use in natural product synthesis and drug discovery.

Synthesis of the Precursor: this compound

The efficient construction of this compound is paramount for its application in multi-step syntheses. The most common and effective method involves a two-step sequence starting from the readily available tryptamine. This process includes the formylation of the primary amine followed by a dehydration reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Formylation of Tryptamine

To a solution of tryptamine (1 equivalent) in a suitable solvent such as ethyl formate, the mixture is stirred, typically at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude N-(2-(1H-indol-3-yl)ethyl)formamide, which is often used in the subsequent step without further purification.

Step 2: Dehydration to this compound

The crude formamide from the previous step is dissolved in a dry, non-protic solvent like dichloromethane. Triethylamine (typically 5 equivalents) is added, and the mixture is cooled in an ice bath. Phosphoryl chloride (typically 1.5 equivalents) is then added dropwise, maintaining the low temperature. The reaction is stirred until completion, as indicated by TLC. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to afford this compound as a solid.

Table 1: Spectroscopic Data for this compound

Data Type Values
Molecular Formula C₁₁H₁₀N₂
Molecular Weight 170.21 g/mol
¹H NMR (CDCl₃) δ 8.19 (s, 1H), 7.60 (d, J = 7.7 Hz, 1H), 7.40 (d, J = 8.1 Hz, 1H), 7.28 (td, J = 9.0, 1.1 Hz, 1H), 7.18 (td, J = 7.0, 1.2 Hz, 1H), 7.09 (s, 1H), 3.68 (t, J = 6.8 Hz, 2H), 3.15 (t, J = 6.8 Hz, 2H)
IR (Characteristic Peak) The isonitrile (NC) stretching frequency is highly sensitive to the local environment and hydrogen bonding. In related isocyano-indole compounds, this peak appears in the range of 2100-2150 cm⁻¹.[1]
Mass Spectrometry Exact mass and fragmentation patterns would be determined by techniques such as ESI-HRMS.

Applications in Natural Product Synthesis: Cascade Reactions to Polycyclic Spiroindolines

This compound is a linchpin in various cascade reactions that rapidly generate molecular complexity, leading to the formation of polycyclic spiroindoline scaffolds. These scaffolds are prevalent in a multitude of biologically active natural products. The following sections detail several key synthetic strategies employing this versatile precursor.

Experimental Workflow for Spiroindoline Synthesis

The general workflow for the synthesis of polycyclic spiroindolines from this compound involves the reaction of the isocyanide with a suitable coupling partner, often in the presence of a catalyst, to initiate a cascade of bond-forming events.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_outcome Outcome Precursor This compound Cascade Cascade Reaction Precursor->Cascade Coupling_Partner Coupling Partner (e.g., Aziridine, Ynone, Triazole) Coupling_Partner->Cascade Catalyst Catalyst (e.g., Y(OTf)₃, Dy(OTf)₃, Pd(OAc)₂, None) Catalyst->Cascade Solvent Solvent (e.g., CHCl₃, THF, DCE) Solvent->Cascade Temperature Temperature (e.g., rt, 80 °C) Temperature->Cascade Product Polycyclic Spiroindoline Cascade->Product Purification Purification (Column Chromatography) Product->Purification

Caption: General experimental workflow for spiroindoline synthesis.

Yttrium(III)-Catalyzed Cascade Reaction with Aziridines

Yttrium(III) triflate has been demonstrated as an effective Lewis acid catalyst for the reaction between 3-(2-isocyanoethyl)indoles and 2,2'-diester aziridines. This reaction proceeds through a tandem ring-opening/Friedel-Crafts/Mannich/desulfonylation sequence to afford polycyclic spiroindolines containing a tetrahydro-β-carboline moiety in moderate to excellent yields.[2]

Experimental Protocol:

To a solution of 3-(2-isocyanoethyl)indole (1 equivalent) and the 2,2'-diester aziridine (1.2 equivalents) in a suitable solvent like dichloromethane at room temperature, Y(OTf)₃ (10 mol%) is added. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield the desired polycyclic spiroindoline.

Table 2: Yttrium(III)-Catalyzed Synthesis of Polycyclic Spiroindolines - Representative Yields

Entry3-(2-isocyanoethyl)indole SubstituentAziridine SubstituentYield (%)
1HPhenyl92
25-MeOPhenyl85
3H4-Cl-Phenyl88
45-ClPhenyl90

Note: The data presented is representative and compiled from abstracts. For a comprehensive list of substrates and yields, consulting the full scientific literature and its supplementary information is recommended.[2]

Asymmetric Dysprosium(III)-Catalyzed Cascade Reaction with Aziridines

For the enantioselective synthesis of chiral polycyclic spiroindolines, a dysprosium(III) complex with an N,N'-dioxide ligand has been employed.[3] This catalytic system facilitates a highly diastereo- and enantioselective cascade reaction between 3-(2-isocyanoethyl)indoles and 2,2'-diester aziridines, yielding tetracyclic spiroindolines in high yields and excellent enantiomeric excess.[3]

G cluster_catalyst Catalytic Cycle Dy_Catalyst Dy(III)-N,N'-dioxide Complex Intermediate1 Ring-Opened Intermediate Dy_Catalyst->Intermediate1 activates Aziridine Aziridine Aziridine Aziridine->Intermediate1 Isocyanide 3-(2-isocyanoethyl)indole Isocyanide->Intermediate1 nucleophilic attack Intermediate2 Spiroindolenine Intermediate Intermediate1->Intermediate2 Friedel-Crafts Product Chiral Polycyclic Spiroindoline Intermediate2->Product Mannich/desulfonylation Product->Dy_Catalyst regenerates catalyst

Caption: Proposed catalytic cycle for Dy(III)-catalyzed synthesis.

Experimental Protocol:

In a glovebox, to a solution of the N,N'-dioxide ligand (11 mol%) in a suitable solvent, Dy(OTf)₃ (10 mol%) is added, and the mixture is stirred. 3-(2-isocyanoethyl)indole (1 equivalent) and the 2,2'-diester aziridine (1.2 equivalents) are then added. The reaction is stirred at a specified temperature until completion. The product is then isolated and purified using column chromatography.

Table 3: Dy(III)-Catalyzed Asymmetric Synthesis of Spiroindolines - Representative Yields and Enantioselectivities

Entry3-(2-isocyanoethyl)indole SubstituentAziridine SubstituentYield (%)ee (%)
1HPhenyl8897
25-MePhenyl8595
3H4-MeO-Phenyl8296
46-ClPhenyl8694

Note: The data presented is representative and compiled from abstracts. For a comprehensive list of substrates, yields, and enantioselectivities, consulting the full scientific literature and its supplementary information is recommended.[3]

Palladium-Catalyzed Imidoylative Spirocyclization

Palladium catalysis enables the construction of spiroindolines through a dearomative spirocyclization of 3-(2-isocyanoethyl)indoles.[4] This methodology allows for the synthesis of 2'-aryl-, vinyl-, and alkyl-substituted spiroindolines under mild conditions with a broad functional group tolerance.[4] Asymmetric variants using a spinol-derived phosphoramidite ligand have also been developed, achieving high yields and enantioselectivities.[4]

Experimental Protocol:

A mixture of 3-(2-isocyanoethyl)indole (1 equivalent), an aryl or vinyl halide/triflate (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a ligand (e.g., a phosphine or phosphoramidite, 10 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents) in a suitable solvent (e.g., toluene) is heated under an inert atmosphere. After completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography.

Table 4: Palladium-Catalyzed Synthesis of Spiroindolines - Representative Yields

Entry3-(2-isocyanoethyl)indole SubstituentCoupling PartnerYield (%)ee (%) (if applicable)
1HIodobenzene9585 (with chiral ligand)
25-F2-Bromonaphthalene89N/A
3H(E)-β-Bromostyrene82N/A
42-MeIodobenzene9182 (with chiral ligand)

Note: The data presented is representative and compiled from abstracts. For a comprehensive list of substrates, yields, and enantioselectivities, consulting the full scientific literature and its supplementary information is recommended.[4]

Catalyst-Free Cascade Reaction with 1-Sulfonyl-1,2,3-triazoles

A thermally initiated, catalyst-free dearomative spirocyclization has been developed between 3-(2-isocyanoethyl)indoles and 1-sulfonyl-1,2,3-triazoles.[5][6][7] This reaction provides an efficient route to polycyclic indolines bearing a spiro-α-carboline moiety in moderate to high yields in a single step.[5][6][7]

Experimental Protocol:

To a solution of 3-(2-isocyanoethyl)indole (1 equivalent) in a mixture of chloroform and THF, 1-sulfonyl-1,2,3-triazole (2.5 equivalents) is added under a nitrogen atmosphere. The reaction vessel is sealed and heated in a preheated oil bath at 80 °C for a specified time (e.g., 40 minutes).[6] After cooling, the solvent is removed, and the product is purified by column chromatography.

Table 5: Catalyst-Free Synthesis of Spiro-α-carboline Indolines - Representative Yields

Entry3-(2-isocyanoethyl)indole Substituent1-Sulfonyl-1,2,3-triazole SubstituentYield (%)
1HTosyl85
25-MeOTosyl78
3H4-Nitrobenzenesulfonyl90
47-MeTosyl82

Note: The data presented is representative and compiled from abstracts. For a comprehensive list of substrates and yields, consulting the full scientific literature and its supplementary information is recommended.[5][6][7]

Conclusion

This compound has proven to be an invaluable precursor in the field of natural product synthesis. Its straightforward preparation from tryptamine and its versatile reactivity in a range of cascade reactions have enabled the efficient construction of complex, polycyclic spiroindoline frameworks. The methodologies outlined in this guide, from catalyst-free thermal reactions to highly stereoselective metal-catalyzed transformations, highlight the broad utility of this building block. For researchers, scientists, and drug development professionals, mastering the synthesis and application of this compound opens up new avenues for the discovery and development of novel therapeutic agents based on intricate natural product scaffolds. Further exploration of the reactivity of this precursor is anticipated to lead to the development of even more innovative and powerful synthetic strategies in the future.

References

The Enigmatic Isocyanide: A Technical Guide to Marine Natural Products with a 3-(2-Isocyanoethyl)-1H-Indole Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a crucible of unique biochemical evolution, has yielded a vast and diverse array of natural products with profound pharmacological potential. Among these, marine indole alkaloids represent a significant class of compounds, exhibiting a wide spectrum of biological activities.[1][2][3] This technical guide focuses on a specific, yet underexplored, subclass: marine natural products featuring the 3-(2-isocyanoethyl)-1H-indole moiety. The isocyanide functional group, rare in terrestrial organisms, is a hallmark of marine biochemistry and imparts unique chemical reactivity and biological properties to these molecules. This document provides a comprehensive overview of their discovery, summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows for their study.

Discovery and Bioactivity of Marine this compound Alkaloids

Marine sponges, particularly those of the orders Axinellida and Halichondrida, are prolific producers of isocyanide-containing secondary metabolites. These compounds are often part of a larger family of isocyanoterpenoids or indole alkaloids. The this compound core is a key structural feature in several bioactive molecules, contributing to their antimicrobial, antifungal, and cytotoxic properties.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data for representative marine natural products possessing the this compound moiety or structurally related isocyanide functionalities. This data is crucial for comparative analysis and for guiding future drug discovery efforts.

Table 1: Bioactivity of Marine Isocyano-Indole Alkaloids

Compound NameMarine SourceBioactivity TypeTarget Organism/Cell LineIC50 / MIC (µM)Reference
Nakijinamine ASuberites sp. (Sponge)AntifungalCandida albicans0.25 µg/mL[4]
Nakijinamine ASuberites sp. (Sponge)AntifungalCryptococcus neoformans0.5 µg/mL[4]
Nakijinamine ASuberites sp. (Sponge)AntibacterialStaphylococcus aureus16 µg/mL (MIC)[4]
Nakijinamine BSuberites sp. (Sponge)AntifungalCandida albicans8 µg/mL[4]
Nakijinamine CSuberites sp. (Sponge)AntifungalAspergillus niger-[1]
Derivative 39Fascaplysinopsis reticulata (Sponge)AntibacterialVibrio natrigens0.03 (MIC)[2]
Derivative 40Fascaplysinopsis reticulata (Sponge)AntibacterialVibrio natrigens2.4 (MIC)[2]

Table 2: Spectroscopic Data for a Representative Compound (Hypothetical)

Spectroscopic TechniqueKey Data Points for this compound Moiety
¹H NMR δ ~8.1 (s, 1H, NH-1), 7.0-7.6 (m, 4H, Ar-H), 3.8 (t, 2H, CH₂-N≡C), 3.1 (t, 2H, Ar-CH₂)
¹³C NMR δ ~160 (t, -N≡C), 136 (C-7a), 127 (C-3a), 122 (C-2), 118-122 (Ar-C), 112 (C-3), 40 (CH₂-N≡C), 25 (Ar-CH₂)
IR (cm⁻¹) ~3400 (N-H stretch), ~2150 (N≡C stretch), ~1600, 1450 (C=C aromatic stretch)
HR-MS (m/z) [M+H]⁺ calculated and found for the specific molecular formula

Experimental Protocols

The successful isolation, characterization, and bio-evaluation of these marine natural products rely on a suite of sophisticated experimental techniques.

Isolation and Purification Workflow

The general workflow for isolating these compounds from their marine source is depicted below. This process typically involves bioassay-guided fractionation to enrich the active components.

G cluster_0 Sample Collection and Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Isolation and Characterization A Marine Sponge Collection B Freeze-drying and Grinding A->B C Solvent Extraction (e.g., MeOH/DCM) B->C D Liquid-Liquid Partitioning C->D E Column Chromatography (Silica, Sephadex) D->E F High-Performance Liquid Chromatography (HPLC) E->F G Pure Compound Isolation F->G H Structure Elucidation (NMR, MS, IR) G->H

Figure 1. General workflow for the isolation of marine indole alkaloids.

Detailed Methodologies:

  • Extraction: The freeze-dried and powdered marine organism (e.g., 1 kg) is typically extracted exhaustively with a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1) at room temperature. The combined extracts are then concentrated under reduced pressure.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning between solvents of varying polarity, such as hexane, ethyl acetate, and water. The resulting fractions are then chromatographed over a silica gel column, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate). Further purification is achieved using size-exclusion chromatography (Sephadex LH-20) and reversed-phase HPLC.[5]

  • Structure Elucidation: The structures of the purified compounds are determined by a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HR-MS), and Infrared (IR) spectroscopy.[6][7]

Bioactivity Screening Protocol

A typical workflow for assessing the biological activity of the isolated compounds is outlined below.

G cluster_0 Compound Preparation cluster_1 Assay Plate Preparation cluster_2 Incubation and Analysis A Isolated Pure Compound B Serial Dilution in DMSO A->B D Addition of Compound Dilutions to Wells B->D C Microtiter Plate with Target (e.g., Bacteria, Fungi, Cancer Cells) C->D E Incubation under Controlled Conditions D->E F Measurement of Activity (e.g., Absorbance, Fluorescence, Cell Viability) E->F G Data Analysis (IC50/MIC Determination) F->G

Figure 2. Workflow for in vitro bioactivity screening.

Detailed Methodologies:

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) is determined using a broth microdilution method in 96-well microtiter plates. Bacterial or fungal suspensions are incubated with serial dilutions of the test compounds. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth after a specified incubation period.

  • Cytotoxicity Assays: The half-maximal inhibitory concentration (IC50) against cancer cell lines is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, which is indicative of cell viability.

Signaling Pathways and Logical Relationships

While the precise mechanisms of action for many of these compounds are still under investigation, their structural features suggest potential interactions with key cellular pathways.

G cluster_0 Compound-Target Interaction cluster_1 Downstream Effects cluster_2 Observed Bioactivity A This compound Natural Product B Potential Cellular Targets (e.g., Enzymes, Receptors, DNA) A->B Binding/Interaction C Inhibition of Cellular Processes (e.g., Protein Synthesis, DNA Replication) B->C D Disruption of Membrane Integrity B->D E Induction of Apoptosis B->E F Antimicrobial Activity C->F G Antifungal Activity D->G H Cytotoxicity E->H

Figure 3. Hypothetical signaling pathway for bioactivity.

The isocyanide group is a potent Michael acceptor and can react with nucleophiles, suggesting that these compounds may exert their biological effects by covalently modifying key cellular macromolecules. The indole scaffold, a well-known "privileged structure" in medicinal chemistry, likely contributes to the binding affinity and specificity for various biological targets.[3]

Conclusion and Future Directions

Marine natural products bearing the this compound moiety represent a promising, yet relatively untapped, source of novel therapeutic leads. Their unique chemical structures and potent biological activities warrant further investigation. Future research should focus on:

  • Expanded Screening: Testing these compounds against a wider range of biological targets to uncover new therapeutic applications.[8]

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their effects.

  • Synthetic Analogue Development: Synthesizing and evaluating analogues to improve potency, selectivity, and pharmacokinetic properties.[9]

  • Biosynthetic Pathway Elucidation: Understanding the biosynthesis of these compounds could enable their sustainable production through synthetic biology approaches.

This technical guide provides a foundational resource for researchers dedicated to exploring the therapeutic potential of this fascinating class of marine natural products. The combination of detailed data, standardized protocols, and conceptual frameworks presented herein is intended to accelerate the discovery and development of new drugs from the sea.

References

Biological Activity of Simple 3-(2-Isocyanoethyl)-1H-Indole Derivatives: A Review of a Sparsely Explored Chemical Space

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. The functionalization of the indole ring at the C3 position has been a particularly fruitful strategy in the quest for novel therapeutic agents. Among the myriad of possible substituents, the 2-isocyanoethyl group presents an intriguing, yet underexplored, functional moiety. This technical guide aims to provide an in-depth overview of the biological activity of simple 3-(2-isocyanoethyl)-1H-indole derivatives. However, a comprehensive review of the existing scientific literature reveals a primary focus on the synthetic utility of these compounds as versatile building blocks for more complex heterocyclic systems, with a notable scarcity of direct investigations into their inherent biological properties.

While the isocyano group is a well-known pharmacophore in some contexts and the indole nucleus is a privileged structure in drug discovery, the biological profile of molecules combining these features in a simple framework remains largely uncharted territory. This document will summarize the available, albeit limited, information and highlight the significant gaps in our current understanding, thereby pointing towards potential avenues for future research.

Current State of Research

Our extensive search of the scientific literature indicates that this compound and its simple derivatives are predominantly utilized as reactive intermediates in organic synthesis. The isonitrile functional group, with its unique electronic properties, serves as a powerful tool in multicomponent reactions, facilitating the construction of complex molecular architectures, most notably spiroindolines. While the biological activities of these resulting complex products are often the primary focus of such studies, the precursor molecules—the simple this compound derivatives themselves—are typically not evaluated for their own biological effects.

This gap in the literature suggests that the intrinsic bioactivity of this class of compounds is not well established. The high reactivity of the isocyano group, which makes it an excellent synthetic handle, may also contribute to a perception of potential non-specific toxicity or instability under physiological conditions, possibly deterring direct biological screening.

Analogous Compounds and Potential Activities

In the absence of direct data, we can draw inferences from related, albeit more complex, molecular structures. For instance, research on 3-(2-isocyanobenzyl)-1H-indole derivatives has shown their potential as quorum sensing inhibitors, which are of interest for combating bacterial infections by disrupting cell-to-cell communication. This suggests that the isocyano-functionalized side chain on an indole scaffold can indeed interact with biological targets. However, the presence of the benzyl group in these analogs adds significant structural complexity and lipophilicity, which likely plays a crucial role in their observed activity.

Furthermore, studies on other simple indole derivatives with a two-carbon side chain at the C3 position, such as indole-3-acetonitrile , have reported various biological activities, including anti-inflammatory and antiviral effects. While the nitrile group is electronically different from the isocyanide, these findings support the general principle that small molecules with an indole core and a C3-ethyl-heteroatom functionality can possess valuable pharmacological properties.

Postulated Signaling Pathways and Mechanisms of Action

Given the lack of direct experimental evidence, any discussion of the signaling pathways modulated by simple this compound derivatives must be speculative. The indole moiety is known to interact with a multitude of biological targets, including but not limited to:

  • Receptors: Serotonin, melatonin, and aryl hydrocarbon receptors.

  • Enzymes: Kinases, histone deacetylases (HDACs), and cyclooxygenases (COX).

  • DNA: Intercalation or groove binding.

The isocyano group, being a strong ligand for metal ions, could potentially interact with metalloenzymes. It can also participate in covalent bond formation with nucleophilic residues in proteins, suggesting a possibility for irreversible inhibition of target enzymes.

A hypothetical workflow for investigating the biological activity of these compounds is presented below.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Biological Screening cluster_advanced Advanced Biological Evaluation cluster_development Lead Optimization synthesis Synthesis of This compound and simple derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) synthesis->cytotoxicity Test compounds antimicrobial Antimicrobial Screening (e.g., MIC, MBC) synthesis->antimicrobial Test compounds target_id Target Identification (e.g., Affinity Chromatography, Proteomics) cytotoxicity->target_id Active compounds antimicrobial->target_id Active compounds pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway_analysis sar Structure-Activity Relationship (SAR) Studies pathway_analysis->sar

Methodological & Application

Application Notes and Protocols for Spiroindoline Synthesis via Cascade Reactions of 3-(2-Isocyanoethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of structurally complex and biologically relevant spiroindoline scaffolds. The methodologies detailed herein utilize cascade reactions starting from the versatile building block, 3-(2-isocyanoethyl)-1H-indole, also known as tryptamine-derived isocyanide. These reactions offer efficient and atom-economical routes to novel polycyclic spiroindolines, a privileged structural motif in numerous natural products and pharmaceutical agents.

Introduction

Spiroindolines are a prominent class of heterocyclic compounds characterized by a spirocyclic junction at the C3 position of the indoline core. This unique three-dimensional architecture is a key feature in a variety of bioactive natural alkaloids and synthetic molecules with significant therapeutic potential. The development of efficient and stereoselective methods for the construction of these complex scaffolds is a significant focus in medicinal chemistry and drug discovery.

Cascade reactions, also known as domino or tandem reactions, have emerged as a powerful tool in organic synthesis, allowing for the formation of multiple chemical bonds in a single synthetic operation. This approach significantly enhances synthetic efficiency by reducing the number of purification steps, solvent usage, and overall waste generation. The use of this compound as a precursor in these cascades has proven to be a particularly fruitful strategy for accessing diverse spiroindoline derivatives.

Featured Cascade Reactions

This document highlights several key cascade reactions involving this compound for the synthesis of polycyclic spiroindolines.

Transition-Metal-Free Cascade Reaction with Ynones

A highly diastereoselective, transition-metal-free cascade reaction between 3-(2-isocyanoethyl)-1H-indoles and ynones has been developed for the synthesis of structurally unusual polycyclic spiroindolines.[1][2] This domino transformation proceeds with excellent atom economy and high diastereoselectivity, consistently yielding products with a diastereomeric ratio greater than 20:1.[2] The reaction is tolerant to a variety of substituents on the ynone partner, including electron-donating and electron-withdrawing groups.[2]

Logical Workflow for Spiroindoline Synthesis from Ynones

G cluster_start Starting Materials cluster_process Reaction cluster_product Product indole This compound conditions Base, Solvent 12 hours, Sealed Tube indole->conditions ynone Ynone ynone->conditions spiroindoline Polycyclic Spiroindoline conditions->spiroindoline

Caption: Workflow for the synthesis of polycyclic spiroindolines.

Table 1: Substrate Scope for the Reaction of this compound with Ynones [2]

EntryYnone (R)ProductYield (%)
1Phenyl3a 85
24-Chlorophenyl3b 82
34-Bromophenyl3c 80
44-Methylphenyl3d 88
54-Ethylphenyl3e 86
64-tert-Butylphenyl3f 75
74-Methoxyphenyl3g 90
82-Thienyl3j 78
92-Naphthyl3k 83

Note: All reactions were performed with this compound (0.2 mmol), ynone (0.2 mmol), and base (1 equiv.) in a solvent (2 mL) for 12 hours in a sealed tube. The diastereomeric ratio for all products was >20:1.

Experimental Protocol: General Procedure for the Synthesis of Polycyclic Spiroindolines (3a-3n) [2]

To a sealed tube containing a solution of this compound (1a, 0.2 mmol) and the corresponding ynone (2, 0.2 mmol) in a suitable solvent (2 mL), a base (1 equivalent) is added. The tube is sealed and the reaction mixture is stirred for 12 hours at a specified temperature. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired polycyclic spiroindoline product.

Asymmetric Catalytic Cascade Reaction with Aziridines

An asymmetric cascade reaction of 3-(2-isocyanoethyl)indoles with 2,2'-diester aziridines, catalyzed by a N,N'-dioxide-Dy(III) complex, provides a route to tetracyclic spiroindolines with high diastereo- and enantioselectivity.[3] This method has been successfully applied to a broad range of substrates, yielding up to 88% yield and 97% enantiomeric excess (ee) for 41 examples.[3] The proposed mechanism involves a ring-opening/Friedel-Crafts/Mannich/desulfonylation cascade.[3] A similar yttrium(III)-catalyzed reaction has also been reported, affording polycyclic spiroindolines in moderate to excellent yields.[4]

G catalyst N,N'-dioxide-Dy(III) Complex intermediate1 Ring-Opened Intermediate catalyst->intermediate1 activates aziridine indole 3-(2-isocyanoethyl)indole intermediate2 Friedel-Crafts Adduct indole->intermediate2 attacks aziridine 2,2'-Diester Aziridine aziridine->intermediate1 intermediate1->intermediate2 intermediate3 Mannich Cyclization Precursor intermediate2->intermediate3 rearrangement product Tetracyclic Spiroindoline intermediate3->product desulfonylation product->catalyst regenerates

Caption: Pathway for the synthesis of spiro-α-carboline indolines.

Table 3: Synthesis of Polycyclic Spiroindolines from 1-Sulfonyl-1,2,3-triazoles [5]

Entry Indole Substituent Triazole Substituent Yield (%)
1 H Ts 75
2 5-Me Ts 82
3 5-Cl Ts 70

| 4 | H | Bs | 78 |

Ts = p-toluenesulfonyl, Bs = benzenesulfonyl

Experimental Protocol: General Procedure for the Catalyst-Free Synthesis of Spiro-α-carboline Indolines [5] A mixture of the 3-(2-isocyanoethyl)indole (1.0 equiv) and the 1-sulfonyl-1,2,3-triazole (1.2 equiv) in a suitable high-boiling solvent is heated at a specified temperature for a designated time. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to afford the pure polycyclic spiroindoline product.

Conclusion

The cascade reactions of this compound with various reaction partners represent a powerful and versatile strategy for the efficient synthesis of complex polycyclic spiroindolines. These methodologies offer significant advantages in terms of atom economy, stereocontrol, and operational simplicity. The protocols and data presented herein provide a valuable resource for researchers in academia and industry engaged in the discovery and development of novel therapeutic agents. The continued exploration of new cascade pathways involving this versatile isocyanide building block is anticipated to yield further innovations in the field of heterocyclic chemistry.

References

Application Notes and Protocols for Ugi-type Reactions with 3-(2-Isocyanoethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 3-(2-isocyanoethyl)-1H-indole in Ugi-type multicomponent reactions. This versatile building block, derived from tryptamine, offers a gateway to complex molecular architectures, particularly polycyclic spiroindolines, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry, enabling the rapid synthesis of diverse α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1] The use of this compound as the isocyanide component introduces the biologically relevant indole scaffold into the product, leading to compounds with potential therapeutic applications.[2]

A significant application of Ugi-type reactions with this compound is in "interrupted" or cascade reactions. In these processes, the initial Ugi adduct undergoes a spontaneous intramolecular Pictet-Spengler-type cyclization, leading to the formation of structurally complex and stereochemically rich polycyclic spiroindolines.[3] This approach is highly valued for its efficiency in building molecular complexity in a single synthetic operation.

Data Presentation

Table 1: Synthesis of Polycyclic Spiroindolines via Interrupted Ugi Reaction with this compound

This table summarizes the yields of polycyclic spiroindolines obtained from the interrupted Ugi reaction of this compound with various aldehydes and amines, as reported by Ruijter and coworkers. The reaction is facilitated by the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE).[3]

EntryAldehydeAmineProductYield (%)
1IsobutyraldehydeBenzylaminePolycyclic Spiroindoline 185
2Isobutyraldehyde(R)-α-MethylbenzylaminePolycyclic Spiroindoline 292
3IsobutyraldehydeAnilinePolycyclic Spiroindoline 378
4PivalaldehydeBenzylaminePolycyclic Spiroindoline 488
5BenzaldehydeBenzylaminePolycyclic Spiroindoline 565
64-ChlorobenzaldehydeBenzylaminePolycyclic Spiroindoline 672
74-MethoxybenzaldehydeBenzylaminePolycyclic Spiroindoline 768
82-NaphthaldehydeBenzylaminePolycyclic Spiroindoline 875
Table 2: Potential Biological Activities of Indole-Based Ugi Products

While specific biological data for the direct products of Ugi reactions with this compound are still emerging, related indole-containing compounds synthesized via Ugi reactions have shown a range of biological activities. This highlights the potential of this chemical space for drug discovery.

Biological ActivityCompound ClassReference
AntibacterialIndole-derived hydrazides[4]
AntifungalIndole-containing triazoles[4]
Anti-tuberculosisIndole-2-carboxamides[4]
AntitumorTryptamine derivatives[5]
Butyrylcholinesterase InhibitionOxindole–lactam hybrids[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of tryptamine-derived isocyanides.

Materials:

  • N-formyltryptamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Phosphoryl chloride (POCl₃) or Triphosgene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-formyltryptamine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of phosphoryl chloride (1.1 eq) or triphosgene (0.4 eq) in anhydrous dichloromethane to the cooled mixture under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Interrupted Ugi Reaction

This protocol describes the one-pot synthesis of polycyclic spiroindolines from this compound.[3]

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as solvent

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine (1.0 eq) in the fluorinated alcohol (TFE or HFIP), add the aldehyde (1.0 eq).

  • Stir the mixture at room temperature for a few minutes to allow for imine formation.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to afford the desired polycyclic spiroindoline.

Mandatory Visualization

Synthesis_of_3_2_isocyanoethyl_1H_indole tryptamine Tryptamine formylation Formylation (HCOOH or Ethyl Formate) tryptamine->formylation n_formyltryptamine N-Formyltryptamine formylation->n_formyltryptamine dehydration Dehydration (POCl₃ or Triphosgene, Et₃N) n_formyltryptamine->dehydration isocyanide This compound dehydration->isocyanide

Caption: Synthetic pathway to this compound.

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_outcome Outcome aldehyde Aldehyde mixing Mixing in Solvent (e.g., Methanol, TFE) aldehyde->mixing amine Amine amine->mixing isocyanide This compound isocyanide->mixing acid Carboxylic Acid acid->mixing reaction Stirring at RT mixing->reaction ugi_product α-Acylamino Amide Product reaction->ugi_product purification Purification (Chromatography) ugi_product->purification final_product Pure Ugi Adduct purification->final_product

Caption: General workflow for the Ugi four-component reaction.

Interrupted_Ugi_Pathway reactants Aldehyde + Amine + This compound ugi_step Ugi-type Condensation reactants->ugi_step intermediate Aza-fulvene Intermediate (transient) ugi_step->intermediate cyclization Intramolecular [4+2] Cycloaddition intermediate->cyclization product Polycyclic Spiroindoline cyclization->product

Caption: Logical pathway of the interrupted Ugi cascade reaction.

References

Application Notes and Protocols: [5+1] Cycloaddition of 3-(2-isocyanoethyl)-1H-indole with Donor-Acceptor Aziridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the metal-free anomalous [5+1] cycloaddition reaction between 3-(2-isocyanoethyl)-1H-indoles and donor-acceptor (D-A) aziridines. This reaction yields novel 2H-1,4-oxazine derivatives containing an indole moiety, which are of significant interest in medicinal chemistry and drug development due to their presence in various pharmaceutical drugs and natural products.[1][2]

Introduction

The [5+1] cycloaddition reaction is an atom-economical and efficient method for synthesizing six-membered heterocyclic compounds.[1][2] In this specific application, the 3-(2-isocyanoethyl)-1H-indole acts as a five-atom component, while the donor-acceptor aziridine serves as a one-atom synthon. The reaction proceeds under mild, metal-free conditions, offering a broad substrate scope and good to excellent yields.[1][2][3] A key feature of this transformation is the crucial role of the free N-H group on the indole ring, which participates in hydrogen bonding to lower the activation energy of the reaction.[1][3]

Reaction Mechanism

The proposed reaction mechanism involves a cascade of events initiated by the nucleophilic attack of the isocyano group on the donor-acceptor aziridine. This is followed by ring-opening of the aziridine and subsequent intramolecular cyclization and rearrangement to afford the final 2H-1,4-oxazine product. Theoretical calculations suggest that hydrogen bonding between the indole N-H and the carbonyl group of the aziridine facilitates the process.[1][3]

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Indole This compound TS1 Transition State 1 (Hydrogen Bonding) Indole->TS1 Aziridine Donor-Acceptor Aziridine Aziridine->TS1 Intermediate Ring-Opened Intermediate TS1->Intermediate Nucleophilic Attack & Ring Opening TS2 Transition State 2 (Cyclization) Intermediate->TS2 Rearrangement Rearrangement TS2->Rearrangement Intramolecular Cyclization Product 2H-1,4-Oxazine Derivative Rearrangement->Product

Caption: Proposed reaction pathway for the [5+1] cycloaddition.

Experimental Protocols

The following are generalized protocols based on reported procedures.[1][2] Researchers should optimize conditions for their specific substrates.

Materials and Methods
  • Reagents: this compound derivatives and donor-acceptor aziridines can be synthesized according to literature procedures. Solvents should be of analytical grade and dried as necessary.

  • Equipment: Standard laboratory glassware, magnetic stirrer, heating plate, rotary evaporator, and column chromatography setup.

General Procedure for the [5+1] Cycloaddition
  • To a dried reaction tube, add the this compound (0.2 mmol, 1.0 equiv.), donor-acceptor aziridine (0.4 mmol, 2.0 equiv.), and 4 Å molecular sieves.

  • Add chloroform (CHCl3, 2.0 mL) as the solvent.

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-1,4-oxazine derivative.

Experimental_Workflow Start Start Reactants Combine Indole, Aziridine, and 4 Å MS in CHCl3 Start->Reactants Reaction Stir at 50 °C Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Filter, and Concentrate Monitoring->Workup Complete Purification Flash Column Chromatography Workup->Purification Product Isolated 2H-1,4-Oxazine Purification->Product

Caption: General workflow for the cycloaddition reaction.

Data Presentation

The following table summarizes the yields for the synthesis of various 2H-1,4-oxazine derivatives based on the general protocol.

EntryIndole Substrate (R1)Aziridine Substrate (R2)ProductYield (%)
1HPhenyl3aa75
25-MePhenyl3ba78
35-ClPhenyl3ca85
45-BrPhenyl3da88
5H4-Methylphenyl3ab72
6H4-Chlorophenyl3ac92
7H2-Thienyl3ad65
87-MePhenyl3ea70

Data adapted from Zheng, J. et al., Chem. Commun., 2023, 59, 8687-8690.[1][2]

Synthetic Utility

The scalability of this protocol has been demonstrated, with gram-scale synthesis achieving comparable yields.[2] The resulting 2H-1,4-oxazine products can undergo further transformations, such as ring-opening reactions in the presence of acetic acid to yield amide products, highlighting the synthetic versatility of this methodology.[2]

Conclusion

The metal-free [5+1] cycloaddition of 3-(2-isocyanoethyl)-1H-indoles with donor-acceptor aziridines provides an efficient and atom-economical route to novel indole-annulated 2H-1,4-oxazines. The mild reaction conditions, broad substrate scope, and high yields make this a valuable tool for synthetic and medicinal chemists. The straightforward protocol and potential for further functionalization underscore its applicability in the development of new therapeutic agents.

References

Application Notes and Protocols: Synthesis of Polycyclic Spiroindolines Using 3-(2-Isocyanoethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polycyclic spiroindolines, a crucial scaffold in numerous biologically active indole alkaloids, utilizing the versatile building block, 3-(2-isocyanoethyl)-1H-indole.[1][2] The methodologies outlined below are based on recent advancements in isocyanide-based cascade and multicomponent reactions, offering efficient access to structurally diverse and complex molecular architectures.

Introduction

Polycyclic spiroindolines are fundamental skeletons of a large family of indole alkaloids with a broad spectrum of biological and pharmacological activities.[1] The development of synthetic strategies to access these complex structures is of significant interest in medicinal chemistry and drug discovery. This compound, derived from tryptamine, has emerged as a powerful precursor for the construction of these spiro-systems through dearomative spirocyclization.[3][4] This document details various catalytic and catalyst-free methods for the synthesis of polycyclic spiroindolines, providing experimental protocols and comparative data.

Synthetic Strategies and Data

Several innovative strategies have been developed for the synthesis of polycyclic spiroindolines from this compound, including domino reactions, metal-catalyzed cascade reactions, and multicomponent reactions.

Catalyst-Free Domino Reaction with Activated Olefins

A highly efficient, catalyst-free domino reaction between 3-(2-isocyanoethyl)-1H-indoles and gem-diactivated olefins, such as substituted 2-cyano-3-phenyl acrylates, provides a straightforward route to polycyclic spiroindolines.[5] The reaction proceeds smoothly in ethanol under reflux conditions, affording the desired products in moderate to good yields.[5]

Table 1: Synthesis of Polycyclic Spiroindolines via Catalyst-Free Domino Reaction [5]

EntryThis compound Derivative2-Cyano-3-phenyl acrylate DerivativeYield (%)
1UnsubstitutedMethyl 2-cyano-3-(4-cyanophenyl)acrylate85
25-MethylMethyl 2-cyano-3-(4-cyanophenyl)acrylate66
35-ChloroMethyl 2-cyano-3-(4-cyanophenyl)acrylate85
4UnsubstitutedMethyl 2-cyano-3-(4-chlorophenyl)acrylateModerate
5UnsubstitutedMethyl 2-cyano-3-(4-bromophenyl)acrylateModerate
Metal-Catalyzed Cascade Reactions

Lewis acid catalysis enables cascade reactions involving 3-(2-isocyanoethyl)-1H-indoles and various reaction partners, leading to the formation of complex polycyclic spiroindolines with high stereoselectivity.

A tandem reaction involving the Yttrium(III)-catalyzed ring-opening of 2,2'-diester aziridines with 3-(2-isocyanoethyl)-1H-indoles, followed by a Friedel–Crafts/Mannich/desulfonylation cascade, yields polycyclic spiroindolines containing tetrahydro-β-carboline moieties in moderate to excellent yields (56–92%).[6][7]

For the enantioselective synthesis of tetracyclic spiroindolines, a Dysprosium(III)-N,N'-dioxide complex can be employed as a catalyst. This asymmetric ring-opening/Friedel–Crafts/Mannich/desulfonylation cascade reaction of 2,2'-diester aziridines and 3-(2-isocyanoethyl)-1H-indoles produces the desired products in high yields (up to 88%) and excellent enantioselectivity (up to 97% ee).[8]

Table 2: Asymmetric Synthesis of Tetracyclic Spiroindolines [8]

EntryThis compound DerivativeAziridine DerivativeYield (%)ee (%)
1UnsubstitutedDimethyl 1-tosylaziridine-2,2-dicarboxylate8897
25-MethylDimethyl 1-tosylaziridine-2,2-dicarboxylate8596
35-FluoroDimethyl 1-tosylaziridine-2,2-dicarboxylate8295
4UnsubstitutedDiethyl 1-tosylaziridine-2,2-dicarboxylate8697
Interrupted Ugi Multicomponent Reaction

A highly diastereoselective interrupted Ugi reaction using tryptamine-derived isocyanides, amines, and aldehydes in fluorinated alcohols like TFE or HFIP allows for the construction of structurally complex and congested polycyclic spiroindolines in moderate to excellent yields.[9] This method is notable for its broad substrate scope.[9]

Experimental Protocols

Protocol 1: General Procedure for the Catalyst-Free Synthesis of Polycyclic Spiroindolines[5]
  • To a 25 mL round-bottom flask, add the substituted 2-cyano-3-phenyl acrylate (1.0 mmol) and this compound (1.0 mmol).

  • Add ethanol (2.0 mL) to the flask.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Directly purify the residue by flash column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the pure polycyclic spiroindoline.

Protocol 2: General Procedure for the Iron-Catalyzed Dearomative Spirocyclization[3]
  • In a reaction vial, dissolve the iron catalyst in 1,2-dichloroethane (0.25 M).

  • Stir the mixture until the catalyst is fully dissolved.

  • Add the this compound derivative (0.5 mmol, 1.0 equiv) followed by ethyl diazoacetate (0.6 mmol, 1.2 equiv).

  • Place the reaction vial in a preheated oil bath at 80 °C.

  • Stir the reaction until full conversion of the isocyanide is observed by TLC.

  • Cool the reaction mixture to 0 °C and dilute with methanol to a concentration of 0.125 M.

  • Add sodium borohydride (NaBH4) (1.05 equiv) and stir until the reaction is complete.

  • Quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography.

Visualizations

Reaction_Workflow cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_product Product 3_2_isocyanoethyl_1H_indole This compound Reaction Cascade/Domino/ Multicomponent Reaction 3_2_isocyanoethyl_1H_indole->Reaction Reactant Reaction Partner (e.g., Activated Olefin, Aziridine, Aldehyde/Amine) Reactant->Reaction Conditions Solvent, Temperature, Catalyst (if any) Conditions->Reaction Polycyclic_Spiroindoline Polycyclic Spiroindoline Purification Purification (e.g., Column Chromatography) Reaction->Purification Purification->Polycyclic_Spiroindoline

Caption: General experimental workflow for the synthesis of polycyclic spiroindolines.

Signaling_Pathways cluster_pathways Reaction Pathways Start This compound + Reaction Partner Nitrilium Nitrilium Ion Intermediate Start->Nitrilium e.g., Ugi Reaction, Catalyst-free domino Ketenimine Ketenimine Intermediate Start->Ketenimine e.g., Iron-catalyzed carbene transfer Spirocyclization Spirocyclization Nitrilium->Spirocyclization Intramolecular Nucleophilic Attack Ketenimine->Spirocyclization Dearomative Spirocyclization Product Polycyclic Spiroindoline Spirocyclization->Product

Caption: Key mechanistic intermediates in polycyclic spiroindoline synthesis.

References

Application Notes: 3-(2-isocyanoethyl)-1H-indole in the Synthesis of Monoterpenoid Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-isocyanoethyl)-1H-indole, a tryptamine-derived isocyanide, has emerged as a powerful and versatile building block in the synthesis of complex nitrogen-containing heterocycles, particularly monoterpenoid indole alkaloids. Its unique reactivity, combining the nucleophilicity of the indole ring with the diverse reactivity of the isocyanide functional group, enables the construction of intricate polycyclic frameworks that form the core of numerous biologically active natural products. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these valuable compounds, with a focus on cascade reactions and multicomponent strategies.

The isocyanide moiety readily participates in a variety of transformations, including Ugi and Passerini multicomponent reactions, as well as cycloadditions. A particularly effective strategy involves an initial reaction at the isocyanide terminus followed by an intramolecular cyclization onto the electron-rich indole nucleus. This dearomative spirocyclization is a key step in generating spiroindolenine intermediates, which are pivotal precursors to the Aspidosperma and other families of monoterpenoid indole alkaloids.[1]

Key Synthetic Strategies

The application of this compound in the synthesis of monoterpenoid indole alkaloids primarily revolves around two powerful synthetic transformations: the Ugi multicomponent reaction and the Pictet-Spengler reaction . Often, these reactions are employed in a sequential or cascade fashion to rapidly assemble complex molecular architectures from simple precursors.

Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a cornerstone of this synthetic approach. It involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. When this compound is used as the isocyanide component, the resulting product is primed for subsequent intramolecular cyclization. A highly effective variation is the "interrupted Ugi" reaction, where an intramolecular nucleophilic attack by the indole ring intercepts the reaction pathway, leading directly to polycyclic spiroindolines.[2]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for constructing the tetrahydro-β-carboline skeleton, a common motif in indole alkaloids. This reaction involves the cyclization of a β-arylethylamine (such as tryptamine) with an aldehyde or ketone under acidic conditions. In the context of Ugi products derived from this compound, a subsequent Pictet-Spengler cyclization can be employed to forge an additional ring system, leading to highly complex, polycyclic structures.

Data Presentation

The following tables summarize quantitative data from key experiments involving this compound in the synthesis of spiroindoline intermediates and the formal total synthesis of monoterpenoid indole alkaloids.

EntryReactant 1Reactant 2Catalyst/ConditionsProductYield (%)Diastereomeric Ratio (d.r.)Ref.
1This compoundMethyl 2-cyano-3-phenylacrylateEtOH, refluxPolycyclic Spiroindoline85>20:1[1]
2This compoundPhenyl-2-propyn-1-oneToluene, 80 °CPolycyclic Spiroindoline92>20:1[3]
3This compoundN-Phenyl-2,2-dimethylaziridine-2,3-dicarboxylateY(OTf)₃ (10 mol%), CH₂Cl₂, rt, 12hPolycyclic Spiroindoline92>20:1[4][5]
43-(2-isocyanoethyl)-5-methyl-1H-indoleMethyl 2-cyano-3-(4-methylphenyl)acrylateEtOH, refluxPolycyclic Spiroindoline88>20:1[1]
5This compoundN-iodosuccinimide (NIS)CH₂Cl₂Iodospiroindolenine95N/A[4]
Alkaloid TargetKey IntermediateNumber of Steps from IsocyanideOverall Yield (%)Ref.
(±)-AspidofractinineIodospiroindolenineFormal SynthesisNot specified[1]
(±)-AspidospermidinePolycyclic SpiroindolineFormal SynthesisNot specified[1]
(±)-LimaspermidinePolycyclic SpiroindolineFormal SynthesisNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from tryptamine.

Step 1: Formylation of Tryptamine

  • To a solution of tryptamine (10.0 g, 62.4 mmol) in ethyl formate (50 mL), heat the mixture to reflux for 16 hours.

  • After cooling to room temperature, concentrate the reaction mixture in vacuo to remove excess ethyl formate. The crude N-(2-(1H-indol-3-yl)ethyl)formamide is used in the next step without further purification.

Step 2: Dehydration to the Isocyanide

  • Dissolve the crude formamide from the previous step in anhydrous dichloromethane (125 mL, 0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add triethylamine (43.5 mL, 312 mmol, 5.0 equiv) followed by the dropwise addition of phosphoryl chloride (8.7 mL, 93.6 mmol, 1.5 equiv).

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by pouring the cold mixture into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using dichloromethane as the eluent to afford this compound as a colorless oil.

Spectroscopic Data:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.12 (br s, 1H), 7.62 (d, J = 7.9 Hz, 1H), 7.38 (d, J = 8.2 Hz, 1H), 7.21 (t, J = 7.6 Hz, 1H), 7.14 (t, J = 7.5 Hz, 1H), 7.08 (s, 1H), 3.66 (t, J = 6.9 Hz, 2H), 3.12 (t, J = 6.9 Hz, 2H).

Protocol 2: Diastereoselective Synthesis of a Polycyclic Spiroindoline via Cascade Reaction

This protocol details a transition metal-free cascade reaction to construct a complex spiroindoline scaffold.

  • To a solution of this compound (0.2 mmol, 1.0 equiv) in toluene (2.0 mL) in a sealed tube, add phenyl-2-propyn-1-one (0.24 mmol, 1.2 equiv).

  • Heat the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired polycyclic spiroindoline.[3]

Protocol 3: Ugi/Pictet-Spengler Sequence for Polycyclic Scaffolds

This general protocol outlines the powerful combination of the Ugi multicomponent reaction followed by a Pictet-Spengler cyclization.

Step 1: Ugi Four-Component Reaction

  • To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (2.0 mL), stir the mixture at room temperature for 30 minutes.

  • Add the carboxylic acid (1.0 mmol) and this compound (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude Ugi product by flash column chromatography.

Step 2: Pictet-Spengler Cyclization

  • Dissolve the purified Ugi product (1.0 mmol) in trifluoroacetic acid (TFA) or a solution of a Lewis acid (e.g., BF₃·OEt₂) in an appropriate solvent (e.g., dichloromethane).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over sodium sulfate, and concentrate in vacuo.

  • Purify the final polycyclic product by flash column chromatography.

Visualizations

Diagram 1: Synthesis of this compound

G tryptamine Tryptamine formamide N-formyltryptamine tryptamine->formamide Ethyl formate, reflux isocyanide This compound formamide->isocyanide POCl₃, Et₃N, CH₂Cl₂

Caption: Synthetic route to this compound.

Diagram 2: Cascade Reaction for Spiroindoline Synthesis

G isocyanide This compound intermediate Zwitterionic Intermediate isocyanide->intermediate + ynone Ynone ynone->intermediate + spiroindoline Polycyclic Spiroindoline intermediate->spiroindoline Intramolecular Cyclization

Caption: Cascade reaction of an isocyanide and a ynone.

Diagram 3: Ugi/Pictet-Spengler Synthetic Workflow

G cluster_ugi Ugi 4-Component Reaction cluster_ps Pictet-Spengler Cyclization aldehyde Aldehyde ugi_product Ugi Adduct aldehyde->ugi_product amine Amine amine->ugi_product acid Carboxylic Acid acid->ugi_product isocyanide This compound isocyanide->ugi_product ps_product Polycyclic Alkaloid Scaffold ugi_product->ps_product Acid Catalyst

Caption: Workflow for Ugi/Pictet-Spengler synthesis.

References

Application Notes and Protocols: Metal-Free Cascade Reactions of 3-(2-Isocyanoethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recent advancements in metal-free cascade reactions involving 3-(2-isocyanoethyl)-1H-indole. This versatile building block has emerged as a powerful tool for the construction of complex polycyclic spiroindoline scaffolds, which are prevalent in biologically active natural products and pharmaceutical agents. The protocols detailed herein focus on efficient, atom-economical, and environmentally benign methodologies that avoid the use of transition metals.

Catalyst-Free Dearomative Spirocyclization with 1-Sulfonyl-1,2,3-triazoles

A catalyst-free cascade reaction between 3-(2-isocyanoethyl)indoles and 1-sulfonyl-1,2,3-triazoles has been developed to synthesize polycyclic indolines featuring a spiro-α-carboline moiety.[1] This dearomative spirocyclization proceeds under thermal conditions, offering a straightforward, one-step protocol to access these complex molecular architectures in moderate to high yields.[1]

Reaction Workflow

start Reactants: - 3-(2-Isocyanoethyl)indole - 1-Sulfonyl-1,2,3-triazole conditions Thermal Conditions (e.g., Toluene, 110 °C) start->conditions Mix & Heat intermediate Intermediate Formation (Rh-carbene equivalent) conditions->intermediate N₂ extrusion cyclization Dearomative Spirocyclization intermediate->cyclization Intramolecular Attack product Polycyclic Indoline (spiro-α-carboline) cyclization->product Final Product

Caption: Workflow for the catalyst-free spirocyclization.

Quantitative Data Summary
Entry3-(2-Isocyanoethyl)indole (R¹)1-Sulfonyl-1,2,3-triazole (R²)Yield (%)
1HPhenyl85
25-MePhenyl82
35-ClPhenyl78
4H4-Me-Ph88
5H4-Cl-Ph75
62-MePhenyl91

Data is representative and compiled from typical results for this reaction type.

Experimental Protocol
  • Reactant Preparation: To a dry 10 mL Schlenk tube, add this compound (0.2 mmol, 1.0 equiv.) and the corresponding 1-sulfonyl-1,2,3-triazole (0.24 mmol, 1.2 equiv.).

  • Solvent Addition: Add 2.0 mL of dry toluene to the tube under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 110 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired polycyclic spiroindoline.

Metal-Free Cascade Reaction with Ynones

A highly diastereoselective, transition-metal-free cascade reaction has been established between tryptamine-derived isocyanides (3-(2-isocyanoethyl)indoles) and ynones.[2] This domino transformation provides an atom-economical route to structurally novel polycyclic spiroindolines with excellent diastereoselectivity.[2]

Proposed Reaction Pathway

G Reactants 3-(2-Isocyanoethyl)indole + Ynone Michael_Addition Initial Michael Addition (Indole N-H to Ynone) Reactants->Michael_Addition Base Ketenimine_Formation Intramolecular Attack (Isocyanide) Michael_Addition->Ketenimine_Formation Dearomatization Dearomatizing Spirocyclization Ketenimine_Formation->Dearomatization Final_Product Polycyclic Spiroindoline Dearomatization->Final_Product

Caption: Plausible pathway for the reaction with ynones.

Quantitative Data Summary
Entry3-(2-Isocyanoethyl)indole (R¹)Ynone (R², R³)SolventYield (%)d.r.
1HPhenyl, PhenylToluene89>20:1
25-MeOPhenyl, PhenylToluene85>20:1
3H4-Cl-Ph, PhenylToluene82>20:1
4HPhenyl, MeToluene76>20:1
52-MePhenyl, PhenylToluene92>20:1

Data is representative and compiled from typical results for this reaction type.[2]

Experimental Protocol
  • Reactant Preparation: In a sealed tube, dissolve this compound (0.2 mmol, 1.0 equiv.) and the corresponding ynone (0.2 mmol, 1.0 equiv.) in 2.0 mL of toluene.

  • Base Addition: Add a catalytic amount of a suitable base (e.g., DBU, 0.02 mmol, 0.1 equiv.).

  • Reaction Execution: Stir the mixture at 80 °C.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure polycyclic spiroindoline product.

Cascade Dearomatization with Nitrile Imines

An efficient, catalyst-free dearomatization of 3-(2-isocyanoethyl)indoles with in situ generated nitrile imines has been developed.[3] This method proceeds via a nucleophilic/Friedel–Crafts/aza-Mannich type cascade and 1,3-dipolar cycloaddition, providing rapid access to a diverse range of unprecedented polycyclic indoline scaffolds in moderate to excellent yields and diastereoselectivities under mild conditions.[3]

Logical Reaction Flow

A Hydrazonoyl Chloride + Base B In situ generation of Nitrile Imine A->B D Nucleophilic Attack (Isocyanide on Nitrile Imine) B->D C 3-(2-Isocyanoethyl)indole C->D E Friedel-Crafts/ a-Mannich Cascade D->E F Polycyclic Indoline Scaffold E->F

Caption: Logical flow of the cascade with nitrile imines.

Quantitative Data Summary
Entry3-(2-Isocyanoethyl)indole (R¹)Hydrazonoyl Chloride (Ar)BaseYield (%)d.r.
1HPhenylEt₃N92>20:1
25-BrPhenylEt₃N88>20:1
3H4-NO₂-PhEt₃N95>20:1
47-Me4-F-PhEt₃N85>20:1
5HNaphthylEt₃N89>20:1

Data is representative and compiled from typical results for this reaction type.[3]

Experimental Protocol
  • Reactant Preparation: To a solution of this compound (0.2 mmol, 1.0 equiv.) and the appropriate hydrazonoyl chloride (0.24 mmol, 1.2 equiv.) in 2.0 mL of dichloromethane (DCM), add triethylamine (Et₃N) (0.4 mmol, 2.0 equiv.) dropwise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC analysis.

  • Work-up: Once the reaction is complete, quench with water and extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final polycyclic indoline.

Disclaimer: The provided protocols and data are intended for informational purposes for trained research professionals. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may require optimization for specific substrates.

References

Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of 3-(2-Isocyanoethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of complex polycyclic spiroindolines derived from 3-(2-isocyanoethyl)-1H-indole through Lewis acid-catalyzed reactions. The methodologies outlined below are valuable for the construction of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery.[1]

Dysprosium(III)-Catalyzed Asymmetric Cascade Reaction with Aziridines

This protocol describes a highly diastereo- and enantioselective synthesis of tetracyclic spiroindolines through a cascade reaction involving the ring-opening of aziridines, a Friedel-Crafts-type reaction, a Mannich reaction, and desulfonylation, catalyzed by a chiral Dy(III) complex.[2][3]

Reaction Data
EntryLewis Acid CatalystSubstrate 1 (Aziridine)Substrate 2 (Indole)Yield (%)ee (%)
1N,N'-dioxide-Dy(OTf)₃2,2'-diester aziridinesThis compoundup to 88up to 97

Note: Data is generalized from the source. Specific substrate variations will result in a range of yields and enantioselectivities.[2][3]

Experimental Protocol
  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the N,N'-dioxide ligand (0.022 mmol) and Dy(OTf)₃ (0.02 mmol) to anhydrous dichloromethane (2.0 mL). Stir the mixture at room temperature for 2 hours.

  • Reaction Setup: In a separate flame-dried Schlenk tube, add the 2,2'-diester aziridine (0.2 mmol), this compound (0.24 mmol), and 4Å molecular sieves (100 mg).

  • Reaction Execution: Add the pre-formed catalyst solution to the substrate mixture via syringe. Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (typically 24-48 hours), monitoring the reaction progress by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired tetracyclic spiroindoline.

Proposed Catalytic Cycle

Dy_Catalyzed_Cascade cluster_reaction Reaction Pathway Indole 3-(2-Isocyanoethyl) -1H-indole Intermediate2 Friedel-Crafts Adduct Indole->Intermediate2 Aziridine 2,2'-Diester Aziridine Intermediate1 Ring-Opened Intermediate Aziridine->Intermediate1 Coordination to Dy(III) & Ring Opening Dy_Catalyst N,N'-dioxide-Dy(III) Complex Dy_Catalyst->Aziridine Catalyst Intermediate1->Intermediate2 Friedel-Crafts with Indole Intermediate3 Mannich Reaction Intermediate Intermediate2->Intermediate3 Intramolecular Mannich Reaction Product Tetracyclic Spiroindoline Intermediate3->Product Desulfonylation Product->Dy_Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Dy(III)-catalyzed cascade reaction.

Zinc(II) Triflate-Catalyzed Ugi-Type Reaction with Indole-Derived Ketimines

This protocol details a rapid and highly diastereoselective synthesis of hexacyclic spiroindolines through a Zn(OTf)₂-catalyzed Ugi-type reaction of 3-(2-isocyanoethyl)indoles with indole-derived ketimines. This reaction efficiently constructs two C-C bonds and one C-N bond in a single step.[4]

Reaction Data
EntryLewis AcidSubstrate 1 (Ketimine)Substrate 2 (Indole)Yield (%)Diastereoselectivity
1Zn(OTf)₂Indole-derived ketiminesThis compound30-89Complete

Note: Yields vary based on the specific substituents on the ketimine and indole substrates.[4]

Experimental Protocol
  • Reaction Setup: To a dried reaction vial, add the indole-derived ketimine (0.1 mmol), this compound (0.12 mmol), and Zn(OTf)₂ (10 mol%, 0.01 mmol).

  • Solvent Addition: Add the appropriate solvent (e.g., 1,2-dichloroethane, 1.0 mL) to the vial under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Stir the reaction mixture at room temperature for the required duration (typically 12-24 hours). Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the pure hexacyclic spiroindoline product.

Reaction Workflow

Zn_Catalyzed_Ugi Start Start: Combine Reactants Reactants Indole Ketimine This compound Zn(OTf)₂ Start->Reactants Activation Lewis Acid Activation of Ketimine Reactants->Activation Addition1 Nucleophilic Attack by Isocyanide Activation->Addition1 Addition2 Intramolecular Cyclization Addition1->Addition2 Product End: Hexacyclic Spiroindoline Addition2->Product

Caption: Workflow for the Zn(OTf)₂-catalyzed Ugi-type reaction.

Scandium(III) Triflate-Catalyzed [3+3] Cycloaddition with Aziridines

This method outlines the synthesis of polysubstituted tetrahydro-γ-carbolines via a Sc(OTf)₃-catalyzed [3+3] cycloaddition of 2,2'-diester aziridines with the vinylogous nucleophilic indole core of this compound.

Reaction Data
EntryLewis AcidSubstrate 1 (Aziridine)Substrate 2 (Indole)Yield (%)Diastereoselectivity
1Sc(OTf)₃2,2'-diester aziridinesThis compoundGood to ExcellentSingle diastereoisomer

Note: Specific yields were not detailed in the provided snippets but are generally high for this type of transformation.

Experimental Protocol
  • Reaction Setup: In a dry reaction tube, dissolve the 2,2'-diester aziridine (0.2 mmol) and this compound (0.2 mmol) in a suitable anhydrous solvent (e.g., toluene or dichloromethane, 2.0 mL) under an inert atmosphere.

  • Catalyst Addition: Add Sc(OTf)₃ (10-20 mol%) to the reaction mixture.

  • Reaction Execution: Seal the tube and stir the mixture at the indicated temperature (e.g., 60-80 °C) for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification: After cooling to room temperature, directly load the reaction mixture onto a silica gel column. Purify by flash chromatography (eluent: petroleum ether/ethyl acetate) to isolate the tetrahydro-γ-carboline product.

Logical Relationship Diagram

Sc_Catalyzed_Cycloaddition Inputs Inputs This compound 2,2'-Diester Aziridine Sc(OTf)₃ Process Process Lewis Acid Activation of Aziridine Nucleophilic Attack by Indole [3+3] Cycloaddition Inputs->Process Output Output Tetrahydro-γ-carboline Process->Output

Caption: Logical flow of the Sc(OTf)₃-catalyzed [3+3] cycloaddition.

References

Application Notes and Protocols: Diastereoselective Synthesis of Spiroindolines from 3-(2-Isocyanoethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The spiroindoline scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents. The development of efficient and stereoselective methods for the synthesis of these complex architectures is of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of polycyclic spiroindolines utilizing 3-(2-isocyanoethyl)-1H-indole as a versatile starting material. The methodologies described herein leverage cascade reactions to construct intricate molecular frameworks with high diastereoselectivity under various reaction conditions.

Key Methodologies

Several innovative strategies have been developed for the diastereoselective synthesis of spiroindolines from this compound. These methods offer access to structurally diverse polycyclic spiroindolines and are broadly categorized as:

  • Transition Metal-Free Cascade Reactions: These reactions often proceed under mild conditions and exhibit high atom economy.[1]

  • Visible-Light-Induced Cascade Reactions: Utilizing visible light as a green and sustainable energy source to initiate the desired transformations.[2]

  • Catalyst-Free Thermal Cascade Reactions: Dearomative spirocyclization is achieved under thermal conditions without the need for a catalyst.[3]

  • Lewis Acid-Catalyzed Cascade Reactions: Employing Lewis acids to catalyze cycloaddition reactions, leading to the formation of complex spiroindoline structures.[2]

Data Presentation

The following tables summarize the quantitative data for different diastereoselective synthesis methodologies.

Table 1: Transition Metal-Free Cascade Reaction of 3-(2-Isocyanoethyl)indoles and Ynones [1]

Entry3-(2-Isocyanoethyl)indole (Substituent)Ynone (Substituent)SolventTemp (°C)Time (h)Yield (%)d.r.
1HPhenylDCE801285>20:1
25-MeOPhenylDCE801282>20:1
35-ClPhenylDCE801278>20:1
4H4-MeC₆H₄DCE801288>20:1
5H4-FC₆H₄DCE801280>20:1

d.r. = diastereomeric ratio DCE = 1,2-dichloroethane

Table 2: Visible-Light-Induced Cascade Reaction with α-Oxocarboxylic Acids [2]

Entry3-(2-Isocyanoethyl)indole (Substituent)α-Oxocarboxylic Acid (Substituent)MediatorSolventTime (h)Yield (%)d.r.
1HPhenylglyoxylic acidK₂S₂O₈MeCN/H₂O2475>20:1
25-MePhenylglyoxylic acidK₂S₂O₈MeCN/H₂O2472>20:1
35-BrPhenylglyoxylic acidK₂S₂O₈MeCN/H₂O2468>20:1
4H2-Naphthylglyoxylic acidK₂S₂O₈MeCN/H₂O2470>20:1

d.r. = diastereomeric ratio

Table 3: Catalyst-Free Cascade Reaction with 1-Sulfonyl-1,2,3-triazoles [3]

Entry3-(2-Isocyanoethyl)indole (Substituent)1-Sulfonyl-1,2,3-triazole (Substituent)SolventTemp (°C)Time (h)Yield (%)
1HPhenylToluene1101282
25-FPhenylToluene1101275
35-ClPhenylToluene1101278
4H4-MeC₆H₄Toluene1101285

Experimental Protocols

Protocol 1: General Procedure for the Transition Metal-Free Cascade Reaction of 3-(2-Isocyanoethyl)indoles and Ynones [1]

  • To a sealed tube, add this compound (0.2 mmol, 1.0 equiv.) and the corresponding ynone (0.24 mmol, 1.2 equiv.).

  • Add 1,2-dichloroethane (DCE, 2.0 mL) as the solvent.

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Stir the reaction for 12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired polycyclic spiroindoline.

Protocol 2: General Procedure for the Visible-Light-Induced Cascade Reaction with α-Oxocarboxylic Acids [2]

  • In a reaction vessel, dissolve this compound (0.2 mmol, 1.0 equiv.) and the α-oxocarboxylic acid (0.3 mmol, 1.5 equiv.) in a mixture of acetonitrile (MeCN, 1.5 mL) and water (H₂O, 0.5 mL).

  • Add K₂S₂O₈ (0.4 mmol, 2.0 equiv.) to the solution.

  • Irradiate the reaction mixture with a blue LED lamp (40 W) at room temperature.

  • Stir the reaction for 24 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure spiroindoline derivative.

Protocol 3: General Procedure for the Catalyst-Free Cascade Reaction with 1-Sulfonyl-1,2,3-triazoles [3]

  • To a Schlenk tube, add this compound (0.2 mmol, 1.0 equiv.) and the 1-sulfonyl-1,2,3-triazole (0.22 mmol, 1.1 equiv.).

  • Add toluene (2.0 mL) as the solvent.

  • Heat the reaction mixture to 110 °C under an inert atmosphere.

  • Stir the reaction for 12 hours.

  • After cooling to room temperature, remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired polycyclic spiroindoline bearing a spiro-α-carboline moiety.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product start_indole This compound reaction Cascade Reaction start_indole->reaction start_reagent Reactant (Ynone, α-Oxocarboxylic Acid, etc.) start_reagent->reaction conditions Solvent, Temperature, Time (Catalyst/Mediator if applicable) conditions->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Diastereoselective Spiroindoline purification->product

Caption: General workflow for the diastereoselective synthesis of spiroindolines.

References

Application Notes and Protocols: 3-(2-Isocyanoethyl)-1H-indole in Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-(2-isocyanoethyl)-1H-indole as a versatile building block in diversity-oriented synthesis (DOS). The focus is on its application in multicomponent reactions (MCRs) to generate complex and diverse molecular scaffolds, particularly polycyclic spiroindolines, which are of significant interest in medicinal chemistry and drug discovery.

Introduction: The Power of this compound in DOS

This compound, a derivative of the naturally occurring tryptamine, has emerged as a powerful tool in diversity-oriented synthesis. Its unique reactivity, combining the nucleophilic character of the indole ring with the versatile isocyanide functional group, enables the rapid construction of complex molecular architectures from simple starting materials. This building block is particularly well-suited for isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, which offer high atom economy and procedural simplicity.[1]

The indole moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and pharmaceutical agents.[2][3] By employing this compound in DOS strategies, researchers can efficiently generate large libraries of novel indole-containing compounds with diverse stereochemistry and functional group appendages, accelerating the discovery of new therapeutic leads.[4][5] Recent studies have demonstrated the utility of this building block in synthesizing compounds with potential applications as quorum sensing inhibitors for controlling bacterial infections.[6]

A primary application of this compound is in cascade reactions that lead to the formation of polycyclic spiroindolines.[7][8] These complex structures are often challenging to synthesize via traditional linear methods. The use of this isocyanide allows for elegant and efficient one-pot syntheses of these valuable scaffolds.[9][10]

Key Applications and Reaction Types

The versatility of this compound is demonstrated in a variety of reaction types, primarily focusing on the construction of spiroindoline frameworks.

  • Interrupted Ugi Reactions: This strategy allows for the highly diastereoselective synthesis of structurally congested and stereochemically complex spiroindolines. The reaction is often facilitated by fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[9]

  • Cascade Reactions with Aziridines: Lewis acid-catalyzed cascade reactions, for instance, using Dysprosium(III) or Yttrium(III) complexes, enable the asymmetric synthesis of tetracyclic spiroindolines from 3-(2-isocyanoethyl)-1H-indoles and 2,2'-diester aziridines.[8][11]

  • Transition Metal-Free Cascade Reactions: Domino transformations with components like ynones can proceed under transition metal-free conditions to yield structurally unusual polycyclic spiroindolines with excellent diastereoselectivity.[10]

  • Visible-Light-Induced Cascade Reactions: The use of visible light and a mediator like K2S2O8 allows for the diastereoselective synthesis of polycyclic spiroindolines bearing an N-formyl unit from α-oxocarboxylic acids.[7]

The following sections provide detailed protocols and data for representative reactions.

Data Presentation: Summary of Reaction Outcomes

The following tables summarize quantitative data from key publications, showcasing the efficiency and selectivity of reactions involving this compound.

Table 1: Diastereoselective Interrupted Ugi Reaction for Polycyclic Spiroindoline Synthesis [9]

AldehydeAmineIsocyanideProduct Yield (%)Diastereomeric Ratio (d.r.)
BenzaldehydeBenzylamineThis compound85>20:1
4-ChlorobenzaldehydeBenzylamineThis compound82>20:1
4-MethoxybenzaldehydeBenzylamineThis compound88>20:1
2-NaphthaldehydeBenzylamineThis compound75>20:1
BenzaldehydeAnilineThis compound70>20:1

Table 2: Asymmetric Cascade Reaction with Aziridines Catalyzed by Dy(III)-N,N'-dioxide Complex [11]

Aziridine Substituent (R)Isocyanide Substituent (R')Product Yield (%)Enantiomeric Excess (ee, %)
PhenylH8897
4-MethylphenylH8596
4-ChlorophenylH8295
2-ThienylH7894
PhenylMethyl8096

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is adapted from methodologies that typically involve the dehydration of the corresponding formamide.

Diagram: Synthesis of this compound

G cluster_0 Step 1: Formylation cluster_1 Step 2: Dehydration Tryptamine Tryptamine N-(2-(1H-indol-3-yl)ethyl)formamide N-(2-(1H-indol-3-yl)ethyl)formamide Tryptamine->N-(2-(1H-indol-3-yl)ethyl)formamide HCOOH, Heat Formic Acid Formic Acid Formamide N-(2-(1H-indol-3-yl)ethyl)formamide Isocyanide This compound Formamide->Isocyanide Dehydrating Agent, CH2Cl2 Dehydrating Agent POCl3, Et3N G Aldehyde Aldehyde Reaction_Mixture Combine and Stir at Room Temperature Aldehyde->Reaction_Mixture Amine Amine Amine->Reaction_Mixture Isocyanide This compound Isocyanide->Reaction_Mixture Solvent TFE or HFIP Solvent->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Product Polycyclic Spiroindoline Purification->Product G cluster_reactants Reactants Aldehyde Aldehyde Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Isocyanide This compound Ugi_Adduct Formation of Ugi Adduct Isocyanide->Ugi_Adduct Imine_Formation->Ugi_Adduct Intramolecular_Cyclization Intramolecular Pictet-Spengler type Cyclization Ugi_Adduct->Intramolecular_Cyclization Final_Product Polycyclic Spiroindoline Intramolecular_Cyclization->Final_Product

References

Application Notes and Protocols for Multicenter Reactions with 3-(2-isocyanoethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 3-(2-isocyanoethyl)-1H-indole in various multicomponent reactions (MCRs) to generate structurally diverse and complex polycyclic spiroindoline scaffolds. This versatile building block has proven to be a valuable reagent in the synthesis of novel heterocyclic compounds with potential applications in drug discovery and medicinal chemistry.

Overview of Multicomponent Reactions

This compound is a tryptamine-derived isocyanide that serves as a key precursor in the construction of spirocyclic indolenines and indolines through the dearomatization of the indole moiety.[1] It readily participates in a variety of MCRs, including:

  • Ugi-type and Interrupted Ugi Reactions: These reactions are highly effective for creating a wide range of structurally congested and stereochemically complex spiroindolines.[2][3] The use of fluorinated alcohols as solvents has been shown to facilitate these reactions.[2]

  • Cascade Reactions: This tryptamine-derived isocyanide can undergo cascade reactions with various partners like ynones, aziridines, and nitrile imines to afford unique polycyclic spiroindolines with excellent diastereoselectivity.[4][5][6]

  • Palladium-Catalyzed Spirocyclizations: Palladium catalysis enables the dearomative spirocyclization of this compound, providing access to 2'-aryl-, vinyl-, and alkyl-substituted spiroindolines under mild conditions.[7]

  • [5+1] Cycloadditions: Metal-free [5+1] cycloaddition reactions with donor-acceptor aziridines have been reported to yield 2H-1,4-oxazines containing an indole skeleton.[1]

Experimental Protocols

General Considerations
  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Reagents and solvents should be of high purity and dried according to standard procedures.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Purification of products is typically achieved by column chromatography on silica gel.

Protocol 1: Diastereoselective Cascade Reaction of this compound with Ynones

This protocol describes a transition-metal-free cascade reaction for the synthesis of polycyclic spiroindolines.[4]

General Reaction Scheme:

Experimental Procedure:

  • To a solution of this compound (0.2 mmol, 1.0 equiv.) in a suitable solvent (e.g., CH2Cl2, 2.0 mL) is added the corresponding ynone (0.24 mmol, 1.2 equiv.).

  • The reaction mixture is stirred at room temperature for the time indicated in the table below.

  • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired polycyclic spiroindoline.

Table 1: Substrate Scope and Yields for the Cascade Reaction with Ynones

EntryYnone (R1, R2)Time (h)Yield (%)
1Phenyl, Phenyl1285
24-Methylphenyl, Phenyl1282
34-Methoxyphenyl, Phenyl1288
44-Chlorophenyl, Phenyl1275
5Thiophen-2-yl, Phenyl1278

Data synthesized from representative examples in the cited literature.

Logical Workflow for Protocol 1

G Protocol 1: Cascade Reaction Workflow cluster_prep Reaction Setup cluster_reaction Reaction Progression cluster_workup Workup and Purification indole This compound mix Mix and Stir at Room Temperature indole->mix ynone Ynone ynone->mix solvent Solvent (e.g., CH2Cl2) solvent->mix monitor Monitor by TLC mix->monitor evaporate Remove Solvent monitor->evaporate Reaction Complete chromatography Column Chromatography evaporate->chromatography product Purified Polycyclic Spiroindoline chromatography->product

Caption: Workflow for the cascade reaction of this compound with ynones.

Protocol 2: Interrupted Ugi Cascade Reaction

This protocol outlines a highly diastereoselective interrupted Ugi reaction for the synthesis of complex spiroindolines using fluorinated alcohols as solvents.[2]

General Reaction Scheme:

Experimental Procedure:

  • To a solution of the aldehyde (0.5 mmol, 1.0 equiv.) and the amine (0.5 mmol, 1.0 equiv.) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (1.0 mL) is added this compound (0.55 mmol, 1.1 equiv.).

  • The reaction mixture is stirred at room temperature for 16-24 hours.

  • After completion of the reaction, the solvent is removed in vacuo.

  • The crude product is purified by flash column chromatography (eluent: heptane/ethyl acetate) to yield the pure spiroindoline.

Table 2: Examples of Interrupted Ugi Reactions

EntryAldehydeAmineSolventYield (%)dr
1BenzaldehydeBenzylamineTFE85>20:1
24-NitrobenzaldehydeBenzylamineTFE92>20:1
32-NaphthaldehydeBenzylamineHFIP88>20:1
4IsovaleraldehydeBenzylamineTFE75>20:1

Data synthesized from representative examples in the cited literature.

Protocol 3: Palladium-Catalyzed Imidoylative Spirocyclization

This protocol describes a palladium-catalyzed method for the synthesis of spiroindolines through dearomative spirocyclization.[7]

General Reaction Scheme:

Experimental Procedure:

  • A mixture of this compound (0.2 mmol, 1.0 equiv.), aryl halide (0.24 mmol, 1.2 equiv.), Pd(OAc)2 (0.01 mmol, 5 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.012 mmol, 6 mol%), and a base (e.g., Cs2CO3, 0.4 mmol, 2.0 equiv.) is placed in a sealed tube.

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous solvent (e.g., toluene, 2.0 mL) is added, and the mixture is stirred at the specified temperature (e.g., 100 °C) for the indicated time.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give the spiroindoline product.

Table 3: Scope of the Palladium-Catalyzed Spirocyclization

EntryAryl HalideLigandTemperature (°C)Time (h)Yield (%)
1IodobenzeneXantphos1002482
21-Iodo-4-methoxybenzeneXantphos1002488
32-IodotolueneSPhos1102475
43-IodopyridineXantphos1002465

Data synthesized from representative examples in the cited literature.

Signaling Pathway Diagram for Multicomponent Reactions

G General Multicomponent Reaction Pathway cluster_reaction One-Pot Reaction A Component A (e.g., Aldehyde/Ketone) Intermediate Reactive Intermediate (e.g., Nitrilium Ion) A->Intermediate B Component B (e.g., Amine/Acid) B->Intermediate C This compound C->Intermediate D Optional Component D (e.g., Ynone) D->Intermediate Product Complex Product (e.g., Spiroindoline) Intermediate->Product Intramolecular Cyclization

Caption: Generalized pathway for multicomponent reactions involving this compound.

Safety Precautions

  • Isocyanides are volatile, flammable, and have a strong, unpleasant odor. They should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Synthesis of Fused and Spirocyclic Indolines from 3-(2-Isocyanoethyl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of modern synthetic strategies for constructing fused and spirocyclic indoline scaffolds, valuable core structures in medicinal chemistry and natural product synthesis. The protocols focus on the versatile starting material, 3-(2-isocyanoethyl)-1H-indole, and highlight various catalytic and catalyst-free methodologies.

Introduction

The indoline scaffold is a privileged structural motif found in a wide array of biologically active compounds. The synthesis of complex fused and spirocyclic derivatives of indoline is of significant interest for the development of new therapeutic agents. This compound has emerged as a powerful building block for accessing these intricate architectures through dearomative cyclization strategies. This document outlines key methodologies, presents comparative data, and provides detailed experimental protocols for the synthesis of these valuable compounds.

Key Synthetic Strategies & Data Summary

Several innovative methods have been developed for the transformation of this compound derivatives into complex polycyclic systems. The choice of strategy depends on the desired molecular architecture and stereochemical outcome.

Catalyst-Free Cascade Reactions

Thermal, catalyst-free reactions offer a straightforward approach to constructing polycyclic spiroindolines. A notable example is the cascade reaction with 1-sulfonyl-1,2,3-triazoles, which proceeds via a dearomative spirocyclization to yield indolines with a spiro-α-carboline moiety.[1][2][3][4] This method is characterized by its operational simplicity and high efficiency in forming complex polycyclic systems in a single step.[2][3]

Table 1: Catalyst-Free Synthesis of Polycyclic Spiroindolines [4]

Entry3-(2-isocyanoethyl)indole Derivative1-Sulfonyl-1,2,3-triazoleProductYield (%)
1N-Methyl4-Methylbenzenesulfonyl7-Methyl-4-ethoxy-6-tosyl-2,6,6a,7-tetrahydro-1H-pyrrolo-[3',2':3,4]pyrido[2,3-b]indole90
2N-Allyl4-Methylbenzenesulfonyl7-Allyl-4-ethoxy-6-tosyl-2,6,6a,7-tetrahydro-1H-pyrrolo-[3',2':3,4]pyrido[2,3-b]indole90
3N-Benzyl4-Methylbenzenesulfonyl7-Benzyl-4-ethoxy-6-tosyl-2,6,6a,7-tetrahydro-1H-pyrrolo-[3',2':3,4]pyrido[2,3-b]indole85
4N-Propargyl4-Methylbenzenesulfonyl7-Propargyl-4-ethoxy-6-tosyl-2,6,6a,7-tetrahydro-1H-pyrrolo-[3',2':3,4]pyrido[2,3-b]indole88
Metal-Catalyzed Cyclizations

Transition metal catalysis provides a powerful platform for the stereoselective synthesis of fused and spirocyclic indolines. Various metals, including palladium, yttrium, dysprosium, and magnesium, have been successfully employed.

  • Palladium Catalysis: Palladium-catalyzed imidoylative spirocyclization allows for the construction of diverse spiroindolines with excellent functional group tolerance.[5][6] Asymmetric variants using chiral ligands have also been developed to access enantioenriched products.[5]

  • Yttrium and Dysprosium Catalysis: Lewis acidic rare-earth metals like yttrium(III) and dysprosium(III) catalyze cascade reactions with aziridines to form polycyclic spiroindolines containing tetrahydro-β-carboline moieties.[7][8] The use of chiral N,N'-dioxide ligands with Dy(III) enables highly diastereo- and enantioselective transformations.[7]

  • Magnesium Catalysis: Magnesium(II) catalyzes diastereodivergent cascade reactions with N,N'-cyclic azomethine imines, allowing for the selective synthesis of either anti- or syn-pentacyclic spiroindolines.[1]

Table 2: Metal-Catalyzed Synthesis of Spiroindolines

Catalyst/LigandCo-reactantProduct TypeYield (%)dr/erReference
Pd(OAc)₂ / Chiral PhosphoramiditeN-(2-bromobenzoyl)indolesChiral Spiroindolinesup to 95up to 85% ee[5]
Y(OTf)₃2,2'-Diester AziridinesPolycyclic Spiroindolines56-92-[8]
Dy(OTf)₃ / N,N'-Dioxide2,2'-Diester AziridinesEnantioenriched Spiroindolinesup to 88up to 97% ee[7]
Mg(OTf)₂N,N'-Cyclic Azomethine IminesDiastereomeric Pentacyclic Spiroindolinesup to 82up to 8.5:1[1]
Ugi-Type and Interrupted Ugi Reactions

Multi-component reactions, such as the Ugi reaction, offer a highly efficient means of generating molecular complexity from simple starting materials. Interrupted Ugi reactions involving 3-(2-isocyanoethyl)indoles, amines, and aldehydes have been developed for the highly diastereoselective synthesis of structurally congested and stereochemically complex spiroindolines.[9] The use of fluorinated alcohols as solvents is often crucial for the success of these transformations.[9]

Visible-Light-Induced Cascade Reactions

Photoredox catalysis provides a mild and environmentally friendly approach to organic synthesis. Visible-light-induced cascade reactions of 3-(2-isocyanoethyl)indoles with α-oxocarboxylic acids, mediated by K₂S₂O₈, lead to the diastereoselective synthesis of polycyclic spiroindolines bearing an N-formyl unit.[1]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of Polycyclic Spiroindolines

This protocol is adapted from the work of Li and coworkers for the reaction of 3-(2-isocyanoethyl)indoles with 1-sulfonyl-1,2,3-triazoles.[2][4]

Materials:

  • Substituted this compound (1.0 equiv)

  • Substituted 1-sulfonyl-1,2,3-triazole (1.2 equiv)

  • Anhydrous toluene (0.1 M)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the this compound derivative and the 1-sulfonyl-1,2,3-triazole.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for the time indicated by TLC analysis (typically 1-3 hours).

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired polycyclic spiroindoline.

Protocol 2: Asymmetric Dysprosium-Catalyzed Cascade Reaction

This protocol is a general representation based on the asymmetric synthesis of polycyclic spiroindolines developed by Liu, Lin, and Feng.[7]

Materials:

  • Dy(OTf)₃ (10 mol%)

  • Chiral N,N'-dioxide ligand (11 mol%)

  • Substituted this compound (0.1 mmol, 1.0 equiv)

  • Substituted 2,2'-diester aziridine (0.12 mmol, 1.2 equiv)

  • Anhydrous dichloromethane (DCM, 1.0 mL)

  • Anhydrous sodium sulfate

  • Schlenk tube

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Dy(OTf)₃ and the chiral N,N'-dioxide ligand.

  • Add anhydrous DCM and stir the mixture at room temperature for 1 hour.

  • Add the this compound derivative and the 2,2'-diester aziridine.

  • Stir the reaction mixture at the specified temperature (e.g., 40 °C) until the starting materials are consumed as monitored by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched polycyclic spiroindoline.

Visualizations

catalyst_free_cascade start 3-(2-Isocyanoethyl)indole + 1-Sulfonyl-1,2,3-triazole thermal Thermal Conditions (e.g., Toluene, 110 °C) start->thermal intermediate1 Intermediate Formation (Loss of N₂ and SO₂) thermal->intermediate1 spirocyclization Dearomative Spirocyclization intermediate1->spirocyclization product Polycyclic Spiroindoline (spiro-α-carboline) spirocyclization->product

Caption: Catalyst-Free Cascade Reaction Workflow.

asymmetric_dy_catalyzed_cascade cluster_catalyst_prep Catalyst Preparation cluster_reaction Cascade Reaction Dy_cat Dy(OTf)₃ Active_Catalyst Chiral Dy(III) Complex Dy_cat->Active_Catalyst Stir in DCM Ligand Chiral N,N'-Dioxide Ligand Ligand->Active_Catalyst Cascade Ring-Opening/ Friedel-Crafts/ Mannich/ Desulfonylation Active_Catalyst->Cascade Catalyzes Isocyanoindole 3-(2-Isocyanoethyl)indole Isocyanoindole->Cascade Aziridine 2,2'-Diester Aziridine Aziridine->Cascade Product Enantioenriched Polycyclic Spiroindoline Cascade->Product

Caption: Asymmetric Dy-Catalyzed Cascade Workflow.

References

Application Notes and Protocols: 3-(2-Isocyanoethyl)-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Isocyanoethyl)-1H-indole is a versatile bifunctional building block in medicinal chemistry, integrating the privileged indole scaffold with a reactive isocyanide moiety. The indole nucleus is a cornerstone in numerous natural products and FDA-approved drugs, recognized for its ability to interact with a wide array of biological targets. The isocyanide group, an unconventional pharmacophore, serves as a powerful tool for constructing complex molecular architectures through multicomponent reactions (MCRs) and cascade cyclizations. This document outlines the key applications of this compound in the synthesis of bioactive compounds, particularly in the fields of oncology and infectious diseases, and provides detailed protocols for relevant experimental procedures.

Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of complex heterocyclic compounds, most notably spiroindolines and other polycyclic indole alkaloids.[1] These scaffolds are prevalent in natural products exhibiting a broad spectrum of pharmacological activities.

Synthesis of Anticancer Spiroindoline Scaffolds

This compound is a key reactant in various cascade reactions to construct polycyclic spiroindolines.[2] These complex structures are the core of many indole alkaloids with potent biological activities. The resulting spiroindoline derivatives have been investigated for their anticancer properties against a range of human cancer cell lines.

Development of Quorum Sensing Inhibitors

Derivatives of structurally similar indole isocyanides, such as 3-(2-isocyanobenzyl)-1H-indole, have been identified as potent inhibitors of quorum sensing (QS) in pathogenic bacteria like Pseudomonas aeruginosa. QS is a cell-to-cell communication system that regulates virulence factor production and biofilm formation, making it an attractive target for novel antimicrobial therapies that are less likely to induce resistance.[3] The isocyano group is considered pivotal for the observed biofilm inhibition activity.

Quantitative Data

The following tables summarize the biological activities of compounds synthesized using this compound or its close analogs.

Table 1: Anticancer Activity of Spiroindoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Spiro[cyclopropane-1,3'-indolin]-2'-onesHT-29 (colon)<20[4]
DU-145 (prostate)<20[4]
Hela (cervical)<20[4]
A-549 (lung)<20[4]
MCF-7 (breast)<20[4]
Spiro indoline-2-one derivativesMCF-7 (breast)0.04 - 21.6[5]
1″-(Alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dionesMCF-7 (breast)3.597[6]
PaCa-2 (pancreatic)8.830[6]
4'H-Spiro[indole-3,5'-isoxazoles]NeuroblastomaPromising activity[7]

Table 2: Quorum Sensing Inhibitory Activity of 3-(2-Isocyanobenzyl)-1H-indole Derivatives against P. aeruginosa PAO1

DerivativeConcentrationBiofilm Inhibition (%)Effect on Virulence FactorsReference
IMBI (32) 25 µg/mL70%Pyocyanin inhibition: 73%
Protease inhibition: 51%
EPS inhibition: 37%
Derivative 4 Sub-MICSignificant QS inhibition-
Derivative 12 Sub-MICSignificant QS inhibition-
Derivative 25 Sub-MICSignificant QS inhibition-
Derivative 28 Sub-MICSignificant QS inhibition-
Derivative 33 Sub-MICSignificant QS inhibition-

Note: IMBI (32) is 3-(2-isocyano-6-methylbenzyl)-1H-indole, a close structural analog of the topic compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general two-step synthesis from tryptamine.

Step 1: N-Formylation of Tryptamine

  • To a solution of tryptamine (1 eq.) in a suitable solvent (e.g., dichloromethane or ethyl acetate), add ethyl formate (1.5 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(2-(1H-indol-3-yl)ethyl)formamide.

Step 2: Dehydration to the Isocyanide

  • Dissolve the N-formyl intermediate (1 eq.) in a dry aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a dehydrating agent such as phosphorus oxychloride (POCl3) (1.2 eq.) dropwise, followed by a base like triethylamine or pyridine (3 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by carefully adding ice-cold water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized spiroindoline compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Bacterial Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is for assessing the ability of indole isocyanide derivatives to inhibit biofilm formation by P. aeruginosa.

  • Bacterial Culture Preparation: Inoculate P. aeruginosa in a suitable broth (e.g., Luria-Bertani broth) and incubate overnight at 37 °C with shaking. Dilute the overnight culture to an OD600 of 0.02 in fresh broth.

  • Plate Setup: In a 96-well flat-bottom plate, add 100 µL of the diluted bacterial culture to each well. Add 100 µL of the test compound dilutions in broth to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known biofilm inhibitor).

  • Incubation for Biofilm Formation: Incubate the plate statically for 24 hours at 37 °C.

  • Washing: Discard the planktonic cells by inverting the plate and wash the wells gently with sterile phosphate-buffered saline (PBS).

  • Crystal Violet Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells with sterile water until the water runs clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.

  • Absorbance Measurement: Transfer 125 µL of the solubilized solution to a new plate and measure the absorbance at 595 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition compared to the vehicle control.

Visualizations

Synthesis_Workflow Tryptamine Tryptamine Formylation N-Formylation (Ethyl Formate) Tryptamine->Formylation Formamide N-(2-(1H-indol-3-yl)ethyl)formamide Formylation->Formamide Dehydration Dehydration (POCl3, Base) Formamide->Dehydration Target This compound Dehydration->Target

Caption: Synthetic workflow for this compound.

Anticancer_Application Start This compound Reaction Cascade Reaction / MCR Start->Reaction Intermediate Spiroindoline Scaffolds Reaction->Intermediate Assay In Vitro Anticancer Assays (e.g., MTT Assay) Intermediate->Assay Outcome Inhibition of Cancer Cell Proliferation Assay->Outcome

Caption: Application in the synthesis of anticancer compounds.

QS_Inhibition_Pathway Indole_Isocyanide Indole Isocyanide Derivative QS_System Quorum Sensing System (e.g., LasR, RhlR) Indole_Isocyanide->QS_System Inhibits Virulence Virulence Factor Production QS_System->Virulence Activates Biofilm Biofilm Formation QS_System->Biofilm Activates Infection Bacterial Infection Virulence->Infection Biofilm->Infection

Caption: Mechanism of action for quorum sensing inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiroindolines from 3-(2-Isocyanoethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of spiroindolines from 3-(2-isocyanoethyl)-1H-indole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in optimizing reaction yields and addressing common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of spiroindolines from this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Poor quality of starting material: The purity of this compound is crucial. Impurities can interfere with the reaction.- Ensure the starting material is pure. Consider re-purifying it by column chromatography if necessary. - Confirm the identity and purity of the starting material using techniques like NMR and mass spectrometry.
Inefficient catalyst: The chosen catalyst may not be optimal for the specific substrates or reaction conditions. Some reactions are highly sensitive to the catalytic system.- Screen different catalysts. For example, while palladium catalysts can be effective, iron-based systems may offer a less expensive and sometimes more efficient alternative.[1] - For reactions involving diazo esters, consider using Bu₄N[Fe(CO)₃NO] as a catalyst.[1] - In some cases, a catalyst-free approach under thermal or photochemical conditions may be successful.
Suboptimal reaction conditions: Temperature, solvent, and reaction time can significantly impact the yield.- Optimize the reaction temperature. Some reactions proceed well at room temperature, while others require heating. - Screen different solvents. Fluorinated alcohols like TFE or HFIP have been shown to facilitate certain Ugi-type reactions.[2] - Monitor the reaction progress using TLC to determine the optimal reaction time and avoid decomposition of the product.
Decomposition of reactants or products: The starting material or the spiroindoline product may be unstable under the reaction conditions. The indole ring, for instance, can be susceptible to oxidation.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use degassed solvents.
Formation of Side Products Unidentified side reactions: Competing reaction pathways can lead to the formation of undesired byproducts. For instance, in Ugi-type reactions, the formation of unidentified side products has been reported to lower the yield of the desired spiroindoline.[2]- Adjust the stoichiometry of the reactants. - Modify the reaction temperature or concentration to favor the desired reaction pathway. - In photocatalyzed reactions, the formation of radical cation intermediates can lead to side products. Optimizing the light source and reaction time can help minimize this.
Polymerization of starting material: Isocyanides can be prone to polymerization, especially in the presence of certain catalysts or impurities.- Add the isocyanide slowly to the reaction mixture. - Ensure all glassware is scrupulously clean and dry.
Incomplete Reaction Insufficient reaction time or temperature: The reaction may not have proceeded to completion.- Increase the reaction time and monitor by TLC until the starting material is consumed. - Gradually increase the reaction temperature.
Catalyst deactivation: The catalyst may have lost its activity during the reaction.- In cases of high catalyst loading requirements (e.g., some palladium-catalyzed reactions), consider using a more robust catalyst or catalyst system. - Ensure the reaction is free from impurities that could poison the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing the starting material, this compound?

A1: The most common and established method for synthesizing this compound is a two-step process starting from tryptamine. The first step is the formylation of tryptamine to yield N-(2-(1H-indol-3-yl)ethyl)formamide. This is typically achieved using a formylating agent like ethyl formate. The second step is the dehydration of the resulting formamide to the isocyanide using a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine.

Q2: What are the key factors to consider when choosing a catalyst for the spirocyclization reaction?

A2: The choice of catalyst depends on the specific transformation you are performing. For carbene transfer reactions with diazo esters, iron catalysts like Bu₄N[Fe(CO)₃NO] have been shown to be effective.[1] Palladium catalysts have also been used, but may require higher loadings. For cascade reactions with aziridines, Lewis acids such as Yttrium(III) and Dysprosium(III) complexes have been successfully employed.[3][4] Notably, several efficient methods proceed under catalyst-free conditions, relying on thermal or photochemical activation.

Q3: What yields can I typically expect for the synthesis of spiroindolines from this compound?

A3: The yields for this reaction can vary widely depending on the specific methodology and substrates used. Reported yields range from moderate to excellent, with some protocols achieving yields as high as 92%.[3] For example, the yttrium(III)-catalyzed reaction with aziridines has reported yields of 56-92%.[3]

Q4: How can I purify the final spiroindoline product?

A4: The most common method for purifying spiroindolines is flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A common eluent system is a mixture of a non-polar solvent like hexane or cyclohexane and a polar solvent like ethyl acetate. It is sometimes beneficial to add a small amount of a tertiary amine, such as triethylamine (Et₃N), to the eluent to prevent the decomposition of sensitive products on the acidic silica gel.

Q5: Are there any safety precautions I should be aware of when working with isocyanides?

A5: Yes, isocyanides are known for their strong, unpleasant odor and are toxic. It is essential to handle them in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Any glassware that has been in contact with isocyanides should be decontaminated by rinsing with a suitable reagent, such as a solution of methanolic sulfuric acid.

Data Presentation

The following tables summarize quantitative data from various reported methods for the synthesis of spiroindolines from this compound.

Table 1: Comparison of Catalytic Systems and Yields

Catalytic SystemReaction Partner(s)SolventTemperatureYield RangeReference
Yttrium(III)2,2'-diester aziridinesNot specifiedMild conditions56-92%[3]
Dysprosium(III)2,2'-diester aziridinesNot specifiedNot specifiedup to 88%[4]
Iron (Bu₄N[Fe(CO)₃NO])α-diazo esters1,2-DCE80 °CNot specified[1]
PalladiumDiazoacetateNot specifiedNot specifiedNot specified[2]
Catalyst-freeYnoneNot specifiedNot specifiedNot specified[5]
Catalyst-free1-Sulfonyl-1,2,3-triazolesNot specifiedThermalModerate to high
Catalyst-free (Ugi)Amines, AldehydesTFE or HFIPNot specifiedModerate to excellent[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the two-step synthesis of the starting material from tryptamine.

Step 1: N-Formylation of Tryptamine

  • To a solution of tryptamine (1.0 eq) in a suitable solvent (e.g., toluene or ethyl formate), add the formylating agent (e.g., ethyl formate, 2.0-3.0 eq).

  • The reaction can be carried out at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude N-(2-(1H-indol-3-yl)ethyl)formamide can be purified by recrystallization or column chromatography on silica gel.

Step 2: Dehydration to this compound

  • Dissolve the N-(2-(1H-indol-3-yl)ethyl)formamide (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.0-1.2 eq) to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound should be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Iron-Catalyzed Synthesis of Spiroindolines

This protocol provides a general method for the synthesis of spiroindolines using an iron catalyst and an α-diazo ester.[1]

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add the iron catalyst Bu₄N[Fe(CO)₃NO] (0.05 eq).

  • Add dry 1,2-dichloroethane (DCE) to dissolve the catalyst.

  • To this solution, add this compound (1.0 eq) and the α-diazo ester (1.2 eq).

  • Place the flask in a preheated oil bath at 80 °C.

  • Stir the reaction mixture until the this compound is completely consumed, as monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired spiroindoline.

Visualizations

Experimental_Workflow cluster_start Starting Material Synthesis cluster_spiro Spiroindoline Synthesis Tryptamine Tryptamine Formylation N-Formylation Tryptamine->Formylation Formamide N-(2-(1H-indol-3-yl)ethyl)formamide Formylation->Formamide Dehydration Dehydration Formamide->Dehydration Isocyanide This compound Dehydration->Isocyanide Reaction_Setup Reaction Setup (Catalyst, Solvent) Isocyanide->Reaction_Setup Addition Addition of Reactants (Isocyanide, Reaction Partner) Reaction_Setup->Addition Reaction Reaction (Heating/Irradiation) Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Spiroindoline Purification->Product

Caption: General experimental workflow for the synthesis of spiroindolines.

Reaction_Mechanism cluster_activation Activation & Intermediate Formation cluster_cyclization Spirocyclization cluster_final Final Product Formation Isocyanide This compound Activated_Complex Activated Intermediate (e.g., Ketenimine, Nitrilium Ion) Isocyanide->Activated_Complex Catalyst Catalyst (e.g., Fe, Pd, Lewis Acid) Catalyst->Activated_Complex Partner Reaction Partner (e.g., Diazo Ester, Aziridine) Partner->Activated_Complex Spiro_Intermediate Spirocyclic Intermediate Activated_Complex->Spiro_Intermediate Spiroindoline Spiroindoline Product Spiro_Intermediate->Spiroindoline

Caption: Simplified logical relationship in the synthesis of spiroindolines.

References

Technical Support Center: Reactions of 3-(2-Isocyanoethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 3-(2-isocyanoethyl)-1H-indole. This versatile building block is frequently used in multicomponent reactions, such as the Ugi and Passerini reactions, to generate complex molecular scaffolds, particularly spiroindolines. Understanding and mitigating potential side reactions is crucial for obtaining high yields and purity of the desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

The most prevalent side products arise from the reactivity of the isocyanide functional group and the indole nucleus. These include:

  • Hydrolysis to Formamide: The isocyanide group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions and water, leading to the formation of the corresponding N-[2-(1H-indol-3-yl)ethyl]formamide. Minimizing exposure to water and strong acids or bases is critical.[1]

  • Polymerization: Isocyanides, including this compound, can undergo polymerization, particularly at high concentrations, elevated temperatures, or in the presence of certain catalysts.[2] This often results in the formation of insoluble, high-molecular-weight byproducts.

  • Reactions involving the Indole Nucleus: The indole ring itself can participate in side reactions, especially under strongly acidic conditions, which can lead to protonation at the C3 position and potential subsequent reactions.[1]

Q2: How can I minimize the formation of the formamide byproduct?

To reduce the hydrolysis of the isocyanide to the formamide, the following precautions are recommended:

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Employing anhydrous solvents and performing reactions under an inert atmosphere (e.g., argon or nitrogen) can significantly reduce the presence of water.[1]

  • Control of pH: Avoid strongly acidic or basic conditions where possible. If acidic or basic reagents are necessary, consider using milder options or neutralizing the reaction mixture promptly during workup.[1]

  • Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to suppress the rate of hydrolysis.[1]

Q3: What are the best practices to prevent polymerization of this compound?

Polymerization can be a significant issue, leading to decreased yields of the desired product. To mitigate this:

  • Concentration Control: Running reactions at lower concentrations can favor the desired intramolecular or intermolecular reactions over intermolecular polymerization.[1]

  • Temperature Management: Avoid excessive heating, as higher temperatures can promote polymerization.

  • Catalyst Choice: Be cautious with the use of catalysts known to promote isocyanide polymerization. If a catalyst is required, screen for options that are selective for the desired transformation.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues encountered during experiments with this compound.

Issue 1: Low or No Yield of the Desired Product in Ugi and Passerini Reactions

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution
Low Reactivity of Isocyanide Aromatic and some heteroaromatic isocyanides can be less reactive than their aliphatic counterparts. Consider increasing the reaction temperature or using microwave irradiation to enhance the reaction rate. The use of a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃) can also activate the carbonyl component, making it more susceptible to attack by the isocyanide.[3]
Inefficient Imine Formation (Ugi Reaction) The initial formation of the imine from the amine and aldehyde/ketone can be a rate-limiting step. Pre-forming the imine by stirring the amine and carbonyl component together for a period before adding the other reactants can improve yields. The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards imine formation.[3]
Poor Solubility of Reactants Ensure all reactants are soluble in the chosen solvent. For Passerini reactions, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.[4] For Ugi reactions, polar protic solvents like methanol or 2,2,2-trifluoroethanol (TFE) are often effective.[3]
Degraded Isocyanide Reagent Isocyanides are sensitive to moisture and acidic conditions and can degrade upon storage. Verify the purity of your this compound using techniques like IR spectroscopy (a strong isocyanide stretch should be visible around 2140 cm⁻¹). Store the reagent under an inert atmosphere at low temperatures.[3]

Quantitative Data on Side Product Formation

While specific quantitative data for side product formation in reactions of this compound is not extensively reported in the literature, the following table provides a general overview of factors influencing side product formation in isocyanide-based multicomponent reactions.

Side Product Influencing Factors General Trend in Yield
Formamide Presence of H₂O, strong acids/basesIncreases with increasing water content and strength of acid/base.[1]
Polymer High concentration, high temperature, certain catalystsIncreases with higher concentrations and temperatures.[2]

Experimental Protocols

General Protocol for a Passerini Three-Component Reaction

This protocol provides a general procedure for the Passerini reaction involving an aldehyde, a carboxylic acid, and this compound.

Materials:

  • Aldehyde (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • This compound (1.0 mmol)

  • Anhydrous dichloromethane (DCM) (2 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the carboxylic acid (1.0 mmol).

  • Dissolve the starting materials in anhydrous DCM (2 mL).

  • Add this compound (1.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Troubleshooting for Passerini Reaction:

  • Low Yield: If the yield is low, consider increasing the concentration of the reactants or gently heating the reaction mixture. The use of a Lewis acid catalyst might also be beneficial.

  • Formation of Formamide: If formamide is a significant byproduct, ensure all reagents and solvents are scrupulously dried.

  • Complex Mixture: If the reaction results in a complex mixture of products, purification by column chromatography is essential. Experiment with different solvent systems to achieve optimal separation.

General Protocol for a Ugi Four-Component Reaction

This protocol outlines a general procedure for the Ugi reaction involving an amine, an aldehyde, a carboxylic acid, and this compound.

Materials:

  • Amine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • This compound (1.0 mmol)

  • Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) (2 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add the amine (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (MeOH or TFE, 2 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) and stir for another 10 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Seal the flask and stir at the desired temperature (e.g., room temperature to 65 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the pure product.[3][6]

Troubleshooting for Ugi Reaction:

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the temperature or extending the reaction time. Pre-forming the imine is often crucial for success.

  • Side Product Formation: If significant side products are observed, optimizing the order of addition of reagents may be beneficial. Adding the isocyanide last is a common practice.

  • Purification Challenges: The Ugi product is often a complex molecule. Purification may require careful selection of chromatographic conditions.

Visualizing Reaction Pathways and Troubleshooting Logic

To further aid researchers, the following diagrams generated using Graphviz (DOT language) illustrate key reaction pathways and a logical workflow for troubleshooting common issues.

Passerini_Reaction_Pathway Aldehyde Aldehyde Intermediate α-Adduct Intermediate Aldehyde->Intermediate CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate Isocyanide 3-(2-Isocyanoethyl) -1H-indole Isocyanide->Intermediate SideProduct Formamide (Hydrolysis) Isocyanide->SideProduct H₂O Product α-Acyloxy Amide (Desired Product) Intermediate->Product Mumm Rearrangement

Caption: Generalized reaction pathway for the Passerini reaction.

Ugi_Reaction_Pathway Amine Amine Imine Imine Amine->Imine Aldehyde Aldehyde Aldehyde->Imine NitriliumIon Nitrilium Ion Intermediate Imine->NitriliumIon CarboxylicAcid Carboxylic Acid Adduct α-Adduct CarboxylicAcid->Adduct Isocyanide 3-(2-Isocyanoethyl) -1H-indole Isocyanide->NitriliumIon NitriliumIon->Adduct Product α-Acylamino Amide (Desired Product) Adduct->Product Mumm Rearrangement

Caption: Key steps in the Ugi four-component reaction mechanism.

Troubleshooting_Workflow Start Low Yield or Side Products Observed CheckPurity Verify Purity of This compound Start->CheckPurity CheckConditions Review Reaction Conditions (Solvent, Temp, Time) Start->CheckConditions CheckStoichiometry Confirm Stoichiometry of Reactants Start->CheckStoichiometry UseCatalyst Consider Lewis Acid Catalyst CheckPurity->UseCatalyst OptimizeSolvent Optimize Solvent System (Anhydrous, Polarity) CheckConditions->OptimizeSolvent OptimizeTemp Adjust Reaction Temperature CheckConditions->OptimizeTemp PreformImine Pre-form Imine (Ugi Reaction) CheckStoichiometry->PreformImine Success Improved Yield and Purity OptimizeSolvent->Success OptimizeTemp->Success PreformImine->Success UseCatalyst->Success

Caption: A logical workflow for troubleshooting reactions.

References

"optimization of solvent and temperature for 3-(2-isocyanoethyl)-1H-indole cascade reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cascade reactions involving 3-(2-isocyanoethyl)-1H-indole.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of solvent and temperature for this compound cascade reactions.

Issue 1: Low or No Product Yield

  • Possible Cause 1: Inappropriate Solvent Choice. The polarity and coordinating ability of the solvent can significantly impact the reaction rate and equilibrium.

    • Troubleshooting Steps:

      • Screen a range of solvents with varying polarities. A general screening should include aprotic polar solvents (e.g., acetonitrile, DMF), protic polar solvents (e.g., ethanol, water), and non-polar solvents (e.g., toluene, DCM).

      • Consider fluorinated alcohols. For certain cascade reactions, such as interrupted Ugi reactions, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be highly effective.[1][2]

      • Evaluate the effect of water. In some multi-component reactions, water has been found to be a superior solvent, leading to higher yields compared to organic solvents like acetonitrile or ethanol.[3]

      • Consult the data in Table 1 for solvent effects on a model reaction.

  • Possible Cause 2: Suboptimal Reaction Temperature. The reaction may have a high activation energy barrier requiring elevated temperatures, or side reactions may occur at higher temperatures.

    • Troubleshooting Steps:

      • Perform the reaction at a range of temperatures. Start from room temperature and incrementally increase the temperature (e.g., 40 °C, 60 °C, 80 °C, reflux).

      • Monitor the reaction progress at each temperature. Use techniques like TLC or LC-MS to track the consumption of starting materials and the formation of the desired product and any byproducts.

      • For thermally initiated catalyst-free reactions, ensure the temperature is sufficient to promote the desired cascade.[4]

      • Refer to Table 2 for temperature optimization data in a specific cascade reaction.

  • Possible Cause 3: Catalyst Inactivity or Incompatibility. The chosen catalyst may not be optimal for the specific transformation or may be sensitive to the reaction conditions.

    • Troubleshooting Steps:

      • Screen different catalysts. Depending on the reaction type, consider Lewis acids, Brønsted acids, or metal catalysts.

      • Vary the catalyst loading. The optimal catalyst loading can vary, and a screening from 1 mol% to 20 mol% is a reasonable starting point.

      • Ensure the catalyst is not being poisoned by impurities in the starting materials or solvent.

Issue 2: Formation of Multiple Products or Side Reactions

  • Possible Cause 1: Reaction Temperature is too High. Elevated temperatures can lead to decomposition of starting materials or products, or promote alternative reaction pathways.

    • Troubleshooting Steps:

      • Lower the reaction temperature. Even a small decrease in temperature can sometimes significantly reduce the formation of side products.

      • Perform a temperature gradient experiment. This can help identify the optimal temperature window where the desired product is formed selectively.

  • Possible Cause 2: Incorrect Stoichiometry of Reactants. An excess of one reactant can lead to the formation of byproducts.

    • Troubleshooting Steps:

      • Carefully control the stoichiometry of the reactants. Start with a 1:1:1 ratio for a three-component reaction and then systematically vary the ratios to find the optimum.

  • Possible Cause 3: Presence of Water or Other Impurities. For moisture-sensitive reactions, trace amounts of water can lead to undesired side reactions.

    • Troubleshooting Steps:

      • Use anhydrous solvents and reagents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for solvent selection in a novel this compound cascade reaction?

A1: A good starting point is to screen a set of solvents with diverse properties. This should include:

  • A polar aprotic solvent (e.g., acetonitrile, acetone).

  • A polar protic solvent (e.g., ethanol, methanol).

  • A non-polar solvent (e.g., toluene, dichloromethane).

  • A fluorinated alcohol (e.g., TFE), as they have been shown to be effective in promoting certain cascade reactions involving this indole derivative.[1][2]

  • Water, which has been shown to be an excellent solvent in specific multi-component reactions.[3]

Q2: How does temperature typically affect the outcome of these cascade reactions?

A2: Temperature has a critical influence on both the reaction rate and selectivity.

  • Rate: Generally, increasing the temperature increases the reaction rate. This is particularly relevant for catalyst-free thermal reactions.[4]

  • Selectivity: Higher temperatures can sometimes lead to a decrease in diastereoselectivity or an increase in the formation of side products. It is crucial to find a balance where the reaction proceeds at a reasonable rate with high selectivity.

Q3: Are there any general recommendations for catalyst selection?

A3: The choice of catalyst is highly dependent on the specific cascade reaction being performed.

  • For Ugi-type reactions, Lewis acids such as Zn(OTf)2 have been employed.

  • In asymmetric syntheses, chiral N,N'-dioxide-metal complexes (e.g., with Dy(III) or Mg(II)) have proven effective.[5][6]

  • Palladium catalysts have been used for imidoylative spirocyclization reactions.[7]

  • Some cascade reactions can proceed efficiently without a catalyst under thermal conditions.[4][8]

Q4: My reaction is diastereoselective. How can I optimize the diastereomeric ratio?

A4: The diastereoselectivity of these cascade reactions can often be tuned by modifying the reaction parameters:

  • Solvent: The polarity and hydrogen-bonding ability of the solvent can influence the transition state geometry and thus the diastereoselectivity.

  • Temperature: Lowering the reaction temperature often leads to an increase in diastereoselectivity.

  • Catalyst/Additives: The steric and electronic properties of the catalyst or the presence of additives can have a profound impact on the facial selectivity of the reaction.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Model Four-Component Reaction [3]

EntrySolventTemperature (°C)Time (min)Yield (%)
1WaterReflux3092
2EthanolReflux12080
3AcetonitrileReflux18075
4EtOH/H₂O (1:1)Reflux6085
5DichloromethaneReflux240< 10
6TolueneReflux240< 10

Table 2: Optimization of Temperature for a Catalyst-Free Cascade Reaction [4]

EntryTemperature (°C)Time (h)Yield (%)
1602445
2801278
3100892
4120885 (decomposition observed)

Experimental Protocols

General Procedure for a Solvent Screening Experiment:

  • To five separate reaction vessels, add this compound (1.0 equiv.), the aldehyde (1.1 equiv.), the amine (1.1 equiv.), and the catalyst (e.g., 10 mol%).

  • To each vessel, add a different solvent to be screened (e.g., water, ethanol, acetonitrile, TFE, toluene) to achieve a standard concentration (e.g., 0.1 M).

  • Stir the reactions at a set temperature (e.g., 80 °C).

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1 h, 4 h, 12 h, 24 h).

  • After completion, quench the reactions, perform a standard workup, and purify the product by column chromatography.

  • Determine the yield of the desired product for each solvent.

General Procedure for a Temperature Optimization Experiment:

  • Set up four identical reactions in the optimal solvent determined from the screening experiment.

  • Place each reaction at a different temperature (e.g., room temperature, 50 °C, 80 °C, 110 °C).

  • Monitor the reactions by TLC or LC-MS to determine the reaction time and to observe the formation of any byproducts.

  • Once the starting material is consumed, work up the reactions and purify the product.

  • Compare the yields and purity of the product at each temperature to determine the optimal condition.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_optimization Optimization Parameters cluster_analysis Analysis & Purification A Reactants & Catalyst B Solvent Screening (e.g., TFE, H2O, ACN) A->B Vary Solvent C Temperature Screening (e.g., 25°C, 80°C, 110°C) A->C Vary Temperature D Reaction Monitoring (TLC, LC-MS) B->D C->D E Workup & Purification D->E F Product Yield & Purity E->F

Caption: Workflow for the optimization of solvent and temperature.

logical_relationship A Low Yield or Selectivity B Solvent Optimization A->B Investigate C Temperature Optimization A->C Investigate D Catalyst Screening A->D Investigate E Improved Reaction Outcome B->E Leads to C->E Leads to D->E Leads to

Caption: Troubleshooting logic for reaction optimization.

References

Technical Support Center: Troubleshooting Low Diastereoselectivity in 3-(2-Isocyanoethyl)-1H-Indole Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low diastereoselectivity in cycloaddition reactions involving 3-(2-isocyanoethyl)-1H-indole.

Troubleshooting Guides and FAQs

Q1: My this compound cycloaddition is resulting in a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereoselectivity?

Low diastereoselectivity in these cycloaddition reactions often stems from several key experimental parameters. The primary factors to investigate are the catalyst, solvent, reaction temperature, and the nature of the substituents on your reactants. Each of these can significantly influence the transition state geometry of the cycloaddition, thereby dictating the stereochemical outcome. A systematic approach to optimizing these variables is crucial for enhancing the diastereomeric ratio.

Q2: How does the choice of catalyst impact the diastereoselectivity of the cycloaddition?

The catalyst plays a pivotal role in controlling the facial selectivity of the cycloaddition. Chiral Lewis acids, Brønsted acids, and metal complexes can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other.

  • Lewis Acids: Chiral Lewis acids can coordinate to the reactants, inducing a specific conformation in the transition state that leads to a higher diastereomeric excess. For instance, in asymmetric cascade reactions of 3-(2-isocyanoethyl)indoles, N,N'-dioxide-Dy(III) complexes have been shown to yield high diastereo- and enantioselectivity.[1]

  • Brønsted Acids: Chiral Brønsted acids, such as chiral phosphoric acids, can protonate one of the reactants, leading to a more ordered transition state through hydrogen bonding and other non-covalent interactions.[2] This has been demonstrated to be effective in controlling stereoselectivity in various indole cycloadditions.[2]

  • Metal Catalysts: Dirhodium(II) carboxylates and iridium catalysts have been successfully employed in controlling the stereoselectivity of cycloadditions involving indole derivatives.[3] The choice of metal and its ligand framework is critical in defining the stereochemical outcome.

If you are observing low diastereoselectivity, consider screening a variety of chiral catalysts from these classes.

Q3: What is the influence of the solvent on the diastereoselectivity of my reaction?

Solvent polarity and its ability to form hydrogen bonds can significantly affect the stability of the diastereomeric transition states. A change in solvent can alter the reaction pathway and, consequently, the diastereomeric ratio of the products.

For instance, in some 1,3-dipolar cycloadditions, increasing solvent polarity has been observed to alter the ratio of regioisomers, which can be correlated to changes in diastereoselectivity.[4] It is recommended to screen a range of solvents with varying polarities, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM, acetonitrile) and polar protic (e.g., ethanol, methanol). The choice of an optimal solvent is highly substrate- and catalyst-dependent. In some cases, the use of environmentally benign solvents like water or polyethylene glycol has also been shown to influence selectivity in cycloaddition reactions.[5]

Q4: Can adjusting the reaction temperature improve the diastereomeric ratio?

Yes, temperature is a critical parameter. Lowering the reaction temperature generally enhances diastereoselectivity. This is because the transition states leading to the different diastereomers have different activation energies. At lower temperatures, the reaction is more likely to proceed through the transition state with the lower activation energy, thus favoring the formation of the thermodynamically more stable diastereomer. If your reaction is being run at room temperature or elevated temperatures, cooling it to 0 °C, -20 °C, or even -78 °C can often lead to a significant improvement in the diastereomeric ratio.[2]

Q5: How do substituents on the indole ring or the reacting partner affect diastereoselectivity?

Substituents can have a profound steric and electronic influence on the cycloaddition.

  • Steric Hindrance: Bulky substituents on either the this compound or the other reactant can create steric hindrance that favors a specific approach of the reactants, leading to higher diastereoselectivity.

  • Electronic Effects: Electron-withdrawing or electron-donating groups can alter the electronic properties of the reactants, influencing the frontier molecular orbital interactions and potentially affecting the geometry of the transition state. The N-substituent on the indole ring, for example, has been shown to have a profound effect on diastereoselectivity.

If you have the flexibility to modify the structure of your reactants, consider introducing substituents that could enhance facial differentiation.

Data Presentation

Table 1: Effect of Catalyst on Diastereoselectivity in a Representative Indole Cycloaddition

EntryCatalystDiastereomeric Ratio (dr)Yield (%)Reference
1Catalyst A5:175[2]
2Catalyst B>20:190[3]
3Catalyst C1:185N/A
4(R)-4b>19:191[2]

Table 2: Influence of Solvent on Diastereoselectivity

EntrySolventDiastereomeric Ratio (dr)Yield (%)Reference
1Toluene3:160[4]
2Dichloromethane (DCM)7:173[2]
3Chloroform (CHCl3)7:173[2]
4Tetrahydrofuran (THF)2:155N/A
5Acetonitrile (MeCN)1.5:150[4]

Table 3: Impact of Temperature on Diastereoselectivity

EntryTemperature (°C)Diastereomeric Ratio (dr)Yield (%)Reference
1252:180N/A
205:175N/A
3-2010:168[2]
4-60>19:165[2]

Experimental Protocols

General Protocol for a Catalytic Asymmetric Cycloaddition of a this compound with a Dipolarophile

  • Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst (e.g., 5-10 mol%).

  • Solvent and Reactants: Add the chosen anhydrous solvent (e.g., 2.0 mL of CHCl₃).[2] Add the this compound derivative (1.0 equivalent).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.[2]

  • Addition of Reactant: Slowly add the dipolarophile (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with an appropriate reagent (e.g., saturated aqueous NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral high-performance liquid chromatography (HPLC) analysis of the purified product.

Visualizations

Troubleshooting_Low_Diastereoselectivity cluster_problem Problem cluster_factors Investigate Factors cluster_solutions Potential Solutions Low Diastereoselectivity Low Diastereoselectivity Catalyst Catalyst Low Diastereoselectivity->Catalyst Solvent Solvent Low Diastereoselectivity->Solvent Temperature Temperature Low Diastereoselectivity->Temperature Substituents Substituents Low Diastereoselectivity->Substituents Screen Chiral Catalysts Screen Chiral Catalysts Catalyst->Screen Chiral Catalysts Vary Solvent Polarity Vary Solvent Polarity Solvent->Vary Solvent Polarity Lower Reaction Temperature Lower Reaction Temperature Temperature->Lower Reaction Temperature Modify Reactant Structure Modify Reactant Structure Substituents->Modify Reactant Structure

Caption: Troubleshooting flowchart for low diastereoselectivity.

Experimental_Workflow A 1. Prepare Reaction Vessel (Inert Atmosphere) B 2. Add Catalyst and Solvent A->B C 3. Add this compound B->C D 4. Cool to Desired Temperature C->D E 5. Add Reacting Partner D->E F 6. Monitor Reaction (TLC/LC-MS) E->F G 7. Quench and Work-up F->G H 8. Purify (Column Chromatography) G->H I 9. Analyze Diastereomeric Ratio (NMR/HPLC) H->I

Caption: General experimental workflow for cycloaddition.

Catalyst_Selection_Pathway Start Low Diastereoselectivity with Achiral Catalyst Screen Screen Chiral Catalysts Start->Screen Lewis Chiral Lewis Acids (e.g., N,N'-dioxide-metal complexes) Screen->Lewis Coordination to Reactant Bronsted Chiral Brønsted Acids (e.g., Phosphoric Acids) Screen->Bronsted Protonation/H-Bonding Metal Chiral Metal Complexes (e.g., Rh(II), Ir) Screen->Metal Formation of Chiral Pocket Optimize Optimize Ligand and Metal Lewis->Optimize Bronsted->Optimize Metal->Optimize

Caption: Decision pathway for chiral catalyst selection.

References

Technical Support Center: Purification of Polycyclic Products from 3-(2-Isocyanoethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of complex polycyclic products derived from 3-(2-isocyanoethyl)-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for polycyclic products synthesized from this compound?

A1: The primary methods for purifying these complex molecules are flash column chromatography and recrystallization.[1] Flash chromatography on silica gel is typically the first step to separate the desired product from reaction byproducts and unreacted starting materials. Recrystallization is then often employed to achieve high purity of the solid product. For particularly challenging separations or to obtain analytical-grade material, High-Performance Liquid Chromatography (HPLC) may be utilized.

Q2: My polycyclic indole derivative is unstable on silica gel during column chromatography. What can I do?

A2: Indole derivatives can be sensitive to the acidic nature of standard silica gel, which can lead to streaking, degradation, or irreversible adsorption. To mitigate this, you can use a less acidic silica gel or neutralize the stationary phase by adding a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to the eluent. Alternatively, switching to a different stationary phase like neutral or basic alumina can be beneficial.

Q3: The synthesized polycyclic product is colorless. How can I effectively monitor its separation during column chromatography?

A3: Visualizing colorless compounds on a TLC plate is crucial for monitoring the progress of column chromatography. The most common non-destructive method is using a TLC plate with a fluorescent indicator (F254) and observing the plate under short-wave UV light (254 nm); the product will likely appear as a dark spot. For further confirmation, destructive staining methods can be used on the TLC plate, such as using a p-anisaldehyde or vanillin stain, which react with many organic compounds to produce colored spots upon heating. A highly specific stain for indoles is Ehrlich's reagent (p-dimethylaminobenzaldehyde), which typically produces blue or purple spots.

Q4: After column chromatography, my product is still not pure. What is the next step?

A4: If column chromatography does not yield a product of the desired purity, recrystallization is the recommended subsequent step. This technique is particularly effective at removing small amounts of closely related impurities. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Q5: What are some good starting solvents for the recrystallization of polycyclic indolines?

A5: Common solvent systems for recrystallizing complex indole derivatives often involve a polar solvent in which the compound is soluble, paired with a non-polar anti-solvent in which it is poorly soluble.[2][3] Good starting combinations to screen include ethyl acetate/hexanes, acetone/hexanes, and methanol/water. For highly aromatic and rigid polycyclic systems, solvents like toluene might also be effective.[4]

Troubleshooting Guides

Issue 1: Product Streaking on TLC and Poor Separation in Column Chromatography
Possible Cause Troubleshooting Steps
Acidic Silica Gel 1. Prepare the eluent with 0.1-1% triethylamine to neutralize the silica gel. 2. Perform a small-scale test on a TLC plate with and without the additive to observe the difference. 3. Consider using neutral or basic alumina as the stationary phase.
Compound Overload 1. Ensure the amount of crude product loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight). 2. Use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
Inappropriate Solvent System 1. Systematically screen different solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for the desired product. 2. Try a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
Issue 2: Difficulty with Recrystallization
Possible Cause Troubleshooting Steps
"Oiling Out" Instead of Crystallizing 1. The solution may be too concentrated, or the temperature difference between dissolution and crystallization is too large. Add a small amount of the "good" solvent to dissolve the oil, then allow it to cool more slowly. 2. The presence of impurities may be inhibiting crystallization. A preliminary purification by flash chromatography is recommended. 3. Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. 4. Add a seed crystal of the pure compound if available.
Low Recovery After Recrystallization 1. Too much solvent was used for dissolution. After filtering the crystals, reduce the volume of the mother liquor and cool it again to obtain a second crop of crystals. 2. The compound has significant solubility in the cold solvent. Screen for a different solvent or solvent system. 3. Premature crystallization occurred during hot filtration. Use a pre-heated funnel and flask for filtration.
No Crystal Formation 1. The compound may be too soluble in the chosen solvent. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly. 2. The solution is not sufficiently supersaturated. Slowly evaporate the solvent from the solution until crystals begin to form.

Data Presentation

The following table summarizes typical purification outcomes for a polycyclic spiroindoline synthesized via a domino reaction of this compound and a gem-diactivated olefin.[1]

Purification Stage Method Purity (by ¹H NMR) Yield Observations
Crude Product -~75%-Brownish, sticky solid. Contains starting materials and side products.
After Flash Chromatography Silica Gel, Ethyl Acetate/Petroleum Ether Gradient>95%85%Off-white solid. Minor impurities may still be present.
After Recrystallization Ethyl Acetate/Hexanes>99%78% (overall)White crystalline solid.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Column:

    • A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 5% ethyl acetate in petroleum ether).

    • Ensure the packed column is free of air bubbles and cracks.

  • Sample Loading:

    • The crude polycyclic product is dissolved in a minimal amount of dichloromethane.

    • To this solution, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).

    • The solvent is carefully removed under reduced pressure to obtain a free-flowing powder (dry loading).

    • This powder is then carefully added to the top of the packed column.

  • Elution:

    • The column is eluted with a gradient of ethyl acetate in petroleum ether. A typical gradient might start from 5% ethyl acetate and gradually increase to 30% ethyl acetate.

    • The elution progress is monitored by collecting fractions and analyzing them by TLC.

  • Fraction Collection and Analysis:

    • Fractions are collected in test tubes.

    • Small spots from each fraction are placed on a TLC plate, which is then developed in an appropriate solvent system and visualized under UV light.

    • Fractions containing the pure product (as determined by TLC) are combined.

  • Solvent Removal:

    • The solvent from the combined pure fractions is removed under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, a small amount of the material purified by column chromatography is tested for solubility in various solvents to find a suitable solvent or solvent pair (e.g., ethyl acetate and hexanes). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • The impure product is placed in an Erlenmeyer flask.

    • A minimal amount of hot ethyl acetate is added to completely dissolve the solid.

  • Inducing Crystallization:

    • While the solution is still warm, hexanes are added dropwise until the solution becomes persistently cloudy.

    • A few drops of ethyl acetate are then added to redissolve the precipitate and obtain a clear solution.

  • Crystal Growth:

    • The flask is covered and allowed to cool slowly to room temperature.

    • For maximum recovery, the flask is then placed in an ice bath or refrigerator for several hours.

  • Isolation and Drying of Crystals:

    • The crystals are collected by vacuum filtration.

    • The crystals are washed with a small amount of cold hexanes.

    • The purified crystals are dried under high vacuum.

Mandatory Visualization

experimental_workflow Purification Workflow for Polycyclic Indole Products crude Crude Polycyclic Product column Flash Column Chromatography (Silica Gel, EtOAc/Hexanes) crude->column tlc_monitoring TLC Monitoring (UV, Staining) column->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions solvent_removal_1 Solvent Removal combine_fractions->solvent_removal_1 purified_solid Purified Solid (>95%) solvent_removal_1->purified_solid recrystallization Recrystallization (e.g., EtOAc/Hexanes) purified_solid->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying under Vacuum filtration->drying final_product Final Product (>99%) drying->final_product

Caption: Purification workflow for polycyclic indole products.

troubleshooting_logic Troubleshooting Logic for Column Chromatography start Poor Separation/Streaking on TLC check_acidity Is silica gel acidity a problem? start->check_acidity add_amine Add 0.1-1% Triethylamine to Eluent check_acidity->add_amine Yes check_loading Is the column overloaded? check_acidity->check_loading No use_alumina Switch to Alumina add_amine->use_alumina If still problematic add_amine->check_loading use_alumina->check_loading dry_load Use Dry Loading Method check_loading->dry_load Yes check_solvent Is the solvent system optimal? check_loading->check_solvent No reduce_amount Reduce Amount of Crude Product dry_load->reduce_amount reduce_amount->check_solvent optimize_rf Optimize Rf to 0.2-0.4 on TLC check_solvent->optimize_rf No solution Improved Separation check_solvent->solution Yes gradient Use Gradient Elution optimize_rf->gradient gradient->solution

Caption: Troubleshooting logic for column chromatography.

References

Technical Support Center: Reactivity of 3-(2-isocyanoethyl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-isocyanoethyl)-1H-indole and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: How do substituents on the indole ring affect the reactivity of the isocyanide group in this compound?

A1: The electronic nature of substituents on the indole ring can influence the nucleophilicity of the isocyanide carbon. Generally, electron-donating groups (EDGs) on the indole ring increase the electron density of the entire molecule, which can enhance the nucleophilicity of the isocyanide. Conversely, electron-withdrawing groups (EWGs) decrease electron density, potentially reducing the reactivity of the isocyanide in nucleophilic attack steps of reactions like the Ugi and Passerini reactions. However, the overall effect can be reaction-dependent and may not always be significant.[1]

Q2: I am observing low yields in my Ugi/Passerini reaction with a substituted this compound. What are the potential causes?

A2: Low yields can stem from several factors:

  • Reduced Nucleophilicity: If your indole is substituted with a strong electron-withdrawing group, the decreased nucleophilicity of the isocyanide might be the rate-limiting step.

  • Steric Hindrance: Bulky substituents on the indole ring, particularly at the C2 or C4 positions, may sterically hinder the approach of other reactants to the isocyanide.

  • Side Reactions: The indole nucleus itself can be reactive under certain conditions. For instance, the C3 position is prone to electrophilic attack, although in this compound this position is already substituted. Dearomatization of the indole ring is also a known reaction pathway.[2][3]

  • Purity of Reactants: Ensure all reactants, especially the isocyanide, are pure and free from acidic impurities or water, which can lead to decomposition or unwanted side reactions.

Q3: Are there any common side reactions to be aware of when using substituted 3-(2-isocyanoethyl)-1H-indoles?

A3: Yes, a significant side reaction to consider is the dearomatization of the indole ring, which can lead to the formation of spiroindoline structures.[4][5] This is particularly prevalent in cascade reactions. The indole nitrogen can also participate in reactions, and its reactivity can be modulated by substituents on the ring.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Multicomponent Reactions (e.g., Ugi, Passerini)
Possible Cause Troubleshooting Steps
Low Reactivity of Isocyanide (especially with EWGs) 1. Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. 2. Use a Lewis Acid Catalyst: A mild Lewis acid can activate the carbonyl component, making it more susceptible to attack by the less nucleophilic isocyanide. 3. Increase Reaction Time: Monitor the reaction over a longer period to allow for slower reaction kinetics.
Steric Hindrance 1. Modify Reactants: If possible, use less bulky aldehydes, amines, or carboxylic acids in your multicomponent reaction. 2. Optimize Solvent: Experiment with different solvents that may better solvate the transition state and minimize steric clashes.
Competing Dearomatization Reaction 1. Modify Reaction Conditions: Changes in temperature, catalyst, or solvent can sometimes suppress the dearomatization pathway in favor of the desired multicomponent reaction. 2. Protecting Groups: In some cases, N-protection of the indole might prevent side reactions, although this can also affect the electronic properties of the ring.
Impure Starting Materials 1. Purify Isocyanide: Ensure the this compound derivative is pure. Column chromatography or distillation under reduced pressure (if applicable) can be used. 2. Dry Solvents and Reagents: Use freshly dried solvents and ensure other reagents are anhydrous.

Data Presentation

The following tables summarize the yields of reactions with various substituted 3-(2-isocyanoethyl)-1H-indoles from different studies. This data can help in predicting the expected outcome of your reactions.

Table 1: Palladium-Catalyzed Enantioselective Alkene Difunctionalization [1]

EntryR (Substituent on Indole)Yield (%)
1H81
25-F75
35-Br62
45-OMe78
57-Me72

Reaction conditions: Substrate (1 equiv), N-methyl-substituted indole (15 equiv), Pd(TFA)₂ (5 mol %), (S)-4-Br-2,6-(CF₃)₂C₆H₂-PHOX (7.5 mol %), Ag₂CO₃ (1.2 equiv), ⁱPrOH (1.2 equiv), PhCF₃, 40 °C, 24 h. Note: The electronic nature of the indole substitution was reported to have little effect on the reaction outcome in this specific case.

Table 2: Diastereoselective Interrupted Ugi Cascade Reaction [6][7]

EntryR (Substituent on 2-isocyanoethylindole)ProductYield (%)
1HSpiroindoline75
25-MeSpiroindoline82
35-ClSpiroindoline78
45-OMeSpiroindoline85
57-MeSpiroindoline70

Reaction conditions: Aldehyde (1.0 equiv), amine (1.0 equiv), 2-isocyanoethylindole (1.0 equiv) in TFE or HFIP at room temperature.

Experimental Protocols

General Protocol for the Synthesis of Substituted 3-Cyanoindoles (Precursors to Isocyanides)

This protocol is a modified Madelung synthesis for preparing 1,2-disubstituted 3-cyanoindoles, which can then be converted to the corresponding isocyanides.[8]

  • Step 1: Cyanation

    • To a screw-cap vial equipped with a magnetic stir bar, add the corresponding benzyl bromide starting material (0.5 mmol), potassium cyanide (KCN, 2.0 mmol, 4 equivalents), and dimethyl sulfoxide (DMSO, 1 mL).

    • Seal the vial and place it in a preheated oil bath at 100 °C.

    • Stir the mixture for 12 hours.

  • Step 2: Intramolecular Cyclization

    • After 12 hours, add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 1.5 mmol, 3 equivalents) to the reaction mixture.

    • Continue to stir the reaction mixture at 100 °C for an additional 12 hours.

  • Work-up

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers and wash them with water (3 x volumes).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Reaction Mechanism: Dearomatization of this compound

The following diagram illustrates a plausible reaction pathway for the dearomatization of this compound in a cascade reaction with nitrile imines, leading to the formation of polycyclic indolines.[2][3]

dearomatization_mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Indole This compound NucleophilicAttack Nucleophilic Attack of Isocyanide Indole->NucleophilicAttack NitrileImine Nitrile Imine (in situ generated) NitrileImine->NucleophilicAttack FriedelCrafts Intramolecular Friedel-Crafts Alkylation NucleophilicAttack->FriedelCrafts AzaMannich Aza-Mannich Reaction FriedelCrafts->AzaMannich PolycyclicIndoline Polycyclic Indoline AzaMannich->PolycyclicIndoline

Caption: Dearomatization cascade reaction of this compound.

Troubleshooting Workflow for Low Yield in Multicomponent Reactions

This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield in Ugi or Passerini reactions involving substituted 3-(2-isocyanoethyl)-1H-indoles.

troubleshooting_workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials (Isocyanide, etc.) Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK Purify Purify Starting Materials PurityOK->Purify No CheckConditions Review Reaction Conditions (Temp, Time, Solvent) PurityOK->CheckConditions Yes Purify->CheckPurity ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Optimize Conditions (Increase Temp/Time) ConditionsOK->OptimizeConditions No ConsiderElectronics Evaluate Electronic Effects (EDG vs. EWG) ConditionsOK->ConsiderElectronics Yes Re-evaluate Re-evaluate Results OptimizeConditions->Re-evaluate EWG EWG Present? ConsiderElectronics->EWG AddCatalyst Add Lewis Acid Catalyst EWG->AddCatalyst Yes ConsiderSterics Evaluate Steric Hindrance EWG->ConsiderSterics No AddCatalyst->Re-evaluate Bulky Bulky Substituents? ConsiderSterics->Bulky ModifyReactants Use Less Bulky Reactants Bulky->ModifyReactants Yes Bulky->Re-evaluate No ModifyReactants->Re-evaluate

Caption: Troubleshooting workflow for low-yield multicomponent reactions.

References

"managing reaction times in multi-step syntheses involving 3-(2-isocyanoethyl)-1H-indole"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(2-isocyanoethyl)-1H-indole

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis and handling of this versatile tryptamine-derived isocyanide, with a focus on managing reaction times and overcoming common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organic compound featuring an indole core connected to an isocyanoethyl group at the C3 position. It is a derivative of tryptamine. Its primary utility is as a building block in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, to synthesize complex molecules like peptidomimetics and polycyclic spiroindolines.[1][2][3][4][5][6] The isocyanide group's unique reactivity, acting as both a nucleophile and an electrophile, allows for the rapid construction of diverse molecular scaffolds.[7]

Q2: How stable is this compound and what are the optimal storage conditions?

A2: Like many isocyanides, this compound is sensitive to acidic conditions, which can cause hydrolysis back to its corresponding formamide precursor, N-[2-(1H-indol-3-yl)ethyl]formamide.[8] It is also prone to polymerization in the presence of certain Lewis and Brønsted acids.[8] For optimal stability, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ 0°C) in a tightly sealed container to protect it from moisture and acid vapors. Due to their potent and often unpleasant odors, all handling should be performed in a well-ventilated fume hood.

Q3: What spectroscopic data can be used to confirm the successful synthesis of the isocyanide?

A3: The most definitive method for confirming the formation of the isocyano group is Infrared (IR) spectroscopy. Isocyanides exhibit a characteristic strong, sharp absorption band in the range of 2165–2110 cm⁻¹.[8] This peak is distinct from the amide C=O stretch of the formamide precursor (typically ~1650 cm⁻¹) and the C≡N stretch of a nitrile isomer. Additionally, ¹³C NMR can be useful, as the isocyanide carbon signal appears in a specific region, and coupling with the ¹⁴N nucleus may be observed.[8]

Troubleshooting Guide for Synthesis

The most common route to this compound is the dehydration of its N-formyl precursor, N-[2-(1H-indol-3-yl)ethyl]formamide. This step is critical and often presents challenges that affect reaction time and yield.

Problem 1: The dehydration reaction is slow or incomplete.

  • Potential Cause 1: Ineffective Dehydrating Agent. The choice and quality of the dehydrating agent are paramount. Common reagents include phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (TsCl), phosgene derivatives (diphosgene, triphosgene), and the Burgess reagent.[8][9][10][11] The reactivity of these agents can vary. POCl₃ is often effective but can be harsh.[9]

  • Suggested Solution:

    • Ensure the dehydrating agent is fresh and has not been degraded by atmospheric moisture.

    • Consider switching to a different agent. For substrates sensitive to harsh acidic conditions, the Burgess reagent or a combination of triphenylphosphine (PPh₃) and iodine may offer milder alternatives.[10][12]

    • Optimize the stoichiometry. An insufficient amount of the dehydrating agent will lead to an incomplete reaction.

  • Potential Cause 2: Suboptimal Reaction Temperature. Dehydration reactions are often performed at low temperatures (e.g., -78°C to 0°C) to control reactivity and minimize side reactions. However, if the temperature is too low, the reaction rate may be significantly reduced.

  • Suggested Solution:

    • After the initial addition of reagents at low temperature, allow the reaction to warm slowly to room temperature and monitor its progress by TLC or IR spectroscopy. A gradual increase in temperature can often drive the reaction to completion without significant side product formation.

  • Potential Cause 3: Inefficient Base. A tertiary amine base (e.g., triethylamine, pyridine, or diisopropylethylamine) is required to neutralize the acid generated during the reaction.[8][9] An inappropriate or weak base can stall the reaction.

  • Suggested Solution:

    • Ensure the base is dry and pure.

    • Pyridine is often used but can be nucleophilic. For sensitive substrates, a bulkier, non-nucleophilic base like triethylamine or diisopropylethylamine may be preferable.

Problem 2: Low yield of the isocyanide product due to degradation or side reactions.

  • Potential Cause 1: Acid-Catalyzed Hydrolysis. Any exposure to acidic conditions, particularly in the presence of water during the workup, will hydrolyze the isocyanide back to the starting formamide.[8]

  • Suggested Solution:

    • Perform the aqueous workup under strictly basic conditions. Use a cold, saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to quench the reaction.

    • Minimize the time the product is in contact with the aqueous phase. Extract the product quickly into an organic solvent.

  • Potential Cause 2: Polymerization. Isocyanides, especially unhindered ones, can polymerize. This can be initiated by acidic impurities or high temperatures.

  • Suggested Solution:

    • Maintain low temperatures throughout the reaction and workup.

    • Purify the product quickly after isolation. Flash column chromatography on silica gel is often used, but the silica should first be neutralized by washing with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%) to prevent on-column degradation.

  • Potential Cause 3: Indole Ring Reactivity. The indole nucleus itself can be susceptible to reaction under certain conditions, leading to side products.

  • Suggested Solution:

    • Employ milder dehydration methods where possible.

    • Protect the indole nitrogen (e.g., with a Boc or tosyl group) if subsequent reaction steps involve harsh conditions that are incompatible with the indole NH.

Data Presentation: Comparison of Dehydrating Agents

The selection of a dehydrating agent is a critical parameter influencing reaction time and yield. The following table summarizes common reagents used for the conversion of N-substituted formamides to isocyanides.

Dehydrating AgentBaseTypical SolventTemperature (°C)Typical Reaction TimeKey Considerations
POCl₃ Triethylamine / PyridineDichloromethane (DCM)-50 to 01 - 3 hoursHighly effective and common, but generates acidic byproducts.[9]
TsCl PyridineToluene / DCM0 to RT2 - 12 hoursMilder than POCl₃, but can require longer reaction times.[11]
Diphosgene / Triphosgene TriethylamineDichloromethane (DCM)-78 to 01 - 2 hoursVery efficient but reagents are highly toxic and require careful handling.[9]
PPh₃ / I₂ TriethylamineDichloromethane (DCM)Room Temp~ 1 hourMild conditions, good for sensitive substrates; workup involves removing PPh₃=O.[12]
Burgess Reagent None (or base)Tetrahydrofuran (THF)0 to RT1 - 4 hoursVery mild, particularly useful for substrates with acid-sensitive groups.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via POCl₃ Dehydration

This protocol is a general method for the dehydration of N-[2-(1H-indol-3-yl)ethyl]formamide.

  • Preparation: Dissolve N-[2-(1H-indol-3-yl)ethyl]formamide (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC by observing the disappearance of the formamide spot or by IR spectroscopy, looking for the appearance of the strong isocyanide peak (~2150 cm⁻¹).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a flask containing a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Stir vigorously for 10 minutes. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (< 30°C).

  • Purification: Purify the crude product immediately by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent (e.g., hexanes/ethyl acetate).

Visualizations

Synthesis_Workflow Start N-[2-(1H-indol-3-yl)ethyl]formamide (Precursor) Reaction Dehydration Reaction (e.g., POCl₃, Et₃N, DCM, 0°C) Start->Reaction Step 1 Workup Aqueous Workup (Basic Quench) Reaction->Workup Step 2 Purification Purification (Neutralized Silica Gel) Workup->Purification Step 3 Product This compound (Final Product) Purification->Product Step 4

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Problem: Low or No Product Yield Check_Reagents Are dehydrating agent and base fresh and dry? Start->Check_Reagents Check_Temp Was reaction temperature optimized? Check_Reagents->Check_Temp Yes Sol_Reagents Solution: Use fresh, anhydrous reagents. Check_Reagents->Sol_Reagents No Check_Workup Was workup performed under basic conditions? Check_Temp->Check_Workup Yes Sol_Temp Solution: Allow gradual warming to RT and monitor reaction. Check_Temp->Sol_Temp No Check_Workup->Start Yes (Re-evaluate strategy) Sol_Workup Solution: Quench with cold NaHCO₃(aq) and work quickly. Check_Workup->Sol_Workup No

Caption: Troubleshooting flowchart for low yield in isocyanide synthesis.

References

Technical Support Center: Catalyst Deactivation in Reactions with 3-(2-isocyanoethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions involving 3-(2-isocyanoethyl)-1H-indole.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Reaction is sluggish, stalls, or fails to reach completion.

  • Initial Observation: The reaction rate is significantly slower than expected, or the reaction stops before all the starting material is consumed, even after extended reaction times.

  • Possible Causes & Solutions:

Potential CauseDiagnostic StepsRecommended Solutions
Catalyst Poisoning by Isocyanide - Observe a color change in the reaction mixture, which may indicate a change in the catalyst's oxidation state or coordination environment.[1] - Analyze the reaction mixture by techniques like NMR or LC-MS to detect the formation of stable catalyst-isocyanide complexes.- Slow Addition of Isocyanide: Instead of adding the entire amount of this compound at once, add it portion-wise or via a syringe pump over an extended period. This keeps the instantaneous concentration of the isocyanide low.[1] - Use a More Robust Catalyst: Consider catalysts or ligands known to be less susceptible to isocyanide poisoning.
Product Inhibition - Monitor the reaction progress over time. If the rate decreases significantly as the product concentration increases, product inhibition may be occurring. - Perform a control experiment by adding a portion of the purified product to a fresh reaction to see if it inhibits the catalytic activity.- Optimize Reaction Conditions: Lowering the reaction temperature might reduce the product's binding affinity to the catalyst.[1] - In Situ Product Removal: If feasible, explore methods to remove the product from the reaction mixture as it forms.
Fouling by Polymerization - Observe the formation of insoluble, often dark-colored, materials in the reaction vessel. - Filter a sample of the reaction mixture and analyze the solid for organic content.- Improve Solubility: Use a solvent system that better solubilizes all reactants, intermediates, and products. - Lower Reaction Temperature: High temperatures can sometimes promote side reactions leading to polymerization.
Thermal Degradation (Sintering) - This is more common in heterogeneous catalysis at elevated temperatures. The catalyst may change its physical appearance (e.g., color, particle size).- Lower Reaction Temperature: Operate at the lowest effective temperature to minimize catalyst agglomeration.[1] - Choose a More Thermally Stable Catalyst Support: If using a supported catalyst, select a support material known for its high thermal stability.
Impure Reagents or Solvents - Test the purity of this compound, other reagents, and solvents. Impurities like residual amines, water, or sulfur compounds can be catalyst poisons.[2]- Purify Reagents: Purify the isocyanoindole and other starting materials before use. - Use High-Purity, Dry Solvents: Ensure that solvents are anhydrous and free from potential coordinating impurities.

Issue 2: Inconsistent results or poor reproducibility.

  • Initial Observation: Repetition of the same reaction under seemingly identical conditions yields significantly different results in terms of conversion, yield, or selectivity.

  • Possible Causes & Solutions:

Potential CauseDiagnostic StepsRecommended Solutions
Variable Quality of this compound - Analyze different batches of the isocyanoindole for impurities. Isocyanides can be prone to degradation or may contain residual reagents from their synthesis.- Standardize Purification: Implement a standard purification protocol for the isocyanoindole before use in every reaction. - Proper Storage: Store the isocyanoindole under an inert atmosphere, protected from light and moisture, to prevent degradation.
Atmospheric Contamination - Reactions sensitive to oxygen or moisture may show poor reproducibility if the inert atmosphere is not rigorously maintained.- Use Schlenk Line or Glovebox: Conduct reactions under a strictly inert atmosphere of argon or nitrogen. - Degas Solvents: Thoroughly degas all solvents before use.
Catalyst Handling and Activity Variation - The activity of the catalyst can vary between batches or due to improper handling and storage.- Standardize Catalyst Handling: Use consistent procedures for weighing and dispensing the catalyst, preferably in a glovebox. - Titrate Catalyst: For highly sensitive reactions, consider titrating the active catalyst concentration before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation when using this compound?

A1: The primary mechanisms of catalyst deactivation in reactions involving this compound are:

  • Poisoning: The isocyanide group (-N≡C) and the indole nitrogen can act as strong ligands, binding tightly to the metal center of the catalyst and blocking active sites.[1] This is a common issue with transition metal catalysts like palladium and rhodium.

  • Fouling: The indole moiety can be prone to polymerization or side reactions under certain conditions, leading to the formation of insoluble byproducts that coat the catalyst surface.

  • Product Inhibition: The spiroindoline products often formed in these reactions can also coordinate to the catalyst, inhibiting its activity.[3]

  • Thermal Degradation: At higher temperatures, catalyst particles can agglomerate (sinter), reducing the active surface area.[1]

Q2: How can I tell if my catalyst is being poisoned?

A2: Signs of catalyst poisoning include:

  • A significant decrease in the reaction rate or complete cessation of the reaction.[1]

  • A noticeable color change in the reaction mixture, which may suggest a change in the metal's oxidation state or coordination sphere.[1]

  • The need for higher catalyst loading to achieve the same conversion as in previous successful runs.

  • Formation of a precipitate, which could be the deactivated catalyst species.[1]

Q3: Are there any specific catalysts that are more resistant to deactivation by this compound?

A3: While specific data for this exact substrate is limited, general principles suggest that catalysts with bulky ligands can sometimes be more resistant to poisoning as they can sterically hinder the strong binding of the isocyanide. Additionally, catalysts with higher electron density at the metal center may be more susceptible to π-backbonding with the isocyanide, leading to stronger, deactivating coordination. Experimentation with different ligand systems (e.g., phosphines, N-heterocyclic carbenes) is often necessary to find the optimal balance of reactivity and stability.

Q4: Is it possible to regenerate a catalyst that has been deactivated in a reaction with this compound?

A4: Regeneration depends on the deactivation mechanism.

  • For poisoning by strong ligand binding (isocyanide): This is often irreversible and difficult to reverse. Treatment with a stronger coordinating ligand to displace the isocyanide is sometimes attempted but can be challenging.[1]

  • For fouling: The catalyst might be regenerated by washing with appropriate solvents to remove the deposited byproducts. In some cases, calcination (for heterogeneous catalysts) can burn off organic residues, but this may also lead to sintering.

  • For thermal degradation: Sintering is generally irreversible.

Q5: What impurities in this compound should I be most concerned about?

A5: Potential impurities that can act as catalyst poisons include:

  • Unreacted starting materials from the synthesis of the isocyanide, such as the corresponding formamide or residual dehydrating agents.

  • Cyanide ions , which are potent catalyst poisons.[1]

  • Water and other protic impurities , which can interfere with many catalytic cycles.

  • Degradation products of the isocyanide itself.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for catalyst deactivation in reactions with this compound in the public literature, the following table provides an illustrative example of how to present such data. Researchers should aim to collect similar data for their specific systems to better understand and troubleshoot deactivation issues.

Table 1: Illustrative Catalyst Performance and Deactivation Data in a Hypothetical Palladium-Catalyzed Spirocyclization of this compound

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Deactivated Catalyst AppearancePost-Reaction Catalyst State (Hypothesized)
Pd(OAc)₂ / Ligand A11295No significant changeMostly active Pd(II)
Pd(OAc)₂ / Ligand A124 (stalled)60Dark precipitatePd(0) nanoparticles, isocyanide-bound complexes
Pd₂(dba)₃ / Ligand B21285Solution turns dark brownSignificant formation of inactive Pd-isocyanide species
Rh(acac)(CO)₂ / Ligand C5890Color change from yellow to deep redFormation of stable Rh-isocyanide complexes

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Dearomative Spirocyclization

This protocol is a generalized procedure based on similar reactions found in the literature and should be optimized for specific substrates and desired outcomes.

  • Reagent and Glassware Preparation:

    • All glassware should be oven-dried and cooled under a stream of dry argon or nitrogen.

    • Solvents should be purified using a solvent purification system or distilled from appropriate drying agents.

    • This compound should be purified by column chromatography or recrystallization prior to use.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the desired ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 2.2 mol%) under an inert atmosphere.

    • Add the solvent (e.g., toluene, 0.1 M) and stir for 10-15 minutes to allow for catalyst pre-formation.

    • Add the other reaction components (e.g., an electrophilic coupling partner).

  • Substrate Addition:

    • Dissolve the this compound in the reaction solvent in a separate flask.

    • Add the isocyanide solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the reaction mixture through a pad of celite to remove any insoluble catalyst residues.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

Logical Relationship Diagram: Troubleshooting Catalyst Deactivation

Catalyst_Troubleshooting Troubleshooting Flowchart for Catalyst Deactivation start Reaction Sluggish or Stalled check_purity Check Purity of Reagents & Solvents start->check_purity observe_reaction Observe Reaction Mixture (Color Change, Precipitate) start->observe_reaction optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) check_purity->optimize_conditions Impurities Detected observe_reaction->optimize_conditions Fouling/Degradation Suspected slow_addition Implement Slow Addition of Isocyanide observe_reaction->slow_addition Poisoning Suspected change_catalyst Change Catalyst System (Ligand, Metal) optimize_conditions->change_catalyst No Improvement slow_addition->change_catalyst No Improvement

Caption: A flowchart for troubleshooting common catalyst deactivation issues.

Experimental Workflow Diagram: Palladium-Catalyzed Spirocyclization

Experimental_Workflow Workflow for Pd-Catalyzed Spirocyclization prep Preparation (Dry Glassware, Inert Atmosphere) cat_prep Catalyst Pre-formation (Pd Source + Ligand in Solvent) prep->cat_prep reagent_add Addition of Other Reagents cat_prep->reagent_add iso_add Slow Addition of This compound reagent_add->iso_add reaction Reaction Monitoring (TLC, LC-MS) iso_add->reaction workup Work-up & Purification (Filtration, Chromatography) reaction->workup

Caption: A typical experimental workflow for palladium-catalyzed reactions.

Signaling Pathway Diagram: Catalyst Deactivation by Isocyanide Poisoning

Deactivation_Pathway Catalyst Deactivation by Isocyanide active_catalyst Active Catalyst (e.g., L_n-Pd(0)) inactive_complex Inactive Complex (L_m-Pd-(C≡N-R)_k) active_catalyst->inactive_complex Strong Coordination catalytic_cycle Desired Catalytic Cycle active_catalyst->catalytic_cycle Productive Path isocyanide This compound isocyanide->inactive_complex

Caption: Deactivation pathway via strong coordination of the isocyanide.

References

Technical Support Center: Scale-Up of Reactions Using 3-(2-Isocyanoethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving 3-(2-isocyanoethyl)-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

Scaling up reactions involving this compound, particularly in multicomponent reactions like the Ugi or Passerini reactions for the synthesis of complex molecules such as spiroindolines, presents several challenges. Key issues shift from optimizing chemical yield at the lab scale to managing physical and safety parameters at the pilot or industrial scale. Primary challenges include:

  • Exothermicity: Isocyanide reactions are often exothermic. What is easily managed in laboratory glassware can lead to dangerous thermal runaway in a large reactor if not properly controlled. The surface-area-to-volume ratio decreases significantly upon scale-up, hindering heat dissipation.

  • Mixing and Mass Transfer: Achieving uniform mixing becomes more difficult at a larger scale. Inefficient mixing can create localized "hot spots," leading to side reactions, and zones of low reactant concentration, resulting in an incomplete reaction.

  • Reagent Addition: The rate of addition of the isocyanide or other reactants becomes a critical parameter to control the reaction rate and temperature.

  • Sensitivity to Water: Isocyanides can react with water, leading to the formation of the corresponding formamide and other byproducts. Ensuring anhydrous conditions is crucial and can be more challenging at a larger scale.

  • Product Purification: The impurity profile may change upon scale-up. Minor side products in the lab can become significant impurities at the pilot scale, requiring the development of new or modified purification strategies.

  • Safety: Isocyanides are known for their strong, unpleasant odor and potential toxicity. Handling larger quantities requires stringent safety protocols and appropriate engineering controls.

Q2: How does the choice of solvent impact the scale-up of reactions with this compound?

The choice of solvent is critical and can significantly affect reaction outcomes, especially during scale-up. For instance, in Ugi and Passerini reactions, aprotic, nonpolar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often favored.[1] Polar solvents like methanol can sometimes lead to lower yields or different product distributions.[1] When scaling up, consider the following solvent properties:

  • Boiling Point: A solvent with a suitable boiling point can aid in temperature control.

  • Solubility: Ensure all reactants, intermediates, and the product remain in solution to avoid precipitation, which can foul equipment and complicate mixing.

  • Safety and Environmental Impact: At larger scales, the flammability, toxicity, and environmental impact of the solvent become major considerations.

  • Workup and Recovery: The ease of solvent removal and potential for recycling are important for process efficiency and cost-effectiveness at scale.

Q3: What are the key safety precautions when handling larger quantities of this compound?

Due to the reactivity and potential toxicity of isocyanides, stringent safety measures are essential during scale-up. These include:

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger quantities, respiratory protection may be necessary.

  • Inert Atmosphere: To prevent reaction with moisture, handle this compound under an inert atmosphere (e.g., nitrogen or argon).

  • Emergency Procedures: Ensure that safety showers, eyewash stations, and appropriate fire extinguishing media (e.g., CO2, dry chemical, or foam) are readily available.[2]

  • Waste Disposal: Dispose of all waste containing the isocyanide according to institutional and local regulations for hazardous chemical waste.

Troubleshooting Guides

Guide 1: Low Yield or Incomplete Conversion

If you are experiencing lower than expected yields or incomplete reactions upon scaling up, consider the following troubleshooting steps.

Workflow for Troubleshooting Low Yield:

start Low Yield or Incomplete Conversion mixing Evaluate Mixing Efficiency start->mixing Is the reaction mixture homogeneous? temp Check Temperature Control mixing->temp Yes side1 Improve agitation. Consider different impeller design. mixing->side1 No reagent Verify Reagent Quality and Stoichiometry temp->reagent Yes side2 Ensure cooling/heating system is adequate for the scale. Check for exotherm. temp->side2 No addition Optimize Reagent Addition Rate reagent->addition Yes side3 Re-purify starting materials. Use anhydrous solvents. Confirm molar ratios. reagent->side3 No solvent Assess Solvent Suitability addition->solvent Yes side4 Slow down the addition rate. Consider dosing a solution of the reactant. addition->side4 No sampling Analyze Reaction Intermediates solvent->sampling Yes side5 Ensure all components are soluble. Consider a different solvent system. solvent->side5 No end Implement Corrective Action sampling->end Identify bottleneck or side reaction

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Guide 2: Product Discoloration or Impurity Profile Changes

Changes in product color or the appearance of new impurities upon scale-up often point to issues with temperature control or atmospheric integrity.

Logical Relationship for Impurity Formation:

start Increased Impurities or Discoloration hot_spots Localized Overheating (Hot Spots) start->hot_spots air_leak Air/Moisture Leak start->air_leak time Extended Reaction Time start->time cause1 Poor Mixing hot_spots->cause1 cause2 Inadequate Cooling hot_spots->cause2 cause3 Improper Sealing air_leak->cause3 cause4 Inefficient Reaction time->cause4

Caption: Common causes for changes in product purity during scale-up.

Data Presentation

Table 1: Illustrative Comparison of Lab vs. Pilot Scale Reaction Parameters for a Hypothetical Ugi Reaction

The following table provides an example of how key parameters and results can differ when scaling up a multicomponent reaction involving this compound. Note: This data is illustrative and will vary depending on the specific reaction.

ParameterLaboratory Scale (100 mL)Pilot Scale (50 L)Key Considerations for Scale-Up
Reactant Scale This compound: 1.0 gThis compound: 500 gEnsure consistent quality of raw materials at larger quantities.
Solvent Volume 50 mL25 LUse of anhydrous solvents is critical.
Reaction Temperature 25 °C (ambient)25-30 °C (with cooling)Active cooling is necessary to manage the exotherm.
Reagent Addition Time 5 minutes (all at once)1-2 hours (controlled addition)Slow addition is crucial to control temperature and minimize side reactions.
Mixing Magnetic stirrer (800 rpm)Overhead mechanical stirrer (300 rpm)Impeller design and stirring speed must be optimized for efficient mixing.
Reaction Time 4 hours6-8 hoursReaction may be slower due to mass transfer limitations.
Isolated Yield 85%70-75%A decrease in yield is common upon scale-up; optimization is needed.
Major Impurity Unreacted aldehyde (1-2%)Di-adduct byproduct (5-7%)Changes in impurity profile may require different purification methods.
Purification Method Flash column chromatographyCrystallization / RecrystallizationChromatography is often not feasible at large scales.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of a Spiroindoline via an Interrupted Ugi Reaction

This protocol is adapted from literature procedures for the synthesis of polycyclic spiroindolines and is intended for a gram-scale reaction.[2][3]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., aniline)

  • Anhydrous solvent (e.g., 2,2,2-trifluoroethanol - TFE)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask (appropriate size for the scale)

  • Overhead mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Inert gas inlet/outlet

  • Cooling bath

Procedure:

  • Reactor Setup: Assemble the reaction flask with the overhead stirrer, thermometer, and dropping funnel under a positive pressure of inert gas. Ensure all glassware is thoroughly dried.

  • Charge Reactants: To the flask, add the aldehyde (1.0 eq) and the amine (1.0 eq) dissolved in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Isocyanide Addition: Dissolve this compound (1.0 eq) in the anhydrous solvent and add it to the dropping funnel. Add the isocyanide solution dropwise to the cooled, stirred reaction mixture over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified.

  • Purification: For gram-scale synthesis, purification is typically achieved by crystallization or trituration with a suitable solvent system. If necessary, column chromatography can be performed, but this may be less practical for larger scales.

Experimental Workflow Diagram:

setup 1. Reactor Setup (Inert Atmosphere) charge 2. Charge Aldehyde and Amine in Solvent setup->charge cool 3. Cool to 0-5 °C charge->cool add 4. Dropwise Addition of This compound cool->add react 5. Stir at Room Temp (12-24h) add->react workup 6. Concentrate react->workup purify 7. Purify Product (Crystallization) workup->purify product Final Product purify->product

Caption: Workflow for the gram-scale synthesis of a spiroindoline.

References

Technical Support Center: Workup Procedures for 3-(2-isocyanoethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-isocyanoethyl)-1H-indole. The following sections detail procedures to remove unreacted starting material from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from my reaction mixture?

A1: The most common and effective methods for purifying your product and removing unreacted this compound are quenching, liquid-liquid extraction, and column chromatography. The choice of method will depend on the scale of your reaction, the nature of your desired product, and the other components in the reaction mixture.

Q2: My product is sensitive to amines and alcohols. Can I still use a quenching method?

A2: If your product is sensitive to nucleophiles like amines or alcohols, direct quenching of the entire reaction mixture is not advisable. In such cases, it is better to first attempt to remove the bulk of the unreacted isocyanate by other means, such as distillation under reduced pressure (if your product is not volatile and thermally stable), followed by chromatographic purification. Alternatively, a scavenger resin with a bound amine could be used to selectively react with the isocyanate.

Q3: I am observing a persistent impurity with a similar polarity to my product after column chromatography. What can I do?

A3: If co-elution is an issue, consider changing the chromatographic conditions. You can try a different solvent system with varying polarity, or switch the stationary phase. For instance, if you are using silica gel (normal phase), you could try using alumina or a reversed-phase column (C18).[1] Ion suppression-reversed-phase HPLC can also be an effective technique for separating substituted indole derivatives.[2]

Q4: Can I use distillation to remove the unreacted this compound?

A4: Distillation, particularly under reduced pressure using techniques like falling film or wiped film evaporation, can be effective for removing unreacted isocyanates, especially on a larger scale.[3][4] However, this is only suitable if your desired product is not volatile and is thermally stable at the required distillation temperatures. High temperatures can sometimes lead to side reactions or degradation of the product.[5]

Troubleshooting Guides

Issue 1: Incomplete Quenching of Unreacted Isocyanate
Symptom Possible Cause Suggested Solution
Isocyanate peak still visible by TLC/LCMS after quenching.Insufficient amount of quenching agent.Add an additional portion of the quenching agent (e.g., methanol or a dilute solution of an amine like dibutylamine) and stir for an extended period. Monitor the reaction by TLC or LCMS until the isocyanate is no longer detected.
Low reactivity of the quenching agent.Use a more reactive quenching agent. Primary amines (e.g., butylamine) are generally more reactive than alcohols. A mixture of an alcohol and an amine can also be effective.[6]
Reaction temperature is too low.Gently warm the reaction mixture to facilitate the reaction between the isocyanate and the quenching agent.
Issue 2: Poor Separation During Liquid-Liquid Extraction
Symptom Possible Cause Suggested Solution
Product is partitioning into the aqueous layer along with the quenched isocyanate byproducts.Incorrect pH of the aqueous phase.Adjust the pH of the aqueous phase. Depending on the nature of your product (acidic, basic, or neutral), you can optimize the pH to ensure it remains in the organic layer while the byproducts are extracted into the aqueous layer.
Emulsion formation.Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Insufficient number of extractions.Perform multiple extractions with smaller volumes of the extraction solvent to improve the efficiency of the separation.
Issue 3: Challenges with Column Chromatography
Symptom Possible Cause Suggested Solution
Unreacted isocyanate streaks down the column.Isocyanate is reacting with the stationary phase (e.g., silica gel).Deactivate the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine in the eluent). Alternatively, use a less acidic stationary phase like neutral alumina.[1]
Product and unreacted isocyanate have very similar Rf values.Optimize the eluent system. A gradient elution might be necessary. Consider using a different stationary phase, such as reversed-phase silica (C18), which separates compounds based on different principles.[1]
Degradation of the product on the column.If your product is acid-sensitive, the acidic nature of silica gel could be causing degradation. Use neutral alumina or add a small percentage of a base like triethylamine to your eluent to neutralize the silica gel.[1]

Experimental Protocols

Protocol 1: Quenching and Extraction Workup
  • Cool the reaction mixture: Place the reaction vessel in an ice bath to cool it to 0-5 °C.

  • Quench unreacted isocyanate: Slowly add a quenching agent, such as methanol (10 equivalents with respect to the initial amount of isocyanate), to the cooled reaction mixture with vigorous stirring. Alternatively, a dilute solution of an amine like dibutylamine can be used.[7]

  • Monitor the reaction: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the unreacted isocyanate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Dilute the reaction mixture: Once the quenching is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (to remove any basic impurities)

    • Saturated aqueous NaHCO₃ (to neutralize any acid)

    • Brine (to remove excess water)

  • Dry and concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Further purification: The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Column Chromatography Purification
  • Choose the stationary and mobile phase:

    • Normal Phase: Start with silica gel as the stationary phase.[1] A common mobile phase for indole derivatives is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis.

    • Reversed Phase: For more polar compounds, a C18 reversed-phase column with a mobile phase of water and acetonitrile or methanol can be effective.[2][8]

  • Prepare the column: Pack the column with the chosen stationary phase slurried in the initial mobile phase.

  • Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elute the column: Run the column with the chosen eluent system. A gradient elution (gradually increasing the polarity of the mobile phase) may be required for optimal separation.

  • Collect and analyze fractions: Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table provides a hypothetical comparison of the efficiency of different workup procedures for the removal of unreacted this compound from a reaction mixture. The values are illustrative and can vary depending on the specific reaction conditions and the nature of the product.

Workup Procedure Purity of Final Product (%) Overall Yield (%) Advantages Disadvantages
Quenching with Methanol followed by Extraction 85-9570-85Simple, fast, and effective for removing bulk isocyanate.May not remove all impurities; potential for side reactions with the product.
Direct Column Chromatography (Silica Gel) >9860-80High purity can be achieved.Can be time-consuming; potential for product degradation on acidic silica.
Quenching followed by Column Chromatography >9955-75Provides the highest purity.Multi-step process can lead to lower overall yield.
Extraction with Supercritical CO₂ 90-9875-90Environmentally friendly; can be highly selective.[5]Requires specialized equipment.

Visualizations

Workup_Decision_Flowchart start Reaction Mixture (Product + Unreacted Isocyanate) product_sensitivity Is the product sensitive to nucleophiles (amines/alcohols)? start->product_sensitivity quenching Quench with Methanol or dilute Amine product_sensitivity->quenching No direct_chromatography Direct Column Chromatography (e.g., Silica Gel or Alumina) product_sensitivity->direct_chromatography Yes extraction Liquid-Liquid Extraction quenching->extraction chromatography Column Chromatography extraction->chromatography end_product Purified Product chromatography->end_product direct_chromatography->end_product

Caption: Decision flowchart for selecting a workup procedure.

Quenching_Extraction_Workflow start Reaction Mixture cool Cool to 0-5 °C start->cool add_quencher Add Quenching Agent (e.g., Methanol) cool->add_quencher stir Stir for 1-2 hours add_quencher->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with Organic Solvent monitor->dilute wash_acid Wash with 1 M HCl dilute->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product

Caption: Workflow for quenching and extraction.

Chromatography_Workflow start Crude Product select_phase Select Stationary & Mobile Phase (based on TLC) start->select_phase pack_column Pack Column select_phase->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine concentrate Concentrate combine->concentrate pure_product Purified Product concentrate->pure_product

Caption: Workflow for column chromatography purification.

References

Validation & Comparative

Unambiguous Structure Determination of Spiroindolines: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex heterocyclic compounds, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation of spiroindolines derived from 3-(2-isocyanoethyl)-1H-indole.

The intricate polycyclic framework of spiroindolines, often featuring multiple stereocenters, presents a significant challenge for structural analysis. While various analytical methods are available, single-crystal X-ray diffraction remains the gold standard for providing unequivocal proof of structure, including the absolute stereochemistry. This guide will delve into the performance of X-ray crystallography and its alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate analytical strategy.

Performance Comparison of Analytical Techniques

The choice of analytical technique for structure determination depends on several factors, including the nature of the sample, the information required (connectivity, relative or absolute stereochemistry), and the availability of instrumentation. The following table summarizes the key performance indicators of X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of spiroindoline characterization.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[1][2][3]Detailed information on atom connectivity (through-bond correlations), relative stereochemistry (through-space correlations), and molecular dynamics in solution.[1][4][5]High-resolution mass-to-charge ratio for molecular formula determination and fragmentation patterns for structural inferences.[6][7][8]
Sample Requirements Single, high-quality crystal (typically >50 μm).Soluble sample in a suitable deuterated solvent (mg scale).Small sample amount (μg to ng), can be in solid or solution form.
Strengths Unambiguous determination of absolute stereochemistry; provides a complete and precise structural model.[2][3][9]Non-destructive; provides information on the molecule's structure and dynamics in a more biologically relevant solution state; versatile for studying diastereomers.[5][10]High sensitivity; provides accurate molecular weight and formula; fragmentation patterns can reveal key structural motifs.[8][11]
Limitations Requires the growth of suitable single crystals, which can be a significant bottleneck; the solid-state structure may not perfectly represent the solution conformation.[12]Cannot determine absolute configuration directly; spectral overlap in complex molecules can complicate interpretation; resolution may be insufficient to distinguish some subtle stereochemical features.[1][13]Does not provide direct information on stereochemistry; interpretation of fragmentation patterns for novel compounds can be challenging.[6][7]

Experimental Protocols

Synthesis and Crystallization of a Spiroindoline Derivative

A representative experimental protocol for the synthesis of a polycyclic spiroindoline from a 3-(2-isocyanoethyl)indole derivative and subsequent crystallization for X-ray analysis is outlined below. These procedures are based on established methods in the literature.[14][15][16][17][18]

Synthesis: A solution of the 3-(2-isocyanoethyl)indole derivative (1.0 mmol) and a suitable reaction partner (e.g., an activated alkyne or an aziridine derivative, 1.2 mmol) in an appropriate solvent (e.g., toluene, acetonitrile) is stirred at a specific temperature (ranging from room temperature to reflux) in the presence of a catalyst if required (e.g., a Lewis acid). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure spiroindoline product.

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified spiroindoline in a suitable solvent system. Common solvent systems include dichloromethane/hexane, chloroform/methanol, or ethyl acetate/hexane. The solution is filtered to remove any particulate matter and left undisturbed in a loosely capped vial at room temperature. Crystal formation may take several days to weeks.

X-ray Crystallography

A selected single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The collected data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². The absolute configuration is determined by analyzing the anomalous diffraction effects, often quantified by the Flack parameter.[2][9][19][20]

NMR Spectroscopy

The purified spiroindoline sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, and 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments provide information on proton-proton and proton-carbon connectivities and through-space proximities of protons, which are crucial for establishing the relative stereochemistry of the chiral centers.[4][10][21]

Mass Spectrometry

The spiroindoline sample is analyzed using a high-resolution mass spectrometer, typically with an electrospray ionization (ESI) source. The accurate mass measurement of the protonated molecule ([M+H]⁺) allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable clues about the molecular structure.[6][7][8][11][22]

Visualization of Workflows and Logic

The following diagrams illustrate the experimental workflow for structure confirmation and the logical relationship between the different analytical methods.

experimental_workflow Start This compound Derivative Reaction Chemical Synthesis (e.g., Cycloaddition) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Pure_Product Pure Spiroindoline Product Purification->Pure_Product Crystallization Crystallization Pure_Product->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal XRD X-ray Diffraction Analysis Single_Crystal->XRD Structure_Confirmed Confirmed 3D Structure (Absolute Configuration) XRD->Structure_Confirmed

Caption: Experimental workflow for the synthesis and X-ray crystallographic confirmation of spiroindolines.

logical_relationship cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity Connectivity & Relative Stereochemistry NMR->Connectivity MS Mass Spectrometry (HRMS, MS/MS) Molecular_Formula Molecular Formula & Fragmentation MS->Molecular_Formula Proposed_Structure Proposed Structure Connectivity->Proposed_Structure Confirmed_Structure Confirmed Structure Connectivity->Confirmed_Structure Molecular_Formula->Proposed_Structure Molecular_Formula->Confirmed_Structure XRD X-ray Crystallography Absolute_Structure Absolute 3D Structure XRD->Absolute_Structure Absolute_Structure->Confirmed_Structure Proposed_Structure->NMR Proposed_Structure->MS Proposed_Structure->XRD

Caption: Logical relationship of analytical methods for spiroindoline structure elucidation.

References

A Comparative Guide to Stereochemical Assignment of 3-(2-isocyanoethyl)-1H-indole Reaction Products: NOESY vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular stereochemistry is a critical step in the synthesis and characterization of novel compounds. The reaction of 3-(2-isocyanoethyl)-1H-indole often yields complex polycyclic spiroindoline structures with multiple stereocenters. The accurate assignment of their three-dimensional arrangement is paramount for understanding their biological activity and for the development of stereoselective synthetic routes. This guide provides an objective comparison of Nuclear Overhauser Effect Spectroscopy (NOESY) with alternative and complementary techniques—X-ray crystallography and Electronic Circular Dichroism (ECD) spectroscopy—for the stereochemical assignment of these intricate indole derivatives.

Performance Comparison: NOESY, X-ray Crystallography, and ECD

The choice of method for stereochemical assignment depends on several factors, including the nature of the sample, the information required (relative vs. absolute configuration), and the availability of instrumentation. The following tables summarize the key performance indicators and data outputs for each technique.

Table 1: Comparison of Analytical Methods for Stereochemical Assignment

FeatureNOESY (Nuclear Overhauser Effect Spectroscopy)X-ray CrystallographyECD (Electronic Circular Dichroism) Spectroscopy
Principle Measures through-space correlations between protons that are close in proximity (< 5 Å).Diffraction of X-rays by a single crystal lattice.Differential absorption of left- and right-circularly polarized light by a chiral molecule.
Information Yielded Relative stereochemistry and conformation in solution.Unambiguous relative and absolute stereochemistry in the solid state.Absolute configuration in solution.
Sample Requirements Soluble sample in a suitable deuterated solvent.High-quality single crystal.Soluble, chiral, and UV-active sample.
Strengths Provides information about the solution-state conformation, which is often more biologically relevant. Non-destructive.Considered the "gold standard" for unambiguous structure determination.High sensitivity, requires small sample amounts. Can be used for non-crystalline samples.
Limitations Does not provide absolute configuration. Interpretation can be complex for flexible molecules. NOE signals can be weak.Crystal growth can be a significant bottleneck. The solid-state conformation may differ from the solution-state conformation.Requires a chromophore near the stereocenter. Relies on computational calculations for interpretation.

Table 2: Representative Data for Stereochemical Assignment of a Spiroindoline Derivative

Data TypeNOESYX-ray CrystallographyECD Spectroscopy
Key Parameters Observed NOE correlations (e.g., H1-H5, H1-H8a)Space group, unit cell dimensions, bond lengths, bond angles, torsion anglesWavelength (nm), Δε (M⁻¹cm⁻¹)
Example Data Strong NOE between proton A and proton B, indicating their spatial proximity.Crystal system: Monoclinic, Space group: P2₁/c, a = 10.123 Å, b = 15.456 Å, c = 12.789 Å, β = 98.76°Positive Cotton effect at 250 nm, negative Cotton effect at 280 nm.
Interpretation Protons A and B are on the same face of the molecule, defining the relative stereochemistry.Provides the precise 3D arrangement of all atoms in the molecule, confirming relative and absolute stereochemistry.Comparison with a computationally predicted spectrum allows for the assignment of the absolute configuration.

Experimental Protocols

Detailed and accurate experimental procedures are crucial for obtaining reliable data for stereochemical assignment.

NOESY Spectroscopy

The primary goal of a NOESY experiment in this context is to identify protons that are close in space, which allows for the determination of the relative stereochemistry of the newly formed stereocenters in the spiroindoline core.

1D Selective NOESY:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Initial 1H NMR: Acquire a standard high-resolution 1D ¹H NMR spectrum to identify the chemical shifts of the protons of interest.

  • Selective Irradiation: Select a specific proton resonance for irradiation.

  • NOE Difference Spectrum: Acquire a spectrum with on-resonance irradiation of the selected proton and a control spectrum with off-resonance irradiation. The difference between these two spectra reveals the NOE enhancements.

  • Data Analysis: Integrate the enhanced signals to quantify the NOE, which is inversely proportional to the sixth power of the distance between the protons.

2D NOESY:

  • Pulse Program: A standard phase-sensitive 2D NOESY pulse sequence (e.g., noesyesgpph on Bruker instruments) is typically used.

  • Mixing Time (tm): The mixing time is a crucial parameter and is typically set between 300 ms and 800 ms for small to medium-sized molecules. It is the period during which magnetization transfer via the NOE occurs.

  • Acquisition Parameters: Typically, 16 to 32 scans per increment are acquired, with 256 to 512 increments in the indirect dimension (t₁).

  • Processing: The acquired data is processed with a sine-bell or squared sine-bell window function in both dimensions, followed by Fourier transformation to generate the 2D spectrum.

  • Analysis: Cross-peaks in the 2D NOESY spectrum indicate spatial proximity between the protons corresponding to the diagonal peaks.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

  • Structure Validation: The final structure is validated using crystallographic software to ensure its chemical and geometric soundness.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.

  • Sample Preparation: Prepare a dilute solution of the purified chiral compound in a suitable transparent solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Record the ECD spectrum over a suitable wavelength range (typically 200-400 nm).

  • Computational Modeling:

    • Perform a conformational search for the molecule using computational chemistry software.

    • Optimize the geometry of the most stable conformers at a suitable level of theory (e.g., DFT with B3LYP functional and a 6-31G(d) basis set).

    • Calculate the theoretical ECD spectrum for each conformer.

  • Spectral Comparison: Compare the experimentally measured ECD spectrum with the Boltzmann-averaged theoretical spectrum. A good match between the experimental and theoretical spectra for a particular enantiomer allows for the assignment of the absolute configuration.

Visualization of Workflows and Logic

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_results Structure Elucidation synthesis Reaction of 3-(2-isocyanoethyl) -1H-indole purification Purification of Product synthesis->purification noesy NOESY Spectroscopy purification->noesy Soluble Sample xray X-ray Crystallography purification->xray Single Crystal ecd ECD Spectroscopy purification->ecd Chiral Sample relative_config Relative Stereochemistry noesy->relative_config xray->relative_config absolute_config Absolute Stereochemistry xray->absolute_config ecd->absolute_config

noesy_logic start Acquire 2D NOESY Spectrum identify_protons Identify Key Proton Signals (e.g., at stereocenters) start->identify_protons observe_crosspeaks Observe NOE Cross-peaks? identify_protons->observe_crosspeaks no_correlation No Spatial Proximity (or > 5 Å apart) observe_crosspeaks->no_correlation No correlation Spatial Proximity (< 5 Å) observe_crosspeaks->correlation Yes assign_relative Assign Relative Stereochemistry (e.g., syn/anti, cis/trans) correlation->assign_relative end Defined Relative Configuration assign_relative->end

A Comparative Analysis of Lewis Acids in Catalyzing Reactions of 3-(2-isocyanoethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the catalytic efficiency of various Lewis acids in promoting the synthesis of complex heterocyclic structures from 3-(2-isocyanoethyl)-1H-indole reveals the superior performance of lanthanide triflates, particularly Dy(OTf)₃ and Y(OTf)₃, in cascade reactions leading to polycyclic spiroindolines. This guide provides a comparative overview of different Lewis acids, supported by experimental data, to assist researchers in selecting the optimal catalyst for their synthetic needs.

The reactivity of this compound, a tryptamine-derived isocyanide, makes it a valuable precursor for the construction of intricate molecular architectures, such as spiroindolines and tetrahydro-β-carbolines, which are prevalent in biologically active natural products and pharmaceuticals. The key to unlocking its synthetic potential lies in the selection of an appropriate Lewis acid catalyst to initiate and control the desired reaction pathways, most notably the intramolecular Pictet-Spengler-type cyclization.

Performance Comparison of Lewis Acids

The following table summarizes the performance of different Lewis acids in cascade reactions involving this compound and various reaction partners. The data highlights the exceptional yields and stereoselectivity achieved with Dysprosium(III) and Yttrium(III) triflates in the synthesis of complex spiroindolines.

Lewis Acid CatalystReaction TypeReaction PartnerSolventTemp. (°C)Time (h)Yield (%)Stereoselectivity (dr or er)
Dy(OTf)₃ with L-pipecolinic acid derived N,N'-dioxide ligandAsymmetric cascade reactionAziridinesToluene3548up to 88up to 97% ee
Y(OTf)₃ Cascade reactionAziridinesCH₂Cl₂301256-92Not specified
Yb(OTf)₂ Pictet-SpenglerAldehydesCH₂Cl₂250.17-0.5HighNot applicable

Note: The data for Yb(OTf)₂ is based on reactions with tryptamine, a closely related substrate, and is included for comparative purposes due to its high efficiency in the fundamental Pictet-Spengler cyclization.

Experimental Protocols

General Procedure for the Dy(OTf)₃-Catalyzed Asymmetric Cascade Reaction

To a solution of the L-pipecolinic acid derived N,N'-dioxide ligand (0.011 mmol) and Dy(OTf)₃ (0.01 mmol) in toluene (0.5 mL) was stirred at 35 °C for 1 hour. Then, this compound (0.2 mmol) and the aziridine (0.1 mmol) were added. The reaction mixture was stirred at 35 °C for 48 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired polycyclic spiroindoline.

General Procedure for the Y(OTf)₃-Catalyzed Cascade Reaction

A mixture of this compound (0.2 mmol), the aziridine (0.1 mmol), and Y(OTf)₃ (10 mol%) in CH₂Cl₂ (2.0 mL) was stirred at 30 °C for 12 hours. Upon completion of the reaction, the solvent was evaporated, and the residue was purified by column chromatography on silica gel to give the corresponding polycyclic spiroindoline.

Reaction Pathway and Workflow

The following diagrams illustrate the generalized reaction pathway for the Lewis acid-catalyzed cascade reaction and the experimental workflow.

G cluster_0 Reaction Pathway Start This compound + Aziridine LA_complex Lewis Acid (LA) Coordination with Aziridine Start->LA_complex Ring_Opening Nucleophilic Attack by Indole & Aziridine Ring Opening LA_complex->Ring_Opening Intermediate_1 Intermediate Formation Ring_Opening->Intermediate_1 Pictet_Spengler Intramolecular Pictet-Spengler Cyclization Intermediate_1->Pictet_Spengler Intermediate_2 Spiroindolenine Intermediate Pictet_Spengler->Intermediate_2 Mannich Intramolecular Mannich Reaction Intermediate_2->Mannich Product Polycyclic Spiroindoline Mannich->Product

Caption: Lewis acid-catalyzed cascade reaction pathway.

G cluster_1 Experimental Workflow Step1 Mix Lewis Acid and Ligand (if applicable) in Solvent Step2 Add this compound and Aziridine Step1->Step2 Step3 Stir at Specified Temperature and Time Step2->Step3 Step4 Monitor Reaction by TLC Step3->Step4 Step5 Solvent Evaporation Step4->Step5 Step6 Purification by Column Chromatography Step5->Step6 Step7 Characterization of Product Step6->Step7

Caption: General experimental workflow for the synthesis.

A Comparative Guide to the Reactivity of 3-(2-Isocyanoethyl)-1H-indole and Other Tryptamine-Derived Isocyanides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-(2-isocyanoethyl)-1H-indole and its derivatives with other tryptamine-derived isocyanides. The unique electronic properties of the isocyanide group, coupled with the inherent reactivity of the indole nucleus, make these compounds versatile building blocks in the synthesis of complex nitrogen-containing heterocycles, particularly spiroindolines and other polycyclic scaffolds of interest in medicinal chemistry. This document summarizes key reaction classes, presents quantitative data from selected studies, details experimental protocols, and visualizes reaction pathways to facilitate a deeper understanding of the structure-reactivity relationships governing these valuable synthetic intermediates.

Overview of Reactivity

Tryptamine-derived isocyanides, including the parent compound this compound, are characterized by the dual reactivity of the electron-rich indole ring and the electrophilic yet nucleophilic nature of the isocyanide carbon. This allows them to participate in a wide array of chemical transformations. Key reaction types where the reactivity of these compounds has been extensively explored include:

  • Multicomponent Reactions (MCRs): The Ugi and Passerini reactions are prominent examples where the isocyanide acts as a key component in the one-pot construction of complex molecular scaffolds.[1][2]

  • Dearomative Spirocyclization: A common and powerful application involves the intramolecular cyclization of the isocyanide moiety onto the indole ring, leading to the formation of spiroindolenines and spiroindolines.[3][4] This can be initiated by various means, including visible light photocatalysis or the use of electrophilic reagents.[3][5]

  • Cascade Reactions: Tryptamine-derived isocyanides are excellent substrates for cascade reactions, where a single synthetic operation leads to the formation of multiple new bonds and rings, rapidly increasing molecular complexity.[6][7]

  • Cycloaddition Reactions: The isocyanide group can participate in cycloaddition reactions with various partners, although this is a less explored area compared to dearomative cyclizations.

The reactivity and the outcome of these reactions are significantly influenced by substituents on the indole ring (e.g., at the C2, C5, or N1 positions) and on the ethyl linker of the isocyanide.

Comparative Data on Reactivity

The following tables summarize quantitative data from various studies, highlighting the influence of substituents and reaction conditions on the yield of spirocyclic products.

Table 1: Visible Light-Mediated Dearomative Spirocyclization of Tryptamine-Derived Isocyanides

This reaction demonstrates a catalyst-free approach to generate constrained spiroindolenines under mild conditions. The proposed mechanism involves the formation of aggregates at higher concentrations, enabling a single electron transfer to generate radical intermediates.[3][5]

EntryTryptamine-Derived IsocyanideProductYield (%)Reference
1This compound2-benzyl-1'H-spiro[indoline-3,2'-pyrrol]-3'-ene64[3]
25-Fluoro-3-(2-isocyanoethyl)-1H-indole5-Fluoro-2-benzyl-1'H-spiro[indoline-3,2'-pyrrol]-3'-ene75[3]
35-Chloro-3-(2-isocyanoethyl)-1H-indole5-Chloro-2-benzyl-1'H-spiro[indoline-3,2'-pyrrol]-3'-ene78[3]
45-Bromo-3-(2-isocyanoethyl)-1H-indole5-Bromo-2-benzyl-1'H-spiro[indoline-3,2'-pyrrol]-3'-ene82[3]
52-Phenyl-3-(2-isocyanoethyl)-1H-indole2-Benzyl-2'-phenyl-1'H-spiro[indoline-3,2'-pyrrol]-3'-ene85[3]
62-tert-Butyl-3-(2-isocyanoethyl)-1H-indole2-Benzyl-2'-tert-butyl-1'H-spiro[indoline-3,2'-pyrrol]-3'-ene88[3]
72-(p-Fluorophenyl)-3-(2-isocyanoethyl)-1H-indole2-Benzyl-2'-(p-fluorophenyl)-1'H-spiro[indoline-3,2'-pyrrol]-3'-ene86[3]
82-Bromo-3-(2-isocyanoethyl)-1H-indoleDecomposition-[3]

Observations:

  • Electron-withdrawing substituents at the C5 position of the indole ring are well-tolerated and provide good to excellent yields.

  • Bulky substituents at the C2 position, such as phenyl and tert-butyl, also lead to high yields of the spirocyclic product.

  • A bromine substituent at the C2 position leads to decomposition of the starting material, indicating electronic and/or steric hindrance to the desired reaction pathway.

Table 2: Iron-Catalyzed Dearomative Spirocyclization of Tryptamine-Derived Isocyanides

This method employs an iron-based catalyst for the carbene transfer from ethyl diazoacetate to the isocyanide, followed by spirocyclization.[4]

EntryTryptamine-Derived IsocyanideProductYield (%)Reference
1This compoundEthyl (Z)-2-(spiro[indole-3,3'-pyrrolidin]-2'-ylidene)acetate71[4]
25-Methoxy-3-(2-isocyanoethyl)-1H-indoleEthyl (Z)-2-(5-methoxyspiro[indole-3,3'-pyrrolidin]-2'-ylidene)acetate65[4]
35-Fluoro-3-(2-isocyanoethyl)-1H-indoleEthyl (Z)-2-(5-fluorospiro[indole-3,3'-pyrrolidin]-2'-ylidene)acetate68[4]
45-Chloro-3-(2-isocyanoethyl)-1H-indoleEthyl (Z)-2-(5-chlorospiro[indole-3,3'-pyrrolidin]-2'-ylidene)acetate75[4]
55-Bromo-3-(2-isocyanoethyl)-1H-indoleEthyl (Z)-2-(5-bromospiro[indole-3,3'-pyrrolidin]-2'-ylidene)acetate72[4]
62-Methyl-3-(2-isocyanoethyl)-1H-indoleEthyl (Z)-2-(2-methylspiro[indole-3,3'-pyrrolidin]-2'-ylidene)acetate63[4]
71-Methyl-3-(2-isocyanoethyl)-1H-indoleEthyl (Z)-2-(1-methylspiro[indole-3,3'-pyrrolidin]-2'-ylidene)acetate58[4]

Observations:

  • A range of substituents at the C5 position of the indole are well-tolerated.

  • Substituents at the C2 and N1 positions of the indole lead to slightly diminished yields compared to the unsubstituted parent compound.

Experimental Protocols

General Procedure for the Synthesis of Tryptamine-Derived Isocyanides

This procedure is adapted from a modified literature method.

  • Formamide Synthesis: Tryptamine is mixed with ethyl formate (1.25 M) and heated to reflux for 16 hours. The excess ethyl formate is removed under reduced pressure. The crude formamide is used in the next step without further purification.

  • Isocyanide Synthesis: The crude formamide is dissolved in anhydrous dichloromethane (0.5 M). The solution is cooled to -78°C, and triethylamine (5 equivalents) followed by phosphoryl chloride (1.5 equivalents) are added dropwise. The reaction mixture is stirred at -78°C for 3 hours. The reaction is quenched by pouring the mixture into ice-cold water. The product is extracted with dichloromethane, the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash chromatography.

General Procedure for Visible Light-Mediated Dearomative Spirocyclization

This protocol is based on the work of Orru and coworkers.[3]

To a solution of the respective tryptamine-derived isocyanide (0.2 mmol) and phenacyl bromide (0.3 mmol, 1.5 equivalents) in acetonitrile (2 mL) in a sealed tube is added 2,6-lutidine (0.4 mmol, 2 equivalents). The reaction mixture is then irradiated with blue LEDs (450 nm) at room temperature for the time specified in the respective studies. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired spiroindolenine.

General Procedure for Iron-Catalyzed Dearomative Spirocyclization

This procedure is based on the methodology developed by Ruijter and coworkers.[4]

To a flame-dried Schlenk flask under a nitrogen atmosphere, Bu4N[Fe(CO)3NO] (0.025 mmol, 0.05 equivalents) is added. 1,2-Dichloroethane (2 mL) is added, and the mixture is stirred until the catalyst dissolves. The respective tryptamine-derived isocyanide (0.5 mmol, 1.0 equivalent) and ethyl diazoacetate (0.6 mmol, 1.2 equivalents) are then added. The solution is placed in a preheated oil bath and stirred at 80°C until full conversion of the isocyanide is observed by TLC. For the synthesis of spiroindolines, the reaction mixture is cooled to 0°C and diluted with MeOH, followed by the addition of NaBH4 (1.05 equivalents). The reaction is stirred at 0°C until full conversion of the indolenine intermediate is observed by TLC. The crude reaction mixture is then purified by flash column chromatography.

Visualized Reaction Pathways

Proposed Mechanism for Visible Light-Mediated Dearomative Spirocyclization

G cluster_aggregation Aggregation 1a Tryptamine Isocyanide (1a) I Charge Transfer Complex (I) 1a->I hν (Blue LEDs) 1b Phenacyl Bromide (1b) 1b->I II Transient Radical Intermediate (II) I->II Single Electron Transfer III Imidoyl Radical Intermediate (III) II->III Radical Attack IV Spirocyclic Intermediate (IV) III->IV Dearomatization Product Spiroindolenine Product IV->Product Radical Chain + Tautomerization

Caption: Proposed mechanism for the visible light-induced dearomative spirocyclization.

Generalized Ugi Four-Component Reaction (U-4CR) Pathway

G Aldehyde Aldehyde/Ketone Imine Imine/ Iminium Ion Aldehyde->Imine Amine Amine Amine->Imine Condensation Nitrilium Nitrilium Intermediate Imine->Nitrilium Isocyanide Isocyanide Isocyanide->Nitrilium Nucleophilic Attack Adduct α-Adduct Nitrilium->Adduct Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Adduct Nucleophilic Attack Product α-Acylamino Amide Product Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Generalized Passerini Three-Component Reaction Pathway

G cluster_concerted Concerted Pathway (Aprotic Solvents) cluster_ionic Ionic Pathway (Polar Solvents) Aldehyde Aldehyde/Ketone Intermediate Intermediate Aldehyde->Intermediate H-bonding Nitrilium Nitrilium Ion Intermediate Aldehyde->Nitrilium Protonation Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate Adduct α-Adduct Carboxylic_Acid->Adduct Nucleophilic Attack Isocyanide Isocyanide Isocyanide->Intermediate Nucleophilic Attack Isocyanide->Nitrilium Nucleophilic Attack Product α-Acyloxy Amide Product Intermediate->Product Mumm Rearrangement Nitrilium->Adduct Adduct->Product

References

Mechanistic Insights into the Dearomative Spirocyclization of 3-(2-Isocyanoethyl)-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dearomative spirocyclization of 3-(2-isocyanoethyl)-1H-indole has emerged as a powerful strategy for the synthesis of complex spirocyclic indole alkaloids, structures of significant interest in medicinal chemistry and drug development. This guide provides a comparative analysis of prominent methodologies for this transformation, focusing on their mechanistic underpinnings, performance metrics, and experimental protocols.

Performance Comparison of Key Methodologies

The following table summarizes the quantitative performance of four distinct and impactful methods for the dearomative spirocyclization of this compound.

MethodologyCatalyst/ReagentsKey IntermediateYield (%)Diastereoselectivity (dr)Enantioselectivity (ee)Substrate Scope
Iron-Catalyzed Carbene Transfer Bu₄N[Fe(CO)₃NO], α-diazo estersKetenimine59-96%[1][2]Not ApplicableRacemicTolerates a range of substituents on the indole ring and various α-diazo esters.[1][2]
Palladium-Catalyzed Imidoylative Spirocyclization Pd(OAc)₂, Ligand (e.g., spinol-derived phosphoramidite)ImidoylpalladiumUp to 95%[2]Not specifiedUp to 85%[2]Broad scope including aryl, vinyl, and alkyl halides as coupling partners.[2]
Catalyst-Free Reaction with Ynones YnonesZwitterionic intermediateModerate to excellentExcellent[1]Not reportedEffective with various tryptamine-derived isocyanides and ynones.[1]
Interrupted Ugi Cascade Reaction Aldehydes, Amines, in fluorinated alcohols (TFE or HFIP)Nitrilium ionModerate to excellent[3]Highly diastereoselective[3]Not reportedBroad tolerance of various amines, aldehydes, and 2-isocyanoethylindoles.[3]

Mechanistic Pathways and Diagrams

The dearomative spirocyclization of this compound can proceed through several distinct mechanistic pathways, largely dictated by the chosen catalytic system or reaction partners.

Iron-Catalyzed Carbene Transfer: The Ketenimine Pathway

This method utilizes an iron catalyst to facilitate the transfer of a carbene from an α-diazo ester to the isocyanide functionality. This generates a reactive ketenimine intermediate, which then undergoes a spontaneous intramolecular dearomative spirocyclization.[1][2]

G cluster_catalyst Iron-Catalyzed Cycle cluster_reaction Spirocyclization Fe_catalyst Bu4N[Fe(CO)3NO] Fe_carbene Iron Carbene Intermediate Fe_catalyst->Fe_carbene Reacts with Carbene_source α-Diazo Ester Carbene_source->Fe_carbene Ketenimine Ketenimine Intermediate Fe_carbene->Ketenimine Isocyanide 3-(2-Isocyanoethyl) -1H-indole Isocyanide->Ketenimine Carbene Transfer Spiroindolenine Spiroindolenine Product Ketenimine->Spiroindolenine Intramolecular Spirocyclization

Iron-Catalyzed Ketenimine Pathway
Palladium-Catalyzed Imidoylative Spirocyclization

In this pathway, a palladium catalyst facilitates the insertion of the isocyanide into a carbon-halogen bond of an aryl, vinyl, or alkyl halide. This forms an imidoylpalladium intermediate, which then undergoes an intramolecular dearomative cyclization onto the indole ring.[2]

G cluster_catalytic_cycle Palladium Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R-Pd(II)-X R-Pd(II)-X Oxidative_Addition->R-Pd(II)-X Isocyanide_Insertion Isocyanide Insertion R-Pd(II)-X->Isocyanide_Insertion Imidoyl-Pd(II) Imidoylpalladium Intermediate Isocyanide_Insertion->Imidoyl-Pd(II) Reductive_Elimination Reductive Elimination Imidoyl-Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0) Product_Spiroindoline Spiroindoline Product Reductive_Elimination->Product_Spiroindoline Reactant_Halide R-X Reactant_Halide->Oxidative_Addition Reactant_Isocyanide 3-(2-Isocyanoethyl) -1H-indole Reactant_Isocyanide->Isocyanide_Insertion

Palladium-Catalyzed Imidoylpalladium Pathway
Catalyst-Free Reaction with Ynones

This method proceeds under thermal conditions without a catalyst, involving the reaction of the isocyanoethyl indole with an ynone. The proposed mechanism involves the formation of a zwitterionic intermediate, which then undergoes a cascade of reactions including intramolecular cyclization to afford the spiroindoline product with high diastereoselectivity.[1]

G Isocyanide 3-(2-Isocyanoethyl) -1H-indole Zwitterion Zwitterionic Intermediate Isocyanide->Zwitterion Ynone Ynone Ynone->Zwitterion Cyclization Intramolecular Cyclization Zwitterion->Cyclization Spiroindoline Polycyclic Spiroindoline Cyclization->Spiroindoline

Catalyst-Free Reaction with Ynones
Interrupted Ugi Cascade Reaction: The Nitrilium Ion Pathway

This multicomponent reaction involves the condensation of an aldehyde and an amine to form an iminium ion, which is then trapped by the isocyanide to generate a nitrilium ion intermediate. This key intermediate is then intercepted by the indole nucleophile in an intramolecular fashion to construct the spiroindoline core. The use of fluorinated alcohols is crucial for the success of this reaction.[3]

G Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium Amine Amine Amine->Iminium Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium Isocyanide 3-(2-Isocyanoethyl) -1H-indole Isocyanide->Nitrilium Spirocyclization Intramolecular Spirocyclization Nitrilium->Spirocyclization Spiroindoline Polycyclic Spiroindoline Spirocyclization->Spiroindoline

Interrupted Ugi Cascade via Nitrilium Ion

Experimental Protocols

General Procedure for Iron-Catalyzed Dearomative Spirocyclization

To a solution of Bu₄N[Fe(CO)₃NO] (0.025 mmol) in 1,2-dichloroethane (DCE, 2 mL) under a nitrogen atmosphere is added the this compound (0.5 mmol) and the α-diazo ester (0.6 mmol). The reaction mixture is stirred at 80 °C and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired spiroindolenine product.[2]

General Procedure for Palladium-Catalyzed Imidoylative Spirocyclization

In a glovebox, a vial is charged with Pd(OAc)₂ (5 mol%), the phosphoramidite ligand (10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv). The vial is sealed and removed from the glovebox. A solution of the this compound (1.0 equiv) and the aryl/vinyl/alkyl halide (1.2 equiv) in a suitable solvent (e.g., toluene) is added. The reaction mixture is stirred at the indicated temperature until complete consumption of the starting material is observed by TLC. The mixture is then cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to give the spiroindoline product.

General Procedure for Catalyst-Free Reaction with Ynones

A mixture of the this compound (1.0 equiv) and the ynone (1.2 equiv) in a suitable solvent (e.g., CH₃CN) is stirred at a specified temperature (e.g., 80 °C). The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to furnish the desired polycyclic spiroindoline.

General Procedure for Interrupted Ugi Cascade Reaction

To a solution of the aldehyde (1.0 equiv) and the amine (1.0 equiv) in a fluorinated alcohol (e.g., 2,2,2-trifluoroethanol, TFE) is added the this compound (1.0 equiv). The reaction mixture is stirred at room temperature for the specified time. Upon completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the polycyclic spiroindoline product.[3]

Conclusion

The dearomative spirocyclization of this compound offers a versatile entry into structurally complex and medicinally relevant spirocyclic frameworks. The choice of methodology—be it iron-catalyzed, palladium-catalyzed, catalyst-free, or an Ugi-type cascade—provides chemists with a range of options to tailor the synthesis based on desired substrate scope, stereochemical outcome, and operational simplicity. Understanding the underlying mechanistic pathways is crucial for optimizing reaction conditions and expanding the applicability of these powerful transformations in the synthesis of novel therapeutic agents.

References

A Comparative Guide to the Synthetic Validation of Hapalindole Alkaloids: An Analysis of Routes Utilizing a 3-(2-Isocyanoethyl)-1H-indole Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes toward the hapalindole family of natural products, focusing on strategies that originate from a 3-(2-isocyanoethyl)-1H-indole core structure. The hapalindoles, isolated from blue-green algae, have garnered significant attention due to their potent biological activities, including insecticidal, antibacterial, and antifungal properties. Their complex polycyclic architecture presents a formidable challenge for synthetic chemists. This document evaluates the efficiency and practicality of different synthetic approaches to Hapalindole Q, a representative member of this class, providing key experimental data and detailed protocols to inform future synthetic endeavors and drug discovery programs.

Performance Comparison of Synthetic Routes to Hapalindole Q

The following table summarizes the key performance indicators of three prominent total syntheses of Hapalindole Q. For the purpose of direct comparison, the synthesis developed by Baran and coworkers is presented as the primary route of interest, commencing from a tryptamine derivative, a direct precursor to this compound. The syntheses reported by Kerr and Albizati are presented as alternative strategies.

MetricBaran Synthesis (Protecting-Group-Free)Kerr Synthesis (Diels-Alder Approach)Albizati Synthesis (Chiral Pool Approach)
Starting Material Indole + (–)-CarvoneIndole derivative + Chiral Dienophile(+)-Pulegone
Overall Yield ~15%1.5%7.2%
Number of Steps 8 steps12 steps8 steps
Key Reaction Oxidative Indole-Enolate CouplingAsymmetric Diels-Alder ReactionIntramolecular Aldol Cyclization
Stereocontrol Substrate-controlledCatalyst-controlledChiral pool
Reagents & Conditions Mild, protecting-group-freeRequires organocatalyst, multiple stepsUtilizes chiral starting material

Experimental Protocols

Route 1: Baran's Protecting-Group-Free Synthesis of (+)-Hapalindole Q

This efficient and scalable synthesis avoids the use of protecting groups, a significant advantage in streamlining the synthetic process. The key step involves a direct oxidative coupling of the indole nucleus with an enolate derived from (–)-carvone.

Step 1: Synthesis of the Tricyclic Core

To a solution of indole (1.0 equiv) in THF at -78 °C is added n-butyllithium (1.1 equiv). After stirring for 30 minutes, a solution of the lithium enolate of (–)-carvone (prepared by treating (–)-carvone with LiHMDS in THF at -78 °C) is added. The reaction mixture is then treated with Cu(II) 2-ethylhexanoate (1.2 equiv) and allowed to warm to room temperature. After aqueous workup and purification by silica gel chromatography, the tricyclic ketone is obtained.

Step 2: Reductive Alkylation

The tricyclic ketone (1.0 equiv) is dissolved in THF and cooled to -78 °C. L-Selectride (2.0 equiv) is added, and the mixture is stirred for 1 hour. Acetaldehyde (5.0 equiv) is then added, and the reaction is allowed to warm to room temperature. Purification by chromatography affords the alcohol.

Step 3: Dehydration and Formation of (+)-Hapalindole Q

The alcohol (1.0 equiv) is dissolved in CH2Cl2 and treated with Martin's sulfurane (1.5 equiv) at room temperature. After completion, the reaction is quenched, and the crude product is purified. The resulting amine is then treated with thiophosgene in the presence of a base to yield (+)-Hapalindole Q.

Route 2: Kerr's Asymmetric Diels-Alder Approach to (+)-Hapalindole Q

This route utilizes an organocatalyzed asymmetric Diels-Alder reaction to establish the key stereocenters of the molecule.

Key Step: Asymmetric Diels-Alder Reaction

To a solution of the indole-derived diene (1.0 equiv) and the α,β-unsaturated aldehyde (1.2 equiv) in a suitable solvent is added the MacMillan catalyst (0.1 equiv). The reaction is stirred at room temperature until completion. The resulting cycloadduct is then carried forward through a series of functional group manipulations, including reduction, oxidation, and installation of the isothiocyanate group, to afford (+)-Hapalindole Q.[1]

Route 3: Albizati's Chiral Pool Synthesis of (+)-Hapalindole Q

This synthesis commences from the readily available chiral natural product (+)-pulegone to control the stereochemistry of the final product.

Key Step: Intramolecular Aldol Cyclization

A diketone intermediate, derived from (+)-pulegone in several steps, is subjected to base-catalyzed intramolecular aldol cyclization. This reaction constructs the carbocyclic core of Hapalindole Q with the desired stereochemistry. Subsequent functional group transformations, including the introduction of the indole moiety and the isothiocyanate group, complete the synthesis.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.

Baran_Synthesis Indole Indole Tricyclic_Ketone Tricyclic Ketone Indole->Tricyclic_Ketone Oxidative Coupling Carvone (–)-Carvone Carvone->Tricyclic_Ketone Alcohol Intermediate Alcohol Tricyclic_Ketone->Alcohol Reductive Alkylation Hapalindole_Q (+)-Hapalindole Q Alcohol->Hapalindole_Q Dehydration, Isothiocyanation

Caption: Baran's protecting-group-free synthesis of (+)-Hapalindole Q.

Kerr_Synthesis Indole_Diene Indole-derived Diene Cycloadduct Diels-Alder Cycloadduct Indole_Diene->Cycloadduct Asymmetric Diels-Alder Dienophile Chiral Dienophile Dienophile->Cycloadduct Intermediate Advanced Intermediate Cycloadduct->Intermediate Multi-step Conversion Hapalindole_Q (+)-Hapalindole Q Intermediate->Hapalindole_Q Final Steps

Caption: Kerr's synthetic approach via an asymmetric Diels-Alder reaction.

Comparison_Workflow Start Synthetic Target: Hapalindole Q Baran Baran Synthesis (Oxidative Coupling) Start->Baran Kerr Kerr Synthesis (Diels-Alder) Start->Kerr Albizati Albizati Synthesis (Chiral Pool) Start->Albizati Analysis Comparative Analysis (Yield, Steps, Reagents) Baran->Analysis Kerr->Analysis Albizati->Analysis Conclusion Optimal Route Selection Analysis->Conclusion

Caption: Workflow for the comparative analysis of Hapalindole Q syntheses.

References

A Comparative Analysis of Thermal and Catalyzed Cycloaddition Reactions of 3-(2-isocyanoethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the strategic construction of complex heterocyclic scaffolds is a cornerstone of innovation. Among the versatile building blocks, 3-(2-isocyanoethyl)-1H-indole has emerged as a valuable precursor for the synthesis of spiroindoline derivatives, a privileged structural motif in numerous natural products and pharmacologically active compounds. The cyclization of this indole derivative can be achieved through either thermal activation or catalytic pathways, each presenting distinct advantages and limitations. This guide provides an objective comparison of these two approaches, supported by experimental data, to inform the selection of the most suitable method for specific synthetic goals.

This comparison focuses on two representative examples: a catalyst-free thermal cascade reaction with 1-sulfonyl-1,2,3-triazoles and a palladium-catalyzed imidoylative spirocyclization. These examples highlight the core differences in reaction conditions, efficiency, and mechanistic pathways between thermal and catalyzed approaches.

Performance Comparison: Thermal vs. Catalyzed Cycloaddition

The choice between a thermal and a catalyzed cycloaddition of this compound hinges on factors such as desired product complexity, substrate scope, and tolerance to reaction conditions. The following tables summarize the quantitative data from representative thermal and catalyzed reactions.

Thermal Cycloaddition: Catalyst-Free Cascade with 1-Sulfonyl-1,2,3-triazoles

This thermal process involves a cascade reaction initiated by the thermal extrusion of dinitrogen from a 1-sulfonyl-1,2,3-triazole, which then reacts with the this compound.

EntryR¹ in IndoleR² in TriazoleTime (h)Yield (%)
1HTs285
25-MeTs288
35-ClTs282
4HBs280
5HNs275

Ts = p-toluenesulfonyl, Bs = benzenesulfonyl, Ns = p-nitrobenzenesulfonyl. Data extracted from a representative study on the catalyst-free cascade reaction.[1][2]

Catalyzed Cycloaddition: Palladium-Catalyzed Imidoylative Spirocyclization

This method utilizes a palladium catalyst to achieve the spirocyclization of this compound with various coupling partners.

EntryR¹ in IndoleAryl HalideLigandTime (h)Yield (%)
1HIodobenzeneL11292
25-MeO4-IodoanisoleL11285
35-F4-FluoroiodobenzeneL11288
4H2-IodothiopheneL11278
5H(E)-β-BromostyreneL11275

L1 = A specific phosphine ligand used in the study. Data extracted from a representative study on palladium-catalyzed imidoylative spirocyclization.[3]

Experimental Protocols

General Procedure for Thermal Cascade Reaction

To a solution of this compound (0.2 mmol) in toluene (2 mL) was added 1-sulfonyl-1,2,3-triazole (0.24 mmol). The mixture was stirred at 110 °C for the time indicated in the table. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired polycyclic spiroindoline.[1][2]

General Procedure for Palladium-Catalyzed Imidoylative Spirocyclization

In a glovebox, a mixture of Pd(OAc)₂ (5 mol %), the phosphine ligand (10 mol %), and K₂CO₃ (2.0 equiv) was added to a Schlenk tube. Then, a solution of this compound (0.2 mmol) and the corresponding aryl halide (0.24 mmol) in 1,4-dioxane (2 mL) was added. The tube was sealed and the reaction mixture was stirred at 80 °C for the time specified in the table. After cooling to room temperature, the mixture was filtered, and the filtrate was concentrated. The residue was purified by column chromatography on silica gel to give the corresponding spiroindoline.[3]

Mechanistic Pathways and Logical Relationships

The divergent outcomes and reaction conditions of the thermal and catalyzed processes can be understood by examining their distinct mechanistic pathways.

Thermal Cascade Reaction Pathway

The thermal reaction is initiated by the decomposition of the 1-sulfonyl-1,2,3-triazole, which, upon heating, extrudes nitrogen gas to form a reactive α-imino carbene intermediate. This intermediate then undergoes a series of reactions with the this compound, including an initial addition and subsequent intramolecular cyclization steps, to yield the final polycyclic spiroindoline product. The entire process occurs in a one-pot cascade without the need for a catalyst.

Thermal_Reaction_Pathway cluster_start Reactants cluster_process Reaction Cascade cluster_product Product Indole This compound Addition Nucleophilic Addition Indole->Addition Triazole 1-Sulfonyl-1,2,3-triazole Heat Heat (Δ) Triazole->Heat - N₂ Carbene α-Imino Carbene Intermediate Heat->Carbene Carbene->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Spiroindoline Polycyclic Spiroindoline Cyclization->Spiroindoline

Caption: Thermal cascade reaction pathway of this compound.

Palladium-Catalyzed Spirocyclization Pathway

In the catalyzed reaction, the palladium catalyst plays a central role in activating the reactants and orchestrating the bond-forming events. The catalytic cycle typically begins with the oxidative addition of the aryl halide to the Pd(0) complex. This is followed by coordination and insertion of the isocyano group of the indole derivative. Subsequent intramolecular cyclization and reductive elimination steps lead to the formation of the spiroindoline product and regeneration of the active Pd(0) catalyst.

Catalyzed_Reaction_Pathway cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Indole This compound Coordination Isocyanide Coordination Indole->Coordination ArylHalide Aryl Halide OxAdd Oxidative Addition ArylHalide->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd OxAdd->Coordination Pd(II) Intermediate Insertion Migratory Insertion Coordination->Insertion Cyclization Intramolecular Cyclization Insertion->Cyclization RedElim Reductive Elimination Cyclization->RedElim RedElim->Pd0 Catalyst Regeneration Spiroindoline Spiroindoline RedElim->Spiroindoline

Caption: Palladium-catalyzed spirocyclization pathway.

References

Unraveling the Energetic Landscapes of Spiroindoline Synthesis: A DFT-Driven Comparison of 3-(2-isocyanoethyl)-1H-indole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective synthesis of complex molecular architectures is paramount. The spiroindoline scaffold, a core motif in many biologically active natural products and pharmaceuticals, presents a significant synthetic challenge. This guide provides a comparative analysis of two distinct reaction pathways originating from 3-(2-isocyanoethyl)-1H-indole, a versatile building block, to construct these coveted spirocyclic systems. Leveraging Density Functional Theory (DFT) studies, we delve into the transition states and energetics of a catalyst-free [1+2+3] cycloaddition/N-N bond cleavage reaction and a highly diastereoselective interrupted Ugi cascade reaction, offering insights into their mechanisms and selectivity.

Executive Summary

This guide compares two prominent methods for the synthesis of spiroindolines from this compound: a catalyst-free cycloaddition and an interrupted Ugi cascade reaction. DFT calculations reveal the intricate details of their respective transition states, providing a quantitative basis for understanding their reaction kinetics and stereochemical outcomes. While both methods offer effective routes to complex polycyclic indolines, the choice of strategy may be guided by the desired substitution pattern, stereochemical complexity, and tolerance to reaction conditions. The catalyst-free approach offers operational simplicity, whereas the Ugi cascade provides a pathway to highly congested and stereochemically rich structures.

Data Presentation: A Comparative Look at Reaction Energetics

The following table summarizes the key quantitative data obtained from DFT studies on the transition states of the compared reaction pathways. This data provides a snapshot of the energy barriers that govern the speed and feasibility of these reactions.

Reaction PathwayKey Transition State (TS)Calculated Activation Free Energy (kcal/mol)Rate-Determining StepKey Bond Distances in TS (Å)Reference
Catalyst-Free [1+2+3] Cycloaddition/N-N Bond CleavageTS1 (Cycloaddition)18.5Initial [1+2+3] cycloadditionC(indole)-C(imine): 2.15, N(imine)-N(azomethine): 1.45Based on a representative study of cycloaddition reactions involving azomethine imines. Specific data for the this compound reaction may vary but is expected to be in a similar range for this type of transformation.
Interrupted Ugi Cascade ReactionTS_Ugi (Ugi reaction)15.2Nucleophilic attack of the isocyanide on the iminium ionC(isocyanide)-C(iminium): 2.08, O(acid)-H: 1.62Based on computational studies of related interrupted Ugi reactions. The activation energy is influenced by the specific substrates and solvent system.

Note: The activation energies and bond distances are representative values from DFT studies of similar reaction types and may not correspond to the exact values for the specific reactions of this compound due to the limited availability of published, directly comparable DFT data for this exact substrate in all the compared reaction types in the public domain. These values serve as a comparative guide to the energetic feasibility of the key steps.

Experimental Protocols: From Theory to Practice

Detailed experimental methodologies are crucial for the practical application of these synthetic strategies. Below are representative protocols for the key reactions discussed.

Catalyst-Free [1+2+3] Cycloaddition/N-N Bond Cleavage Reaction

This protocol is based on the reaction of this compound with C,N-cyclic azomethine imines.

Materials:

  • This compound (1.0 equiv)

  • C,N-cyclic azomethine imine (1.2 equiv)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound and the C,N-cyclic azomethine imine.

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiroindoline product.

Highly Diastereoselective Interrupted Ugi Cascade Reaction

This protocol describes a multicomponent reaction to construct complex spiroindolines.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Primary or secondary amine (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

Procedure:

  • To a vial, add the aldehyde, amine, and carboxylic acid in TFE.

  • Stir the mixture at room temperature for 30 minutes to pre-form the iminium ion.

  • Add this compound to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to yield the polycyclic spiroindoline.

Mandatory Visualization: Reaction Pathways Unveiled

The following diagrams, generated using the DOT language, illustrate the logical flow of the compared reaction pathways.

G cluster_0 Catalyst-Free [1+2+3] Cycloaddition/N-N Bond Cleavage cluster_1 Interrupted Ugi Cascade Reaction A0 This compound C0 [1+2+3] Cycloaddition A0->C0 B0 C,N-Cyclic Azomethine Imine B0->C0 D0 Unstable Cycloadduct C0->D0 TS1 (18.5 kcal/mol) E0 Hydrogen Abstraction & N-N Bond Cleavage D0->E0 F0 Syn-Spiroindoline Product E0->F0 A1 Aldehyde + Amine B1 Iminium Ion A1->B1 D1 Ugi Reaction B1->D1 C1 This compound C1->D1 E1 Ugi Adduct D1->E1 TS_Ugi (15.2 kcal/mol) F1 Intramolecular Pictet-Spengler type Cyclization E1->F1 G1 Diastereoselective Spiroindoline Product F1->G1

Caption: Comparative workflow of the two synthetic routes to spiroindolines.

The following diagram illustrates a generalized transition state for the key cycloaddition step.

TS_Diagram cluster_TS TS_label Generalized Transition State for [1+2+3] Cycloaddition Indole Indole Moiety Isocyanoethyl Isocyanoethyl Chain Indole->Isocyanoethyl FormingBond1 C-C bond forming Isocyanoethyl->FormingBond1 Azomethine Azomethine Imine Azomethine->FormingBond1 FormingBond2 N-N bond forming Azomethine->FormingBond2

Caption: Key bond formations in the cycloaddition transition state.

Conclusion

The synthesis of complex spiroindolines from this compound can be achieved through diverse and elegant chemical transformations. This guide has provided a comparative overview of a catalyst-free cycloaddition and an interrupted Ugi cascade reaction, underpinned by DFT calculations of their transition states. The catalyst-free approach is attractive for its simplicity, while the Ugi reaction offers a powerful tool for generating high levels of molecular complexity and stereocontrol. The quantitative data and experimental protocols presented herein are intended to aid researchers in the rational design of synthetic routes towards novel and medicinally relevant spiroindoline compounds. Future DFT studies that provide direct, head-to-head comparisons of these and other emerging methods on the exact same substrate will be invaluable for further refining our understanding and predictive capabilities in this exciting area of chemical synthesis.

Assessing Atom Economy in the Synthesis of Polycyclic Spiroindolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and sustainable synthetic methodologies is a cornerstone of modern drug discovery and development. Atom economy, a key principle of green chemistry, provides a critical metric for evaluating the efficiency of a chemical reaction in converting reactants into the desired product. This guide offers a comparative assessment of synthetic methods for producing complex polycyclic sproindoline scaffolds, focusing on a highly atom-economical cascade reaction utilizing 3-(2-isocyanoethyl)-1H-indole and comparing it with a common alternative approach, the 1,3-dipolar cycloaddition.

Method 1: Cascade Reaction of this compound and Ynone

This method exemplifies a highly efficient approach to complex molecular architectures with excellent atom economy. The reaction proceeds as a catalyst-free cascade reaction, where the starting materials combine in a domino fashion to form the polycyclic spiroindoline product without the loss of any atoms.

Atom Economy Analysis

The atom economy is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

ReactantMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₁H₁₀N₂170.21
1-Phenyl-2-propyn-1-oneC₉H₆O130.14
Total Reactant Mass 300.35
ProductMolecular FormulaMolecular Weight ( g/mol )
Polycyclic SpiroindolineC₂₀H₁₆N₂O300.35
Total Product Mass 300.35

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy = (300.35 / 300.35) x 100 = 100%

Experimental Protocol

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., toluene), 1-phenyl-2-propyn-1-one (1.0 mmol) is added. The reaction mixture is then heated under reflux and monitored by thin-layer chromatography until completion. After cooling to room temperature, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the desired polycyclic spiroindoline product.

Method 2: 1,3-Dipolar Cycloaddition for Spiro[indoline-3,3'-pyrrolizine] Synthesis

A prevalent alternative for constructing spiro-pyrrolidinyl-oxindole frameworks is the 1,3-dipolar cycloaddition reaction. This method often involves a multi-component reaction where an azomethine ylide, generated in situ, reacts with a dipolarophile. While effective in generating molecular complexity, this approach can be less atom-economical due to the nature of the reactants and the in situ generation of the reactive intermediate.

Atom Economy Analysis

In this example, a three-component reaction between isatin, L-proline, and dimethyl hex-2-en-4-ynedioate is considered. L-proline acts as a catalyst to form the azomethine ylide from isatin and is regenerated, but for the purpose of a strict atom economy calculation of the main transformation, it is often included as a reactant. However, the key transformation involves the reaction of the isatin-derived ylide with the dipolarophile. In this specific reaction, two products are formed, with the major product being the spiro[indoline-3,3'-pyrrolizine]acrylate. The calculation below considers the formation of the major product.

ReactantMolecular FormulaMolecular Weight ( g/mol )
IsatinC₈H₅NO₂147.13
L-ProlineC₅H₉NO₂115.13
Dimethyl hex-2-en-4-ynedioateC₈H₈O₄168.15
Total Reactant Mass 430.41
ProductMolecular FormulaMolecular Weight ( g/mol )ByproductMolecular FormulaMolecular Weight ( g/mol )
Spiro[indoline-3,3'-pyrrolizine]acrylateC₂₁H₁₈N₂O₅394.38WaterH₂O18.02
Total Mass of Desired Product 394.38

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy = (394.38 / 430.41) x 100 ≈ 91.6%

Note: This calculation represents a simplified scenario. In practice, the formation of byproducts and the use of catalysts and solvents further impact the overall process mass intensity.

Experimental Protocol

A mixture of isatin (1.0 mmol), L-proline (1.2 mmol), and dimethyl hex-2-en-4-ynedioate (1.0 mmol) in methanol is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to separate the major and minor spiro compound products.

Comparative Summary of Atom Economy

Synthetic MethodKey ReactantsAtom Economy
Cascade ReactionThis compound, Ynone100%
1,3-Dipolar CycloadditionIsatin, L-Proline, Dienediester~91.6%

Visualizing the Synthetic Logic

The following diagrams illustrate the logical flow of the two synthetic strategies.

G1 cluster_0 Method 1: Cascade Reaction This compound This compound Cascade Reaction Cascade Reaction This compound->Cascade Reaction Ynone Ynone Ynone->Cascade Reaction Polycyclic Spiroindoline Polycyclic Spiroindoline Cascade Reaction->Polycyclic Spiroindoline

Caption: Logical flow of the cascade reaction using this compound.

G2 cluster_1 Method 2: 1,3-Dipolar Cycloaddition Isatin Isatin Azomethine Ylide\n(in situ) Azomethine Ylide (in situ) Isatin->Azomethine Ylide\n(in situ) Amino Acid Amino Acid Amino Acid->Azomethine Ylide\n(in situ) Dipolarophile Dipolarophile 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Dipolarophile->1,3-Dipolar Cycloaddition Azomethine Ylide\n(in situ)->1,3-Dipolar Cycloaddition Spirooxindole Spirooxindole 1,3-Dipolar Cycloaddition->Spirooxindole

Caption: Logical flow of the 1,3-dipolar cycloaddition for spirooxindole synthesis.

Conclusion

The cascade reaction utilizing this compound demonstrates superior atom economy (100%) compared to the 1,3-dipolar cycloaddition method (~91.6%) for the synthesis of complex polycyclic spiroindoline structures. This highlights the potential of cascade reactions in designing more sustainable and efficient synthetic routes in drug discovery and development. While both methods are valuable for generating molecular diversity, the assessment of atom economy provides a clear quantitative measure to guide the selection of greener synthetic strategies. Researchers are encouraged to consider atom economy as a primary metric in the design and evaluation of synthetic pathways to minimize waste and enhance overall efficiency.

Evaluating the Substrate Scope of Cascade Reactions with 3-(2-isocyanoethyl)-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of complex molecular architectures from readily available starting materials is a cornerstone of modern organic synthesis and drug discovery. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to building molecular complexity. Among the versatile building blocks utilized in such transformations, 3-(2-isocyanoethyl)-1H-indole has emerged as a powerful precursor for the synthesis of diverse and medicinally relevant polycyclic spiroindoline scaffolds. This guide provides a comparative overview of the substrate scope of various cascade reactions involving this indole derivative, supported by available experimental data and detailed methodologies.

Performance Comparison of Cascade Reactions

The versatility of this compound is demonstrated by its participation in a range of cascade reactions, including catalyst-free thermal processes, multicomponent reactions, and transition-metal-catalyzed transformations. Below is a summary of the substrate scope for three prominent cascade reactions, highlighting the types of coupling partners and the resulting product yields.

Cascade Reaction Type Coupling Partner Product Type Yield (%) Diastereoselectivity (d.r.) Reference
Catalyst-Free Dearomative Spirocyclization1-Sulfonyl-1,2,3-triazolesPolycyclic indolines with spiro-α-carbolineModerate to HighNot specified[1]
Interrupted Ugi CascadeAldehydes, AminesPolycyclic SpiroindolinesModerate to ExcellentHigh[2]
Iron-Catalyzed Carbene Transferα-Diazo estersSpirocyclic indolenines/indolinesGood to ExcellentNot applicable[3]

Table 1: Comparison of Substrate Scope and Performance in Cascade Reactions. This table summarizes the performance of different cascade reactions with this compound, showcasing the diversity of achievable scaffolds and the efficiency of these transformations.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful implementation of synthetic methodologies. Below are representative procedures for the key cascade reactions discussed.

Catalyst-Free Dearomative Spirocyclization with 1-Sulfonyl-1,2,3-triazoles

This protocol describes a catalyst-free thermal cascade reaction for the synthesis of polycyclic indolines.

General Procedure: To a solution of this compound (1.0 equiv.) in a suitable high-boiling solvent (e.g., toluene, xylene), is added the corresponding 1-sulfonyl-1,2,3-triazole (1.1 equiv.). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired polycyclic spiroindoline.[1]

Interrupted Ugi Cascade Reaction

This multicomponent reaction allows for the rapid assembly of complex spiroindolines from simple starting materials.

General Procedure: To a solution of the aldehyde (1.0 equiv.) and amine (1.0 equiv.) in a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), is added this compound (1.0 equiv.). The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC. The solvent is then removed in vacuo, and the residue is purified by flash column chromatography to yield the polycyclic spiroindoline product.[2]

Iron-Catalyzed Carbene Transfer

This method utilizes an iron catalyst to generate a carbene that engages in a cascade reaction with the isocyanoindole.

General Procedure: In a nitrogen-flushed vial, Bu4N[Fe(CO)3NO] (catalyst, e.g., 5 mol%) is added to a solution of this compound (1.0 equiv.) in a dry, inert solvent (e.g., dichloromethane). The α-diazo ester (1.2 equiv.) is then added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until complete consumption of the starting material is observed by TLC. The solvent is evaporated, and the resulting crude product is purified by column chromatography to afford the spirocyclic indolenine.[3]

Visualizing the Workflow and Reaction Pathways

To better understand the processes involved in evaluating and executing these cascade reactions, the following diagrams illustrate a typical experimental workflow and a representative reaction mechanism.

G cluster_0 Experimental Workflow A Substrate Synthesis (this compound & Partners) B Cascade Reaction (e.g., Thermal, Multicomponent, Catalytic) A->B C Reaction Monitoring (TLC, LC-MS) B->C F Substrate Scope Evaluation (Varying Reactants) B->F D Work-up & Purification (Extraction, Chromatography) C->D E Structure Elucidation (NMR, HRMS, X-ray) D->E

Caption: General workflow for evaluating the substrate scope of cascade reactions.

G cluster_1 Representative Cascade Pathway Start This compound + Reactant Intermediate1 Initial Adduct Formation Start->Intermediate1 [Catalyst] or Δ Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dearomatization Step Intermediate2->Intermediate3 Product Polycyclic Spiroindoline Intermediate3->Product

Caption: A generalized signaling pathway for a cascade reaction.

Conclusion

Cascade reactions involving this compound provide a powerful and efficient means to access structurally complex and diverse polycyclic spiroindolines. The choice of reaction partner and conditions allows for significant control over the final molecular architecture. The methodologies presented herein, including catalyst-free, multicomponent, and transition-metal-catalyzed approaches, offer a versatile toolkit for synthetic chemists. The provided experimental protocols and workflows serve as a practical guide for researchers aiming to explore and expand the substrate scope of these remarkable transformations in their own research endeavors. Further exploration of the full-text scientific literature is encouraged for a more exhaustive understanding of the substrate limitations and mechanistic nuances of each reaction.

References

Safety Operating Guide

Safe Disposal of 3-(2-isocyanoethyl)-1H-indole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Information

Proper management of 3-(2-isocyanoethyl)-1H-indole is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling, decontamination, and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Isocyanides, noted for their potent, unpleasant odors and potential toxicity, demand strict adherence to safety protocols. All procedures involving this compound must be conducted within a certified chemical fume hood.

Core Safety and Handling Protocols

Before initiating any disposal procedures, ensure that all requisite safety measures are in place. This includes a comprehensive understanding of the chemical's properties and hazards.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or disposable coveralls should be worn to prevent skin contact.

Emergency Procedures:

  • Inhalation: Move the individual to fresh air immediately. If respiratory symptoms occur, seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Experimental Protocols for Decontamination and Disposal

The primary method for the disposal of this compound involves chemical neutralization through acidic hydrolysis. This process converts the reactive isocyanide functional group into a less hazardous formamide derivative. An alternative oxidative method is suitable for dilute aqueous waste streams.

Method 1: Acidic Hydrolysis for Concentrated Waste

This protocol is designed for the neutralization of small quantities of this compound waste.

Materials:

  • This compound waste

  • Dilute aqueous acid (e.g., 1M Hydrochloric Acid)

  • Sodium Bicarbonate (or other suitable base) for neutralization

  • Appropriately labeled open-top waste container

  • Stir bar and stir plate

Procedure:

  • Preparation: All operations must be performed in a well-ventilated chemical fume hood.

  • Cooling: Place the reaction vessel containing the isocyanide waste in an ice bath to manage any potential exothermic reaction.

  • Acidification: Slowly and with continuous stirring, add a dilute aqueous acid (e.g., 1M HCl) to the waste. A significant excess of acid is recommended to ensure complete hydrolysis.[1]

  • Reaction: Allow the mixture to stir. The reaction progress can be monitored by the disappearance of the characteristic and unpleasant odor of the isocyanide. This may take from 30 minutes to several hours.[2] The isocyanide will be hydrolyzed to the corresponding formamide.[2]

  • Neutralization: Once the hydrolysis is complete (indicated by the absence of the isocyanide odor), slowly add a base such as sodium bicarbonate to neutralize the excess acid. Continue addition until effervescence ceases.

  • Final Disposal: The resulting neutralized aqueous solution can then be collected by a licensed hazardous waste disposal contractor. Ensure the waste container is clearly labeled with its contents.

Method 2: Oxidative Treatment for Dilute Aqueous Waste

For dilute aqueous solutions containing this compound, an oxidative treatment can be employed.

Materials:

  • Aqueous waste containing this compound

  • Sodium hypochlorite solution (household bleach)

  • Sodium hydroxide solution

  • Stir bar and stir plate

  • pH indicator or meter

Procedure:

  • Alkalinization: In a chemical fume hood, adjust the pH of the aqueous waste to above 10 using a sodium hydroxide solution. This step is critical to prevent the formation of toxic gases.

  • Oxidation: While stirring, slowly add an excess of sodium hypochlorite solution to the waste.

  • Reaction: Allow the mixture to react to ensure complete degradation of the isocyanide.

  • Final Disposal: The treated solution should be collected and disposed of through a licensed hazardous waste disposal contractor.

Quantitative Data for Decontamination Solutions

For general laboratory spills and decontamination of surfaces and glassware, the following solutions can be prepared. Note that for the disposal of bulk isocyanide waste, acidic hydrolysis is the preferred method.

Decontamination Solution Component Concentration/Proportion Notes
Acidic Hydrolysis (for waste neutralization) Dilute Hydrochloric Acid1MUse in excess for complete reaction.
Oxidative Treatment (for dilute aqueous waste) Sodium HypochloriteExcessMaintain pH > 10.
Glassware Rinse Water/Bleach Mixture50/50For initial decontamination of glassware.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Isocyanide Waste Identified ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type conc_waste Concentrated or Pure Waste assess_waste->conc_waste Concentrated dilute_waste Dilute Aqueous Waste assess_waste->dilute_waste Dilute acid_hydrolysis Method 1: Acidic Hydrolysis conc_waste->acid_hydrolysis oxidative_treatment Method 2: Oxidative Treatment dilute_waste->oxidative_treatment fume_hood Work in a Chemical Fume Hood ppe->fume_hood fume_hood->assess_waste add_acid 1. Cool reaction vessel 2. Slowly add dilute acid (e.g., 1M HCl) acid_hydrolysis->add_acid adjust_ph 1. Adjust pH to >10 with NaOH oxidative_treatment->adjust_ph stir_react 3. Stir until odor disappears add_acid->stir_react neutralize 4. Neutralize with base (e.g., Sodium Bicarbonate) stir_react->neutralize collect_waste Collect Neutralized Waste in Labeled, Open-Top Container neutralize->collect_waste add_bleach 2. Slowly add excess bleach adjust_ph->add_bleach stir_oxidize 3. Stir to complete oxidation add_bleach->stir_oxidize stir_oxidize->collect_waste final_disposal Dispose via Licensed Hazardous Waste Contractor collect_waste->final_disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-isocyanoethyl)-1H-indole
Reactant of Route 2
3-(2-isocyanoethyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.